molecular formula C19H36O5 B106050 1,3-Dioctanoyl glycerol CAS No. 1429-66-9

1,3-Dioctanoyl glycerol

Cat. No.: B106050
CAS No.: 1429-66-9
M. Wt: 344.5 g/mol
InChI Key: DMBAVJVECSKEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioctanoylglycerol is a synthetic diacylglycerol (DAG) that serves as a critical pharmacological tool for investigating complex signal transduction mechanisms in cellular biology. A significant body of research has utilized this compound to elucidate Protein Kinase C (PKC)-independent pathways. Studies on human neutrophils have demonstrated that 1,3-Dioctanoylglycerol effectively primes cells, enhancing the mobilization of arachidonic acid and the synthesis of subsequent inflammatory mediators like leukotriene B4 in response to stimuli, without directly activating PKC . This priming activity provides evidence for a novel, PKC-independent role for diacylglycerols in cell signaling. Furthermore, research indicates that 1,3-Dioctanoylglycerol can reverse the inhibitory effects of certain phospholipase A2 (PLA2) inhibitors, reinforcing its role in modulating the arachidonate cascade through alternative mechanisms . In studies with macrophages, diacylglycerols like 1,3-Dioctanoylglycerol were shown to enhance prostaglandin synthesis by directly inhibiting the enzyme lysophosphatide acyltransferase, thereby increasing the pool of free arachidonic acid available for prostanoid synthesis . This makes 1,3-Dioctanoylglycerol an invaluable compound for researchers dissecting the intricate pathways of lipid-mediated inflammation, immune response, and second messenger systems.

Properties

IUPAC Name

(2-hydroxy-3-octanoyloxypropyl) octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-15-17(20)16-24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBAVJVECSKEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40892062
Record name 1,3-Dioctanoyl glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40892062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(8:0/0:0/8:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0092900
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1429-66-9, 36354-80-0
Record name 1,3-Dioctanoyl glycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dicapryloylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dioctanoic acid, diester with glycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036354800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioctanoyl glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40892062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Unconventional Activator: A Technical Guide to the Cellular Mechanism of 1,3-Dioctanoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dioctanoylglycerol (1,3-DOG) is a synthetic, cell-permeable diacylglycerol (DAG) analog that has emerged as a critical tool for dissecting lipid-mediated signaling pathways. Unlike its well-characterized isomer, 1,2-dioctanoylglycerol (B93851), a potent activator of Protein Kinase C (PKC), 1,3-DOG exerts its biological effects through PKC-independent mechanisms. This technical guide provides an in-depth exploration of the cellular mechanism of action of 1,3-DOG, focusing on its role in priming neutrophils, mobilizing arachidonic acid, and stimulating superoxide (B77818) generation. We present a comprehensive overview of the current understanding of its signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions. This document serves as a valuable resource for researchers investigating novel signaling paradigms and for professionals in drug development exploring new therapeutic targets.

Introduction

Diacylglycerols are pivotal second messengers that regulate a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis. The most studied DAG isomer, sn-1,2-diacylglycerol, functions as an endogenous activator of Protein Kinase C (PKC). Synthetic, cell-permeable analogs of DAG, such as 1,2-dioctanoylglycerol (1,2-diC8), have been instrumental in elucidating the roles of PKC in signal transduction.

However, the biological activities of other DAG isomers are less understood. 1,3-dioctanoylglycerol (1,3-DOG), a structural analog of 1,2-diC8, presents a unique case. While it shares the ability to permeate cell membranes, it does not activate PKC[1]. This distinct characteristic makes 1,3-DOG an invaluable molecular probe to investigate PKC-independent signaling pathways that are modulated by diacylglycerols.

This guide will delve into the known cellular effects of 1,3-DOG, with a particular focus on its actions in human neutrophils. We will examine its role in priming these immune cells for enhanced responses to subsequent stimuli, its impact on the mobilization of arachidonic acid, and its contribution to the production of reactive oxygen species.

Core Mechanism of Action: A PKC-Independent Pathway

The central tenet of 1,3-DOG's mechanism of action is its inability to activate Protein Kinase C. This has been demonstrated in studies comparing its effects to the PKC-activating isomer, 1,2-diC8. While 1,2-diC8 directly stimulates cellular processes known to be PKC-dependent, 1,3-DOG does not elicit these same responses[1].

Instead, the biological activities of 1,3-DOG are attributed to a distinct, PKC-independent signaling cascade. The primary effects of 1,3-DOG have been characterized in human neutrophils, where it acts as a potent priming agent.

Priming of Neutrophils

Priming is a process by which neutrophils are pre-sensitized to respond more robustly to a secondary stimulus. 1,3-DOG has been shown to be an effective priming agent for N-formyl-methionyl-leucyl-phenylalanine (fMLP)-stimulated arachidonate (B1239269) mobilization. This priming effect is dose-dependent, with an effective dose (ED50) of less than 2.5 µM[1].

Modulation of Arachidonate Mobilization and Eicosanoid Synthesis

A key downstream effect of 1,3-DOG priming is the enhanced mobilization of arachidonic acid in response to fMLP. Arachidonic acid is a precursor for the synthesis of eicosanoids, a class of potent inflammatory mediators. Specifically, pre-incubation of neutrophils with 1,3-DOG leads to an increased synthesis of leukotriene B4 (LTB4) and 5-hydroxyeicosatetraenoic acid (5-HETE) upon fMLP stimulation[1].

Superoxide Generation

In addition to its effects on arachidonic acid metabolism, 1,3-DOG also primes neutrophils for enhanced superoxide generation. Superoxide is a reactive oxygen species (ROS) that plays a crucial role in the bactericidal activity of neutrophils. Similar to its effect on eicosanoid synthesis, 1,3-DOG enhances fMLP-stimulated superoxide production[1].

The proposed signaling pathway for the PKC-independent action of 1,3-DOG is depicted in the following diagram:

1,3-DOG_Signaling_Pathway cluster_membrane Plasma Membrane DOG 1,3-Dioctanoylglycerol Target Unknown Membrane Target DOG->Target Binds to Membrane Cell Membrane PLA2 Phospholipase A2 (Primed State) Target->PLA2 Induces priming of AA Arachidonic Acid Mobilization PLA2->AA Synergistic activation of Superoxide Superoxide Generation PLA2->Superoxide Enhances fMLP_R fMLP Receptor fMLP_R->AA Synergistic activation of fMLP_R->Superoxide Activates fMLP fMLP fMLP->fMLP_R Activates LTB4 Leukotriene B4 Synthesis AA->LTB4

Figure 1: Proposed PKC-independent signaling pathway of 1,3-dioctanoylglycerol in neutrophils.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological effects of 1,3-dioctanoylglycerol.

Table 1: Potency of 1,3-Dioctanoylglycerol in Neutrophil Priming

ParameterValueCell TypeReference
ED50 for fMLP-stimulated [³H]arachidonate mobilization< 2.5 µMHuman Neutrophils[1]

Table 2: Effects of 1,3-Dioctanoylglycerol on fMLP-Stimulated Responses in Neutrophils

Measured ResponseEffect of 1,3-DOG Pre-incubationNotesReference
[³H]Arachidonate MobilizationDose-dependent enhancement-[1]
Leukotriene B4 SynthesisEnhanced-[1]
5-HETE SynthesisEnhanced-[1]
Superoxide GenerationEnhanced-[1]
Platelet-Activating Factor SynthesisEnhanced-[1]
Reversal of PGBx inhibition of A23187-stimulated [³H]arachidonate mobilizationReverses inhibitionPGBx is a phospholipase A2 inhibitor.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of 1,3-dioctanoylglycerol.

Neutrophil Priming and Arachidonate Mobilization Assay

This protocol describes how to measure the priming effect of 1,3-DOG on fMLP-stimulated arachidonic acid release from human neutrophils.

Materials:

  • Human neutrophils isolated from peripheral blood

  • [³H]Arachidonic acid

  • 1,3-Dioctanoylglycerol (1,3-DOG)

  • N-formyl-methionyl-leucyl-phenylalanine (fMLP)

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

  • Scintillation fluid and counter

Procedure:

  • Neutrophil Isolation and Labeling:

    • Isolate human neutrophils from fresh venous blood using a standard dextran (B179266) sedimentation and Ficoll-Paque gradient centrifugation method.

    • Resuspend the isolated neutrophils in HBSS without Ca²⁺ and Mg²⁺.

    • Label the cells by incubating them with [³H]arachidonic acid (e.g., 0.5 µCi/mL) for 60-90 minutes at 37°C with gentle agitation.

    • Wash the cells twice with HBSS without Ca²⁺ and Mg²⁺ containing bovine serum albumin (BSA) to remove unincorporated [³H]arachidonic acid.

    • Resuspend the labeled neutrophils in HBSS with Ca²⁺ and Mg²⁺ at a final concentration of 2-5 x 10⁶ cells/mL.

  • Priming and Stimulation:

    • Pre-warm the cell suspension to 37°C.

    • Add varying concentrations of 1,3-DOG (or vehicle control) to the cell suspension and incubate for 5-10 minutes at 37°C.

    • Initiate the release of arachidonic acid by adding fMLP (e.g., 1 µM final concentration).

    • Incubate for an additional 5-15 minutes at 37°C.

  • Measurement of Arachidonic Acid Release:

    • Terminate the reaction by adding ice-cold HBSS and centrifuging the cells at 4°C.

    • Collect the supernatant, which contains the released [³H]arachidonic acid.

    • Add scintillation fluid to the supernatant and measure the radioactivity using a liquid scintillation counter.

    • Express the results as a percentage of the total incorporated [³H]arachidonic acid.

G cluster_0 Cell Preparation cluster_1 Experimental Treatment cluster_2 Analysis A Isolate Human Neutrophils B Label with [³H]Arachidonic Acid A->B C Wash and Resuspend B->C D Pre-incubate with 1,3-DOG (Priming) C->D E Stimulate with fMLP D->E F Separate Supernatant E->F G Scintillation Counting F->G H Calculate % Release G->H

Figure 2: Workflow for the neutrophil priming and arachidonate mobilization assay.
Superoxide Generation Assay (Cytochrome c Reduction)

This protocol outlines the measurement of superoxide production by primed neutrophils using the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

Materials:

  • Human neutrophils

  • 1,3-Dioctanoylglycerol (1,3-DOG)

  • N-formyl-methionyl-leucyl-phenylalanine (fMLP)

  • Cytochrome c (from horse heart)

  • Superoxide dismutase (SOD)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Spectrophotometer or microplate reader capable of reading absorbance at 550 nm

Procedure:

  • Neutrophil Preparation:

    • Isolate human neutrophils as described in Protocol 4.1.

    • Resuspend the cells in HBSS with Ca²⁺ and Mg²⁺ at a concentration of 1-2 x 10⁶ cells/mL.

  • Assay Setup:

    • Prepare a reaction mixture containing cytochrome c (e.g., 50-100 µM) in HBSS.

    • In a 96-well plate or cuvettes, add the neutrophil suspension.

    • For control wells, add SOD (e.g., 50 U/mL) to quench extracellular superoxide.

    • Add varying concentrations of 1,3-DOG (or vehicle control) and incubate for 5-10 minutes at 37°C.

  • Stimulation and Measurement:

    • Initiate superoxide production by adding fMLP (e.g., 1 µM final concentration).

    • Immediately begin monitoring the change in absorbance at 550 nm over time at 37°C.

    • The rate of cytochrome c reduction is proportional to the rate of superoxide generation.

  • Data Analysis:

    • Calculate the rate of superoxide production by subtracting the rate of absorbance change in the presence of SOD from the rate in its absence.

    • Use the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of superoxide production (nmol/min/10⁶ cells).

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This protocol details the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium levels.

Materials:

  • Isolated human neutrophils

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Ionomycin (B1663694)

  • EGTA

  • Fluorescence spectrophotometer or microscope with dual-wavelength excitation capabilities (340 nm and 380 nm) and emission detection at ~510 nm.

Procedure:

  • Cell Loading with Fura-2 AM:

    • Resuspend neutrophils in HBSS without Ca²⁺ at 1-5 x 10⁶ cells/mL.

    • Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) in HBSS, often with a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS without Ca²⁺ to remove extracellular dye.

    • Resuspend the cells in HBSS with Ca²⁺.

  • Fluorescence Measurement:

    • Place the Fura-2-loaded cells in a cuvette or on a coverslip in a perfusion chamber.

    • Monitor the fluorescence intensity at an emission wavelength of ~510 nm while alternating the excitation wavelength between 340 nm and 380 nm.

    • Establish a baseline fluorescence ratio (F340/F380).

    • Add 1,3-DOG and record any changes in the fluorescence ratio.

  • Calibration:

    • At the end of each experiment, determine the maximum fluorescence ratio (Rmax) by adding a calcium ionophore like ionomycin to saturate the dye with Ca²⁺.

    • Subsequently, determine the minimum fluorescence ratio (Rmin) by adding a calcium chelator like EGTA to remove Ca²⁺.

    • Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max), where Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).

Conclusion and Future Directions

1,3-Dioctanoylglycerol serves as a unique and powerful tool for investigating PKC-independent signaling pathways. Its ability to prime neutrophils for enhanced inflammatory responses, including arachidonic acid mobilization and superoxide generation, highlights the complexity of lipid-mediated signaling. The evidence strongly suggests that 1,3-DOG acts through a mechanism distinct from the classical PKC activation pathway engaged by its 1,2-isomer.

While the downstream effects of 1,3-DOG are becoming clearer, the identity of its direct cellular target(s) remains elusive. Future research should focus on identifying the specific membrane proteins or other cellular components that bind to 1,3-DOG and initiate its signaling cascade. The development of radiolabeled or affinity-tagged 1,3-DOG probes could facilitate these identification efforts.

Furthermore, a more detailed quantitative analysis of the dose-response relationships for the various effects of 1,3-DOG is warranted. This will provide a more precise understanding of its potency and efficacy. Elucidating the complete signaling pathway initiated by 1,3-DOG will not only advance our fundamental understanding of cellular signaling but may also uncover novel therapeutic targets for modulating inflammatory responses.

References

1,3-Dioctanoyl Glycerol: A Putative Second Messenger in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Diacylglycerols (DAGs) are pivotal lipid molecules that function as second messengers in a multitude of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC). While the sn-1,2 isoform of diacylglycerol is well-established as the biologically active second messenger, the role of its sn-1,3 counterpart, 1,3-dioctanoyl glycerol (B35011) (1,3-DOG), is less defined. This technical guide aims to provide a comprehensive overview of the current understanding of 1,3-DOG, with a comparative analysis to its more extensively studied isomer, 1,2-dioctanoyl glycerol (1,2-DOG), to elucidate its potential role in cellular signaling.

The Dichotomy of Diacylglycerol Isomers: 1,2-DOG vs. 1,3-DOG

In cellular systems, the generation of diacylglycerol through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) specifically yields the sn-1,2 isomer. This isoform is a potent activator of PKC. In contrast, 1,3-diacylglycerol species are often the result of the chemical isomerization of the 1,2-isoform and are considered more thermodynamically stable. While 1,2-DOG is a well-documented cell-permeable activator of PKC, mimicking the effects of the endogenous second messenger, the biological activity of 1,3-DOG in this context is not well-supported by current research. In fact, studies have shown that 1,3-dioctanoylglycerol is without effect on processes like mitotic progression, where 1,2-dioctanoylglycerol (B93851) has a significant impact.[1]

1,3-Dioctanoyl Glycerol: A Metabolic Probe

Current scientific literature predominantly describes this compound as a cell-permeable lipid used as a probe for studying triacylglycerol metabolism.[2][3][4] Its structural similarity to the backbone of triglycerides allows it to be a substrate for enzymes involved in lipid metabolism, making it a valuable tool for tracking these pathways.

The Second Messenger Role of 1,2-Dioctanoyl Glycerol

To understand the potential, or lack thereof, of 1,3-DOG as a second messenger, it is crucial to examine the well-established signaling pathway of its isomer, 1,2-DOG.

Protein Kinase C (PKC) Activation

1,2-Dioctanoyl glycerol (diC8) is a cell-permeable analog of endogenous 1,2-diacylglycerol and a potent activator of PKC.[5] The activation of PKC by 1,2-DOG initiates a cascade of downstream signaling events that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-Diacylglycerol (1,2-DOG) PIP2->DAG PKC_mem PKC (active) DAG->PKC_mem binds Downstream Downstream Substrates PKC_mem->Downstream phosphorylates Receptor GPCR / RTK Receptor->PLC activates Ligand Ligand Ligand->Receptor PKC_cyto PKC (inactive) PKC_cyto->PKC_mem translocates & activates

Figure 1: Simplified signaling pathway of Protein Kinase C (PKC) activation by 1,2-Diacylglycerol.

Quantitative Data on the Biological Effects of Dioctanoyl Glycerol Isomers

The following tables summarize the available quantitative data for both 1,3-DOG and 1,2-DOG. The disparity in the amount of biological activity data underscores the current scientific focus on the 1,2-isomer.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference
Molecular Formula C₁₉H₃₆O₅[2][6]
Molecular Weight 344.49 g/mol [2][6]
Solubility in Chloroform 10 mg/mL[7]
Solubility in DMF 30 mg/mL[7]
Solubility in DMF:PBS (pH 7.2) (1:2) 0.33 mg/mL[7]
Solubility in DMSO 1 mg/mL[7]
Solubility in Ethanol 10 mg/mL[7]

Table 2: Biological Activity of 1,2-Dioctanoyl Glycerol (diC8)

ParameterCell LineConcentrationEffectReference
PKC Translocation MCF-743 µg/mL26 ± 6% translocation from cytosol to particulate fraction within 5 minutes. Effect is transient, returning to control levels after 60 minutes.[8]
Cell Proliferation MCF-7Dose-dependentInhibition of cell proliferation, mimicking the effect of TPA.[8]
Neurite Outgrowth Embryonic Chicken Spinal Cord Explants5 µMStimulated neurite outgrowth by up to 25%.[9]
Neurite Outgrowth Embryonic Chicken Spinal Cord Explants60 µMReduced neurite outgrowth by up to 37%.[9]

Experimental Protocols

Detailed experimental protocols for investigating the second messenger activity of diacylglycerols are crucial for reproducible research. Below are outlines of key experimental methodologies.

General Protocol for Cellular Treatment with Dioctanoyl Glycerol

Due to their lipophilic nature, cell-permeable diacylglycerols like 1,2-DOG require specific handling for cellular experiments.

DAG_Cellular_Treatment_Workflow cluster_prep Preparation cluster_treatment Cellular Treatment cluster_analysis Downstream Analysis dissolve Dissolve DOG in organic solvent (e.g., DMSO) dilute Dilute stock solution in serum-free medium dissolve->dilute treat Incubate cells with DOG-containing medium dilute->treat cells Culture cells to desired confluency wash Wash cells with serum-free medium cells->wash wash->treat lysis Cell Lysis treat->lysis assay Perform specific assay (e.g., PKC activity, Western blot) lysis->assay

Figure 2: General workflow for the preparation and application of dioctanoyl glycerol to cultured cells.
Diacylglycerol Quantification Assay

Several methods are available for the quantification of diacylglycerols in biological samples. A common approach involves a coupled enzymatic assay.

Principle:

  • Diacylglycerol is phosphorylated by a DAG kinase to phosphatidic acid.

  • Phosphatidic acid is hydrolyzed by a lipase (B570770) to glycerol-3-phosphate.

  • Glycerol-3-phosphate is oxidized by glycerol-3-phosphate oxidase, producing hydrogen peroxide.

  • Hydrogen peroxide reacts with a fluorometric probe to produce a quantifiable signal.

Brief Protocol:

  • Homogenize tissue or lyse cells to extract lipids.

  • Incubate the lipid extract with DAG kinase and ATP.

  • Add lipase to the reaction mixture.

  • Add glycerol-3-phosphate oxidase and the fluorometric probe.

  • Measure fluorescence at the appropriate excitation and emission wavelengths.

  • Quantify DAG levels by comparing with a standard curve.

Protein Kinase C (PKC) Activity Assay

PKC activity is often measured by the incorporation of ³²P from [γ-³²P]ATP into a specific substrate.

Principle: This assay measures the transfer of the radiolabeled gamma-phosphate of ATP to a serine or threonine residue on a PKC substrate peptide.

Brief Protocol:

  • Prepare a reaction mixture containing buffer, MgCl₂, CaCl₂ (for conventional PKCs), phosphatidylserine, and the diacylglycerol to be tested.

  • Add the PKC enzyme and the substrate peptide.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate at the optimal temperature for a defined period.

  • Stop the reaction and spot the mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

Conclusion

References

An In-depth Technical Guide on the Cellular Uptake and Metabolism of 1,3-Dioctanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioctanoyl glycerol (B35011) (1,3-DOG) is a cell-permeable diacylglycerol (DAG) analog that serves as a valuable tool for investigating lipid metabolism and cellular signaling. Unlike its isomer, 1,2-dioctanoyl-sn-glycerol, which is a well-known activator of Protein Kinase C (PKC), 1,3-DOG does not typically activate this key signaling enzyme.[1] This unique property makes it an ideal probe to explore PKC-independent pathways and the broader metabolic fate of diacylglycerols within the cell. This technical guide provides a comprehensive overview of the cellular uptake and metabolism of 1,3-DOG, including detailed experimental protocols, quantitative data, and visualization of the associated molecular pathways.

Cellular Uptake of 1,3-Dioctanoyl Glycerol

As a cell-permeable lipid, 1,3-DOG can readily cross the plasma membrane to enter the intracellular environment.[2] The efficiency of its uptake can be quantified using radiolabeled tracers, such as [³H]-1,3-dioctanoyl glycerol.

Experimental Protocol: Radiolabeled this compound Uptake Assay

This protocol outlines a method for measuring the cellular uptake of 1,3-DOG in cultured cells.

Materials:

  • Cultured cells (e.g., fibroblasts, myocytes, hepatocytes)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • [³H]-1,3-dioctanoyl glycerol

  • Unlabeled this compound

  • Scintillation cocktail

  • Scintillation counter

  • Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)

  • Protein assay reagent (e.g., BCA or Bradford)

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the experiment.

  • Preparation of Dosing Solution: Prepare a stock solution of [³H]-1,3-dioctanoyl glycerol of known specific activity. Dilute the stock solution in serum-free cell culture medium to the desired final concentration. A typical concentration range to test is 1-100 µM.

  • Uptake Experiment:

    • Wash the cell monolayers twice with warm PBS.

    • Add the [³H]-1,3-dioctanoyl glycerol-containing medium to each well.

    • Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the rate of uptake.

    • To determine non-specific binding, incubate a parallel set of wells with a high concentration (e.g., 100-fold excess) of unlabeled this compound in addition to the radiolabeled compound.

  • Termination of Uptake:

    • Aspirate the dosing solution.

    • Wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular radiolabel.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding cell lysis buffer to each well.

    • Transfer a portion of the cell lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Use another portion of the cell lysate to determine the total protein content using a standard protein assay.

  • Data Analysis:

    • Calculate the amount of 1,3-DOG taken up by the cells (e.g., in nmol) based on the specific activity of the [³H]-1,3-dioctanoyl glycerol.

    • Normalize the uptake to the protein content of each well (e.g., nmol/mg protein).

    • Subtract the non-specific binding from the total uptake to obtain the specific uptake.

Metabolism of this compound

Once inside the cell, this compound is primarily metabolized by two main enzymatic pathways: the lipase (B570770) pathway and the diacylglycerol kinase pathway.

Metabolic Pathways
  • Lipase Pathway: 1,3-DOG can be hydrolyzed by cellular lipases to yield mono-octanoyl glycerol and a free octanoic acid molecule. The mono-octanoyl glycerol can be further broken down into glycerol and another molecule of octanoic acid.

  • Diacylglycerol Kinase (DGK) Pathway: 1,3-DOG can be phosphorylated by diacylglycerol kinases to form 1,3-dioctanoyl-glycerol-3-phosphate (phosphatidic acid).

Studies in isolated cardiac myocytes using [³H]dioctanoylglycerol (isomer not specified) have shown that the lipase pathway is the predominant route of metabolism.[2] In these cells, approximately 10-fold more radioactivity was incorporated into the products of the lipase pathway (monoacylglycerol and free glycerol) compared to the phospholipid fraction, which includes the products of the DGK pathway.[2]

Quantitative Data on Dioctanoylglycerol Metabolism

The following table summarizes the kinetic parameters for the enzymes involved in the metabolism of dioctanoylglycerol in a low-speed supernatant fraction of isolated cardiac myocytes.[2]

EnzymeProductKm (µM)Vmax (nmol/h/mg protein)
Diacylglycerol KinasePhosphatidic Acid22110
Diacylglycerol LipaseMonoacylglycerol801000

Data from Cabot and Welsh (1989) using [³H]dioctanoylglycerol.[2]

At a substrate concentration of 80 µM, lipase activity was found to be 7-fold greater than kinase activity in this system.[2]

Experimental Protocols for Metabolite Analysis

1. Thin-Layer Chromatography (TLC) for Metabolite Separation

Materials:

  • Silica (B1680970) gel TLC plates

  • Developing solvent system (e.g., hexane:diethyl ether:acetic acid, 70:30:1 v/v/v for neutral lipids)

  • Iodine vapor or other visualization agent

  • Standards for this compound, mono-octanoyl glycerol, octanoic acid, and glycerol

  • Lipid extracts from cells treated with this compound

Procedure:

  • Lipid Extraction: After incubating cells with 1,3-DOG, extract the total lipids using a method such as the Bligh-Dyer technique.

  • TLC Plate Preparation: Activate the silica gel TLC plate by heating it at 110°C for 30-60 minutes.

  • Sample Application: Spot the lipid extracts and standards onto the origin line of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the solvent system. Allow the solvent to migrate up the plate until it is about 1 cm from the top.

  • Visualization: Dry the plate and visualize the separated lipids using iodine vapor or another appropriate stain.

  • Identification: Identify the metabolites by comparing their retention factors (Rf) to those of the standards.

2. High-Performance Liquid Chromatography (HPLC) for Metabolite Quantification

Materials:

  • HPLC system with a suitable detector (e.g., evaporative light scattering detector or mass spectrometer)

  • Reverse-phase C18 column

  • Mobile phase solvents (e.g., acetonitrile, water, methanol (B129727) with modifiers like formic acid)

  • Standards for this compound and its potential metabolites

  • Lipid extracts from cells

Procedure:

  • Lipid Extraction and Preparation: Extract lipids from cells as described for TLC and resuspend the dried lipid film in a solvent compatible with the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Run a gradient elution program to separate the different lipid species. A typical gradient might start with a higher aqueous concentration and gradually increase the organic solvent concentration.

    • Detect the eluting compounds using the chosen detector.

  • Quantification:

    • Generate standard curves for each metabolite of interest using known concentrations of the standards.

    • Quantify the amount of each metabolite in the cell extracts by comparing their peak areas to the standard curves.

Signaling Pathways and Cellular Effects

A key feature of this compound is its inability to activate Protein Kinase C (PKC).[1] This distinguishes it from its 1,2-isomer and allows for the investigation of PKC-independent signaling events.

PKC-Independent Signaling

While not activating PKC, 1,3-DOG has been shown to exert biological effects, suggesting the involvement of other signaling pathways. For instance, in human neutrophils, both 1,2- and this compound were found to prime for f-Met-Leu-Phe (fMLP)-stimulated arachidonate (B1239269) mobilization.[1] This suggests a role for 1,3-DOG in modulating inflammatory responses through a PKC-independent mechanism.

dot

PKC_Independent_Signaling cluster_cell Intracellular DOG 1,3-Dioctanoyl Glycerol Membrane Cell Membrane PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Primes ArachidonicAcid Arachidonic Acid Mobilization PLA2->ArachidonicAcid Stimulates InflammatoryResponse Inflammatory Response ArachidonicAcid->InflammatoryResponse

Caption: PKC-independent priming of arachidonate mobilization by 1,3-DOG.

Experimental Workflows

The following diagrams illustrate the logical flow of experiments to study the cellular uptake and metabolism of this compound.

dot

Uptake_Workflow Start Start: Seed Cells Incubate Incubate with [3H]-1,3-DOG Start->Incubate Wash Wash with Ice-Cold PBS Incubate->Wash Lyse Lyse Cells Wash->Lyse Scintillation Scintillation Counting Lyse->Scintillation ProteinAssay Protein Assay Lyse->ProteinAssay Analyze Analyze Data (nmol/mg protein) Scintillation->Analyze ProteinAssay->Analyze End End Analyze->End

Caption: Experimental workflow for a radiolabeled cellular uptake assay.

dot

Metabolism_Workflow Start Start: Incubate Cells with 1,3-DOG Extract Extract Total Lipids Start->Extract Separate Separate Metabolites (TLC or HPLC) Extract->Separate Identify Identify Metabolites (Compare to Standards) Separate->Identify Quantify Quantify Metabolites (Densitometry or HPLC-MS) Identify->Quantify End End Quantify->End

Caption: Experimental workflow for analyzing the metabolites of 1,3-DOG.

Conclusion

This compound is a powerful tool for dissecting the complexities of lipid metabolism and cellular signaling. Its cell permeability and inability to activate PKC make it particularly useful for studying alternative metabolic fates of diacylglycerols and for uncovering novel, PKC-independent signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute rigorous studies on the cellular uptake and metabolism of this important lipid molecule. Further research is warranted to fully elucidate the complete range of its metabolic products and downstream signaling targets in various cell types, which will undoubtedly contribute to a deeper understanding of lipid biology in health and disease.

References

The Role of 1,3-Dioctanoyl Glycerol in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dioctanoyl glycerol (B35011) (1,3-DOG) is a synthetic, cell-permeable diacylglycerol (DAG) analog that serves as a valuable tool for investigating lipid metabolism and signaling. Due to its specific chemical structure, with octanoyl groups at the sn-1 and sn-3 positions, it exhibits distinct metabolic fates and biological activities compared to its more commonly studied isomer, 1,2-dioctanoyl-sn-glycerol. This technical guide provides an in-depth analysis of the function of 1,3-DOG in lipid metabolism, focusing on its primary metabolic pathways, its role in modulating prostaglandin (B15479496) synthesis, and its utility as an experimental probe. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Introduction

Diacylglycerols are critical intermediates in lipid metabolism and key second messengers in various cellular signaling cascades. The specific positioning of acyl chains on the glycerol backbone dictates their metabolic fate and signaling properties. 1,3-Dioctanoyl glycerol, a symmetric DAG, is not a typical physiological isomer but provides a unique advantage in dissecting specific enzymatic pathways due to its resistance to activation of Protein Kinase C (PKC), an enzyme central to many signaling events triggered by the canonical sn-1,2-diacylglycerols. This guide explores the nuanced role of 1,3-DOG in cellular lipid dynamics.

Metabolic Fate of this compound

Upon entering the cell, 1,3-DOG is primarily metabolized by two competing enzymatic pathways: the lipase (B570770) pathway and the kinase pathway.

Dominance of the Lipase Pathway in Cardiac Myocytes

Studies in isolated rat cardiac myocytes have demonstrated that the lipase pathway is the principal route for 1,3-DOG metabolism. This pathway involves the hydrolysis of the ester bonds by diacylglycerol lipase, releasing octanoic acid and monoacylglycerol.

Quantitative Data: Kinetic Parameters of 1,3-DOG Metabolism in Cardiac Myocyte Supernatant

Enzyme PathwayEnzymeProduct(s)K_m (µM)V_max (nmol/h/mg protein)
Lipase Pathway Diacylglycerol LipaseMonoacylglycerol & Octanoic Acid801000
Kinase Pathway Diacylglycerol KinasePhosphatidic Acid22110

Data from a study on diacylglycerol metabolism in isolated cardiac myocytes.

The kinetic data reveals a significantly higher V_max for the lipase pathway, indicating a much greater capacity for 1,3-DOG hydrolysis compared to its phosphorylation by diacylglycerol kinase (DGK). At a substrate concentration of 80 µM, lipase activity was observed to be seven-fold greater than kinase activity[1].

The Kinase Pathway

While the lipase pathway is dominant in cardiac myocytes, the kinase pathway, catalyzed by diacylglycerol kinase, phosphorylates 1,3-DOG to form phosphatidic acid. This pathway is a crucial route for the metabolism of signaling diacylglycerols.

Modulation of Prostaglandin Synthesis

1,3-DOG has been shown to enhance the synthesis of prostanoids, such as prostaglandin E (PGE) and thromboxane (B8750289), in resident macrophages. This effect is not mediated by the activation of Protein Kinase C but rather through the inhibition of a key enzyme in arachidonic acid metabolism.

Inhibition of Lysophosphatide Acyltransferase

The mechanism underlying the enhanced prostaglandin synthesis is the inhibition of lysophosphatide acyltransferase by 1,3-DOG. This enzyme is responsible for the reacylation of arachidonic acid into phospholipids, thereby reducing the pool of free arachidonic acid available for prostanoid synthesis. By inhibiting this enzyme, 1,3-DOG increases the availability of free arachidonic acid for conversion to prostaglandins (B1171923) by cyclooxygenase (COX) enzymes. This action is independent of PKC activation[2].

Quantitative Data: Effect of this compound on Prostanoid Synthesis in Macrophages

Concentration of 1,3-DOG (µg/ml)Prostaglandin E Synthesis (ng/mg protein)Thromboxane B2 Synthesis (ng/mg protein)
0 (Control)1.5 ± 0.30.8 ± 0.2
104.2 ± 0.52.1 ± 0.4
308.9 ± 1.14.5 ± 0.7
10015.6 ± 2.07.8 ± 1.2

Data represents the mean ± S.D. from experiments on prostanoid synthesis in resident macrophages.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of 1,3-DOG-Induced Prostaglandin Synthesis

Prostaglandin_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids AA_bound Arachidonic Acid (Esterified) PLA2 Phospholipase A2 AA_bound->PLA2 AA_free Free Arachidonic Acid PLA2->AA_free Hydrolysis LPA Lysophosphatide Acyltransferase LPA->AA_bound DOG This compound DOG->LPA Inhibition AA_free->LPA Re-esterification COX Cyclooxygenase (COX) AA_free->COX PGH2 Prostaglandin H2 COX->PGH2 PGS Prostaglandin Synthases PGH2->PGS Prostaglandins Prostaglandins (PGE2, TXA2, etc.) PGS->Prostaglandins

Caption: Signaling pathway of 1,3-DOG-induced prostaglandin synthesis.

Experimental Workflow for Lipidomic Analysis

Lipidomics_Workflow start Cell Culture Treatment (with this compound) harvest Cell Harvesting and Quenching start->harvest extraction Lipid Extraction (e.g., Bligh-Dyer or MTBE method) harvest->extraction separation LC-MS/MS Analysis (Chromatographic Separation) extraction->separation detection Mass Spectrometry (Detection and Fragmentation) separation->detection data_proc Data Processing (Peak Picking, Alignment) detection->data_proc identification Lipid Identification (Database Searching) data_proc->identification quantification Quantitative Analysis identification->quantification interpretation Biological Interpretation quantification->interpretation

Caption: Experimental workflow for lipidomic analysis of cells treated with 1,3-DOG.

Experimental Protocols

Protocol for Measuring this compound Metabolism in Cell Lysates

Objective: To determine the relative activities of diacylglycerol lipase and diacylglycerol kinase in metabolizing 1,3-DOG.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)

  • Radio-labeled [³H]-1,3-dioctanoyl glycerol

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 1 mM ATP for kinase assay)

  • Thin Layer Chromatography (TLC) plates (silica gel G)

  • TLC developing solvent (e.g., chloroform:methanol:acetic acid, 90:10:1, v/v/v)

  • Scintillation counter and fluid

Procedure:

  • Cell Lysate Preparation:

    • Culture and harvest cells.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration of the lysate (e.g., using a BCA assay).

  • Enzyme Assay:

    • Prepare reaction mixtures containing cell lysate (e.g., 50-100 µg protein), reaction buffer, and [³H]-1,3-dioctanoyl glycerol (final concentration, e.g., 80 µM). For the kinase assay, include ATP in the reaction buffer.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding a chloroform:methanol mixture (2:1, v/v).

  • Lipid Extraction and Analysis:

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the lower organic phase.

    • Spot the extracted lipids onto a TLC plate.

    • Develop the TLC plate in the appropriate solvent system to separate the lipid species (1,3-DOG, monoacylglycerol, phosphatidic acid).

    • Visualize the lipid spots (e.g., using iodine vapor).

    • Scrape the silica (B1680970) corresponding to each lipid spot into a scintillation vial.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of each product formed based on the radioactivity and specific activity of the substrate.

    • Express enzyme activity as nmol of product formed per hour per mg of protein.

Protocol for Measuring Prostaglandin Synthesis in Macrophages

Objective: To quantify the effect of 1,3-DOG on prostaglandin E₂ and thromboxane B₂ production in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Cell culture medium (e.g., DMEM)

  • This compound stock solution (in DMSO or ethanol)

  • Lipopolysaccharide (LPS) for macrophage stimulation (optional)

  • Phorbol 12-myristate 13-acetate (PMA) for macrophage stimulation (optional)

  • ELISA kits for Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TXB₂)

Procedure:

  • Cell Culture and Treatment:

    • Seed macrophages in a multi-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of 1,3-DOG (e.g., 0, 10, 30, 100 µg/ml). A vehicle control (DMSO or ethanol) should be included.

    • If desired, co-stimulate with LPS (e.g., 1 µg/ml) or PMA (e.g., 100 nM) to induce a robust inflammatory response.

    • Incubate for a specified time (e.g., 24 hours).

  • Sample Collection:

    • Collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any detached cells or debris.

  • Prostaglandin Quantification:

    • Perform ELISA for PGE₂ and TXB₂ on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the prostaglandin concentrations to the total protein content of the cells in each well (optional, but recommended for accuracy).

    • Plot the prostaglandin concentration as a function of the 1,3-DOG concentration.

Conclusion

This compound is a multifaceted tool for lipid research. Its preferential metabolism via the lipase pathway in certain cell types allows for the specific investigation of this route of diacylglycerol catabolism. Furthermore, its ability to modulate prostaglandin synthesis through a PKC-independent mechanism by inhibiting lysophosphatide acyltransferase provides a unique avenue for studying the regulation of eicosanoid production. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to effectively utilize 1,3-DOG in their studies of lipid metabolism and signaling, ultimately contributing to a deeper understanding of these complex cellular processes and aiding in the development of novel therapeutic strategies.

References

Navigating the Stereochemical Landscape of Diacylglycerol Isomers: A Technical Guide to Biological Activity and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, primarily known for their role in activating protein kinase C (PKC) isozymes. Beyond their canonical function, the stereochemistry of DAG isomers plays a pivotal role in determining their biological activity, binding affinity to various effector proteins, and the subsequent downstream signaling cascades. This technical guide provides an in-depth exploration of the stereochemical nuances of diacylglycerol isomers, their differential biological activities, and the experimental methodologies used to elucidate these properties. We present a comprehensive overview of quantitative binding data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a valuable resource for researchers in cell biology, pharmacology, and drug development.

The Stereochemical Diversity of Diacylglycerols

Diacylglycerol isomers are defined by the position of the two fatty acyl chains on the glycerol (B35011) backbone. The most biologically active and well-studied isomer is sn-1,2-diacylglycerol, which is naturally produced in cells through the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC).[1][2] Other isomers, such as sn-1,3-diacylglycerol and sn-2,3-diacylglycerol, also exist and can be formed through enzymatic or non-enzymatic acyl migration.[3] The spatial arrangement of the acyl chains and the free hydroxyl group is a critical determinant of how these molecules interact with their protein targets.

The signaling functions of DAG are primarily attributed to the sn-1,2 isomer.[4] This stereoisomer is a key intermediate in various metabolic pathways and a crucial signaling molecule.[4] Enzymes involved in lipid signaling, such as diacylglycerol kinases (DGKs), specifically recognize and phosphorylate sn-1,2-DAG to produce phosphatidic acid (PA), thereby terminating DAG signaling.[5]

Quantitative Analysis of Diacylglycerol Isomer Binding and Activity

The biological potency of diacylglycerol isomers and their synthetic analogs, such as DAG-lactones, is quantitatively assessed through binding affinity (Ki) and activation constants. These parameters are crucial for understanding the structure-activity relationship and for the design of selective modulators of DAG signaling pathways.

Binding Affinities of Diacylglycerol Isomers and Analogs to Protein Kinase C (PKC) Isoforms

PKC is a family of serine/threonine kinases that are major effectors of DAG signaling. The C1 domain of PKC is responsible for binding DAG. The affinity of this interaction varies between PKC isoforms and is influenced by the stereochemistry and acyl chain composition of the DAG isomer.

CompoundPKC IsoformApparent Ki (nM)Notes
DAG-lactone 1PKCδ8.4 ± 2.9Synthetic analog with a constrained glycerol backbone.[6]
DAG-lactone 2PKCδ6.5 ± 0.8Synthetic analog with a constrained glycerol backbone.[6]
DAG-lactone 4PKCδ22 ± 1.6Synthetic analog with a constrained glycerol backbone.[6]
(R)-DAG-lactones 2-6PKCKi values are approx. half of the racematesDemonstrates stereospecific binding.[7]
DAG-Lactones (general)PKCα and PKCεVariesBinding affinities are determined by competition with [3H]PDBu.[8]
Binding Affinities of Diacylglycerol Isomers to RasGRPs

Ras Guanine Nucleotide-Releasing Proteins (RasGRPs) are another important class of DAG effectors that link DAG signaling to the Ras/MAPK pathway.[9][10][11] Like PKCs, RasGRPs possess a C1 domain that mediates their interaction with DAG.

CompoundProteinApparent Ki (nM)Notes
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)RasGRP8.37 ± 0.01[12]
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)RasGRP4.49 ± 0.01[12]
Phorbol 12,13-dibutyrate ([3H]PDBu)C1-RasGRP0.58 ± 0.08High-affinity binding similar to PKC.[13]

Experimental Protocols

Stereoselective Synthesis of sn-1,2-Diacylglycerols

The synthesis of stereochemically pure diacylglycerols is essential for accurately studying their biological activities.

Method 1: Asymmetric Synthesis from Allyl Bromide [14]

This method provides a convenient and inexpensive route for the large-scale preparation of chiral 1,2-diacyl-sn-glycerol.

  • Synthesis of Allyl 4-Methoxyphenyl (B3050149) Ether: Convert allyl bromide to allyl 4-methoxyphenyl ether.

  • Asymmetric Dihydroxylation: Utilize AD-mix as a catalyst for the dihydroxylation of allyl 4-methoxyphenyl ether to yield 3-O-(4'-methoxyphenyl)-sn-glycerol or 1-O-(4'-methoxyphenyl)-sn-glycerol with high yield and optical purity.

  • Diacylation: Acylate the glycerol derivative with the desired fatty acids.

  • Deprotection: Remove the 4-methoxyphenyl group using ceric ammonium (B1175870) nitrate (B79036) under mild conditions to prevent acyl migration, yielding the final sn-1,2-diacylglycerol.

Method 2: Enzymatic Synthesis using Phospholipase C [7][15]

This method utilizes the enzymatic hydrolysis of a phospholipid precursor to generate sn-1,2-diacylglycerol.

  • Substrate Preparation: Prepare a solution of the desired phosphatidylcholine in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Enzymatic Hydrolysis: Add Phospholipase C (from Bacillus cereus) to the phospholipid solution. The reaction is typically carried out at 37°C with stirring.

  • Extraction: After the reaction is complete, extract the diacylglycerol product using an organic solvent such as diethyl ether or a chloroform/methanol mixture.

  • Purification: Purify the resulting diacylglycerol using techniques like reverse-phase high-pressure liquid chromatography (RP-HPLC).

In Vitro Protein Kinase C (PKC) Activity Assay

This assay measures the ability of diacylglycerol isomers to activate PKC, which then phosphorylates a substrate.

Radiolabeled ATP Method [13][16][17][18]

  • Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES (pH 8.0), MgCl₂, DTT, and unlabeled ATP.

  • Kinase and Substrate Preparation: Keep the purified PKC enzyme and the substrate (e.g., myelin basic protein or a specific peptide substrate) on ice.

  • Lipid Vesicle Preparation: Prepare lipid vesicles containing phosphatidylserine (B164497) (PS) and the diacylglycerol isomer to be tested.

  • Initiation of Reaction: Combine the reaction buffer, PKC, substrate, and lipid vesicles. Initiate the kinase reaction by adding radiolabeled [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 5-60 minutes).

  • Termination of Reaction: Stop the reaction by adding Laemmli sample buffer and heating.

  • Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography and quantify the incorporated radioactivity.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a diacylglycerol isomer for the C1 domain of a protein by measuring its ability to displace a high-affinity radiolabeled ligand, such as [³H]phorbol 12,13-dibutyrate ([³H]PDBu).[19][20]

  • Preparation of Reaction: In a microtiter plate, combine the purified protein (e.g., PKC isoform or RasGRP C1 domain), a fixed concentration of [³H]PDBu, and varying concentrations of the unlabeled competitor (the diacylglycerol isomer).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the protein-bound radioligand from the free radioligand. This is often achieved by rapid filtration through a glass fiber filter that retains the protein-ligand complex.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]PDBu against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Logical Relationships

Diacylglycerol isomers, particularly sn-1,2-DAG, are central to a complex network of signaling pathways that extend beyond the canonical PKC activation.

Phospholipase C-Mediated Generation of sn-1,2-Diacylglycerol

The primary route for the generation of signaling sn-1,2-DAG is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) following receptor activation.

PLC_Pathway Receptor GPCR / RTK G_Protein_PLC G-Protein or Tyrosine Kinase Receptor->G_Protein_PLC Activation PLC Phospholipase C (PLC) G_Protein_PLC->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis DAG sn-1,2-Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3

Caption: PLC-mediated hydrolysis of PIP₂ to generate DAG and IP₃.

Downstream Signaling Pathways of sn-1,2-Diacylglycerol

sn-1,2-DAG activates a diverse array of effector proteins, leading to various cellular responses.

DAG_Signaling cluster_PKC PKC-Dependent Pathway cluster_RasGRP RasGRP Pathway cluster_Other Other Effectors DAG sn-1,2-Diacylglycerol PKC Protein Kinase C (PKC) DAG->PKC RasGRP RasGRP DAG->RasGRP Chimaerins Chimaerins DAG->Chimaerins DGK Diacylglycerol Kinase (DGK) DAG->DGK Termination PKC_Substrates PKC Substrates PKC->PKC_Substrates Phosphorylation Cell_Response_PKC Cellular Responses (Proliferation, Apoptosis, etc.) PKC_Substrates->Cell_Response_PKC Ras Ras RasGRP->Ras Activation MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) Ras->MAPK_Cascade Cell_Response_Ras Cellular Responses (Gene Expression, Proliferation) MAPK_Cascade->Cell_Response_Ras Cell_Response_Other Modulation of Signaling Chimaerins->Cell_Response_Other PA Phosphatidic Acid DGK->PA Phosphorylation

Caption: Major downstream signaling pathways activated by sn-1,2-DAG.

Experimental Workflow for Assessing DAG Isomer Activity

A logical workflow is employed to characterize the biological activity of a novel diacylglycerol isomer.

Experimental_Workflow Start Synthesize or Isolate Diacylglycerol Isomer Binding_Assay Competitive Binding Assay (e.g., with [³H]PDBu) Start->Binding_Assay Kinase_Assay In Vitro Kinase Assay (e.g., PKC activity) Start->Kinase_Assay Determine_Ki Determine Binding Affinity (Ki) for Effector Proteins (PKC, RasGRP) Binding_Assay->Determine_Ki Cell_Based_Assay Cell-Based Assays (e.g., Protein Translocation, Proliferation, Apoptosis) Determine_Ki->Cell_Based_Assay Determine_Activation Determine Activation/Inhibition Constants Kinase_Assay->Determine_Activation Determine_Activation->Cell_Based_Assay Cellular_Effects Assess Cellular Effects and Downstream Signaling Cell_Based_Assay->Cellular_Effects End Characterize Biological Activity Profile Cellular_Effects->End

Caption: Experimental workflow for characterizing DAG isomer bioactivity.

Conclusion

The stereochemistry of diacylglycerol isomers is a fundamental determinant of their biological function. The sn-1,2 configuration is paramount for the activation of key signaling proteins like PKC and RasGRPs, thereby influencing a wide array of cellular processes including proliferation, differentiation, and apoptosis.[5][21][22] A thorough understanding of the structure-activity relationships of DAG isomers, facilitated by precise quantitative analysis and robust experimental protocols, is crucial for the development of novel therapeutic agents that can selectively modulate these critical signaling pathways. This guide provides a foundational resource for researchers aiming to navigate the complexities of diacylglycerol signaling and harness its therapeutic potential.

References

In-Depth Technical Guide: 1,3-Dioctanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioctanoyl glycerol (B35011), a specific diacylglycerol (DAG), is a molecule of significant interest in lipid research and drug development. Unlike its isomer, 1,2-dioctanoyl glycerol, which is a well-known second messenger in cellular signaling, 1,3-dioctanoyl glycerol serves different, yet equally important, roles. It is frequently utilized as a stable metabolic probe for investigating triacylglycerol (TAG) metabolism and as a key intermediate in the enzymatic synthesis of structured lipids. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis, and its application in metabolic studies. A critical distinction in its signaling capacity compared to its 1,2-isomer is also elucidated.

Core Data: CAS Number and Synonyms

The unambiguous identification of this compound is crucial for research and regulatory purposes. Its Chemical Abstracts Service (CAS) number and various synonyms are provided below.

IdentifierValue
CAS Number 1429-66-9[1]
Synonyms 1,3-Dioctanoin[1], 1,3-Dicapryloylglycerol, Glycerol 1,3-dicaprylate, Octanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester, DG(8:0/0:0/8:0)[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, offering a quick reference for experimental design and formulation development.

PropertyValueSource
Molecular Formula C₁₉H₃₆O₅[1][2][3]
Molecular Weight 344.49 g/mol [1][2][3]
Appearance Neat oil or solid[1][2]
Solubility Chloroform (B151607) (10 mg/ml), DMF (30 mg/ml), DMSO (1 mg/ml), Ethanol (B145695) (10 mg/ml), Sparingly soluble in aqueous buffers.[1]
Storage Temperature -20°C[1]

Experimental Protocols

Enzymatic Synthesis of this compound

The regioselective synthesis of 1,3-diacylglycerols is most effectively achieved through enzymatic methods, which offer mild reaction conditions and high specificity, minimizing the formation of unwanted isomers. Below is a detailed protocol for the lipase-catalyzed esterification of glycerol with octanoic acid.

Objective: To synthesize this compound with high purity.

Materials:

  • Glycerol (anhydrous)

  • Octanoic acid (caprylic acid)

  • Immobilized 1,3-specific lipase (B570770) (e.g., Lipozyme RM IM)

  • Anhydrous hexane (B92381) (or solvent-free system)

  • Molecular sieves (3Å)

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (B1210297) for chromatography elution

  • Rotary evaporator

  • Magnetic stirrer with heating

  • Vacuum pump

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve glycerol (1 molar equivalent) and octanoic acid (2.2 molar equivalents) in anhydrous hexane. For a solvent-free system, directly mix the reactants. Add activated molecular sieves to the mixture to remove any residual water.

  • Enzymatic Reaction: Add the immobilized 1,3-specific lipase (typically 5-10% by weight of the total reactants) to the mixture.

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 40-50°C). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of fatty acid and the formation of diacylglycerol.

  • Reaction Termination: Once the reaction reaches the desired conversion, terminate it by filtering off the immobilized enzyme.

  • Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate this compound from unreacted starting materials, monoacylglycerols, and triacylglycerols.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Assay for Triacylglycerol Metabolism using this compound

This compound can be used as a substrate to study the activity of enzymes involved in the later stages of triacylglycerol synthesis, such as diacylglycerol acyltransferase (DGAT).

Objective: To measure the activity of DGAT using this compound as a substrate.

Materials:

  • Cell or tissue homogenate containing DGAT

  • This compound

  • Radio-labeled or fluorescently-labeled acyl-CoA (e.g., [¹⁴C]oleoyl-CoA)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂)

  • Bovine serum albumin (BSA)

  • Scintillation cocktail and counter (for radiolabeled acyl-CoA) or fluorometer

  • TLC plates and developing solvent system (e.g., hexane:diethyl ether:acetic acid)

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, BSA, cell/tissue homogenate, and this compound.

  • Initiation of Reaction: Start the reaction by adding the labeled acyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 15-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a quench solution (e.g., a mixture of chloroform and methanol).

  • Lipid Extraction: Extract the lipids from the reaction mixture.

  • Separation of Lipids: Separate the newly synthesized triacylglycerol from the unreacted substrates by TLC.

  • Quantification: Scrape the triacylglycerol spot from the TLC plate and quantify the amount of incorporated labeled acyl-CoA using a scintillation counter or fluorometer.

  • Data Analysis: Calculate the specific activity of DGAT based on the amount of product formed per unit of time per amount of protein in the homogenate.

Signaling Pathways and Logical Relationships

The Diacylglycerol (DAG) - Protein Kinase C (PKC) Signaling Pathway

The canonical diacylglycerol signaling pathway involves the activation of Protein Kinase C (PKC) by the sn-1,2-diacylglycerol isomer. This pathway is initiated by the stimulation of cell surface receptors, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and sn-1,2-diacylglycerol. IP₃ triggers the release of calcium from intracellular stores, and both calcium and sn-1,2-diacylglycerol are required for the activation of conventional PKC isoforms.

It is a critical point of distinction that This compound is not an effective activator of PKC . Its stereochemistry prevents it from fitting into the C1 domain of PKC, which is necessary for activation. Therefore, in studies of PKC activation, this compound can serve as a valuable negative control to its signaling-active 1,2-isomer.

Below is a Graphviz diagram illustrating the activation of PKC by sn-1,2-diacylglycerol.

PKC_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal (e.g., Hormone, Growth Factor) Receptor Receptor Signal->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG sn-1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses PKC_active->Downstream Phosphorylates Targets Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Ca_release->PKC_inactive

Caption: The sn-1,2-Diacylglycerol Mediated Protein Kinase C (PKC) Activation Pathway.

Conclusion

This compound is a valuable tool for researchers in the fields of lipid metabolism and drug development. Its well-defined chemical properties and the availability of specific enzymatic synthesis routes make it an ideal standard and substrate for various in vitro and in vivo studies. A clear understanding of its distinct role from its signaling-active isomer, 1,2-dioctanoyl glycerol, is paramount for the accurate interpretation of experimental results. This technical guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research setting.

References

The Discovery and History of 1,3-Dioctanoyl Glycerol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioctanoyl glycerol (B35011) (1,3-DOG) is a synthetic diacylglycerol (DAG) that has served as a valuable tool in lipid research. As a structural isomer of the biologically active second messenger, 1,2-dioctanoyl glycerol, 1,3-DOG has been instrumental in elucidating the specific roles of diacylglycerols in cellular signaling and metabolism. This technical guide provides a comprehensive overview of the discovery, history, and key research applications of 1,3-dioctanoyl glycerol, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Discovery and History

The specific first synthesis of this compound is not prominently documented as a singular discovery. Instead, its development is rooted in the broader history of lipid chemistry and the synthesis of 1,3-diacylglycerols. Early methods for the synthesis of single-fatty-acid 1,3-diglycerides were established in the mid-20th century. A notable publication by Baur and Lange in 1951 detailed a method for the directed interesterification of glycerides to produce these compounds.

The primary research interest in dioctanoyl glycerols has historically focused on the sn-1,2 isomer due to its role as a potent activator of Protein Kinase C (PKC), a key enzyme in cellular signal transduction. However, the 1,3-isomer gained importance as a crucial negative control in these studies, helping to delineate the structural requirements for PKC activation. Its cell-permeable nature, owing to the medium-chain fatty acids, has made it a useful probe for studying intracellular lipid metabolism, particularly the pathways of triacylglycerol synthesis and breakdown. A patent filed in the early 1980s described triglycerides containing this compound moieties for dietetical and therapeutic use, highlighting an early interest in the physiological effects of this class of lipids.[1]

Physicochemical Properties and Quantitative Data

This compound is a 1,3-diglyceride where octanoyl groups are esterified to the first and third carbons of the glycerol backbone.[2][3][][5][6][7] Its physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C19H36O5[3][7]
Molecular Weight 344.49 g/mol [7]
CAS Number 1429-66-9[5][7]
Appearance Colorless oil or solid[5]
Solubility Soluble in chloroform (B151607) and methanol[7]

Comparative Data of Diacylglycerol Isomers

The differential biological activities of 1,2- and 1,3-diacylglycerol isomers are central to their use in research. While direct quantitative comparisons for this compound are sparse, data from related diacylglycerols illustrate the functional differences.

Parameter1,2-Diacylglycerol (sn-1,2)1,3-DiacylglycerolReference
Protein Kinase C Activation Potent ActivatorInactive or Weak ActivatorInferred from multiple sources
Substrate for Diacylglycerol Kinase YesNo[8]

Key Research Applications and Experimental Protocols

Probing Triacylglycerol Metabolism

This compound serves as a valuable tool for investigating the pathways of triacylglycerol (TAG) synthesis and lipolysis. Due to its structural similarity to endogenous diacylglycerols, it can be metabolized by cellular enzymes.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is adapted from methods for the enzymatic synthesis of 1,3-diacylglycerols.

Materials:

  • Glycerol

  • Octanoic acid

  • Immobilized lipase (B570770) (e.g., from Rhizomucor miehei, Lipozyme RM IM)

  • Solvent-free system or organic solvent (e.g., hexane)

  • Vacuum system

  • Temperature-controlled reactor/shaker

Procedure:

  • Combine glycerol and octanoic acid in a molar ratio of 1:2 in the reactor.

  • Add the immobilized lipase to the mixture. The enzyme amount is typically a percentage of the total substrate weight (e.g., 5-10%).

  • If using a solvent-free system, heat the mixture to the optimal temperature for the enzyme (e.g., 50-60°C) with constant stirring.

  • Apply a vacuum to remove the water produced during the esterification reaction, which drives the reaction towards product formation.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, stop the reaction by filtering out the immobilized enzyme.

  • The product can be purified using column chromatography on silica (B1680970) gel.

Negative Control in Protein Kinase C Activation Studies

The inability of this compound to activate Protein Kinase C (PKC) makes it an ideal negative control in experiments investigating the signaling roles of the 1,2-isomer.

Experimental Protocol: Analysis of Diacylglycerol Isomers by HPLC

This protocol outlines a general method for the separation and quantification of diacylglycerol isomers.[9]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Acetonitrile (B52724) (HPLC grade)

  • Diacylglycerol standards (1,2- and this compound)

Procedure:

  • Prepare standard solutions of 1,2- and this compound in a suitable solvent (e.g., acetonitrile).

  • Extract lipids from the experimental samples using a standard method (e.g., Bligh-Dyer extraction).

  • Dissolve the lipid extract in the mobile phase.

  • Inject the standards and samples onto the HPLC system.

  • Elute the isomers using an isocratic mobile phase of 100% acetonitrile at a constant flow rate.

  • Detect the eluting peaks at a low wavelength (e.g., 205 nm).

  • Identify and quantify the isomers by comparing the retention times and peak areas with the standards. The 1,3-isomer typically elutes earlier than the 1,2-isomer.[9]

Signaling and Metabolic Pathways

The primary metabolic fate of this compound within the cell is its incorporation into triacylglycerols or its hydrolysis to glycerol and free fatty acids. Unlike its 1,2-isomer, it does not typically activate the Protein Kinase C signaling cascade.

Metabolic Fate of this compound

metabolic_fate DOG_1_3 This compound (exogenous) Acyltransferase Acyl-CoA: diacylglycerol acyltransferase (DGAT) DOG_1_3->Acyltransferase Lipase Lipase DOG_1_3->Lipase TAG Triacylglycerol (Storage) Acyltransferase->TAG Glycerol Glycerol Lipase->Glycerol FFA Octanoic Acid Lipase->FFA

Caption: Metabolic pathways of this compound.

Experimental Workflow for Studying Diacylglycerol Metabolism

experimental_workflow cluster_cell_culture Cell Culture cluster_analysis Analysis Cell_Seeding Seed cells Incubation Incubate with 1,3-DOG Cell_Seeding->Incubation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction Isomer_Separation HPLC/GC Separation Lipid_Extraction->Isomer_Separation Quantification Mass Spectrometry Quantification Isomer_Separation->Quantification

References

Methodological & Application

Application Notes and Protocols for Studying Triacylglycerol Metabolism Using 1,3-Dioctanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioctanoyl glycerol (B35011) is a valuable tool for investigating the intricacies of triacylglycerol (TAG) metabolism. As a cell-permeable diacylglycerol (DAG) analog, it serves as a direct substrate for diacylglycerol acyltransferases (DGATs), the enzymes responsible for the final step of TAG synthesis.[1][2] This allows for targeted studies of TAG formation, lipid droplet dynamics, and the broader landscape of cellular lipid homeostasis. Its shorter octanoyl fatty acid chains facilitate its solubility and uptake by cells, making it an effective probe for in vitro and cell-based assays. These application notes provide a comprehensive guide to utilizing 1,3-dioctanoyl glycerol in your research, complete with detailed protocols and data presentation formats.

Principle of Application

This compound enters the cell and is primarily acylated by DGAT enzymes to form triacylglycerol, which is then stored in lipid droplets. By tracing the metabolic fate of this compound, researchers can quantify the rate of TAG synthesis, assess the activity of DGAT enzymes, and visualize the dynamics of lipid droplet formation and turnover. This provides a powerful system to screen for modulators of TAG metabolism, which is a key area of interest for drug development in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

Data Presentation

The following tables provide a framework for summarizing quantitative data obtained from experiments using this compound.

Table 1: Quantification of Triacylglycerol Synthesis

Cell Line/TissueTreatment (Compound/Concentration)Incubation Time (hours)This compound Concentration (µM)Triacylglycerol (TAG) Levels (nmol/mg protein)Fold Change vs. Control
HepG2Control (Vehicle)245015.2 ± 1.81.0
HepG2Compound X (10 µM)245028.9 ± 3.11.9
3T3-L1 AdipocytesControl (Vehicle)1210045.7 ± 4.51.0
3T3-L1 AdipocytesDGAT1 Inhibitor (1 µM)1210021.3 ± 2.90.47
Primary HepatocytesControl (Vehicle)487532.1 ± 3.51.0
Primary HepatocytesCompound Y (5 µM)487518.5 ± 2.10.58

Table 2: Diacylglycerol Acyltransferase (DGAT) Enzyme Kinetics

Enzyme SourceSubstrate (this compound) Concentration (µM)Acyl-CoA DonorVmax (pmol/min/mg protein)Km (µM)
Recombinant Human DGAT10 - 200Oleoyl-CoA150.5 ± 12.345.8
Recombinant Human DGAT20 - 200Oleoyl-CoA210.2 ± 18.925.1
Liver Microsomes0 - 200Palmitoyl-CoA85.7 ± 9.262.5
Adipocyte Lysate0 - 200Linoleoyl-CoA120.1 ± 11.538.9

Table 3: Analysis of Lipid Droplet Formation

Cell LineTreatmentThis compound (µM)Average Lipid Droplet Size (µm²)Number of Lipid Droplets per CellTotal Lipid Droplet Area per Cell (µm²)
HeLaControl501.2 ± 0.315 ± 418.0
HeLaCompound Z (20 µM)502.5 ± 0.628 ± 770.0
A498Control1000.8 ± 0.222 ± 517.6
A498Oleic Acid (200 µM)1003.1 ± 0.845 ± 11139.5

Experimental Protocols

Herein are detailed methodologies for key experiments utilizing this compound.

Protocol 1: In Vitro Triacylglycerol Synthesis Assay in Cultured Cells

This protocol describes how to measure the incorporation of this compound into the triacylglycerol pool of cultured cells.

Materials:

  • This compound (Store at -20°C)

  • Cell culture medium appropriate for your cell line

  • Phosphate-Buffered Saline (PBS)

  • Lipid extraction solvent: Chloroform (B151607):Methanol (2:1, v/v)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60)

  • TLC developing solvent: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v)

  • Iodine vapor or other suitable visualization agent

  • Scintillation vials and scintillation cocktail (if using radiolabeled this compound)

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to desired confluency.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 50-100 µM). It is recommended to add the stock solution to the medium while vortexing to ensure proper dispersion.

    • Treat cells with the this compound-containing medium and any experimental compounds for the desired incubation time (e.g., 12-48 hours).

  • Cell Lysis and Lipid Extraction:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS to each well and scrape the cells.

    • Transfer the cell suspension to a glass tube.

    • Add 4 mL of Chloroform:Methanol (2:1) to the cell suspension.

    • Vortex vigorously for 1 minute and incubate at room temperature for 30 minutes with occasional vortexing.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Thin-Layer Chromatography (TLC):

    • Resuspend the dried lipid extract in a small volume of chloroform (e.g., 50 µL).

    • Spot the lipid extract onto a TLC plate. Also, spot standards for triacylglycerol, diacylglycerol, and free fatty acids.

    • Develop the TLC plate in a chamber pre-equilibrated with the developing solvent.

    • Allow the solvent front to migrate to near the top of the plate.

    • Remove the plate from the chamber and allow it to air dry.

  • Quantification:

    • Visualize the lipid spots using iodine vapor or another appropriate method.

    • Identify the triacylglycerol spot based on the migration of the standard.

    • Scrape the silica (B1680970) corresponding to the triacylglycerol spot into a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter (if using a radiolabeled probe).

    • Alternatively, for non-radioactive methods, the intensity of the spot can be quantified using densitometry software.

    • Normalize the triacylglycerol amount to the total protein content of the cell lysate, determined by a BCA assay.

Protocol 2: In Vitro Diacylglycerol Acyltransferase (DGAT) Activity Assay

This protocol measures the activity of DGAT enzymes in cell or tissue lysates using this compound as a substrate.

Materials:

  • This compound

  • Radiolabeled or non-radiolabeled Acyl-CoA (e.g., [14C]Oleoyl-CoA)

  • Cell or tissue lysate/microsomal fraction

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 150 mM KCl, 10 mM MgCl2

  • Bovine Serum Albumin (BSA), fatty acid-free

  • TLC materials as described in Protocol 1

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer, BSA (e.g., 0.1 mg/mL), and the desired concentration of Acyl-CoA.

    • Add the cell or tissue lysate (e.g., 20-50 µg of protein) to the reaction mixture.

    • Initiate the reaction by adding this compound (prepared as a stock solution in a suitable solvent and dispersed in the reaction buffer).

    • Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes).

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding 2 mL of Chloroform:Methanol (2:1).

    • Perform lipid extraction as described in Protocol 1.

  • TLC and Quantification:

    • Separate the lipids by TLC as described in Protocol 1.

    • Quantify the amount of newly synthesized triacylglycerol as described in Protocol 1.

    • Calculate the enzyme activity as pmol of triacylglycerol formed per minute per mg of protein.

Protocol 3: Visualization of Lipid Droplets by Fluorescence Microscopy

This protocol allows for the qualitative and quantitative analysis of lipid droplet formation in cells treated with this compound.

Materials:

  • This compound

  • Cell culture medium

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • BODIPY 493/503 or Nile Red staining solution

  • DAPI for nuclear staining (optional)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Plate cells on glass coverslips in a multi-well plate.

    • Treat cells with this compound and experimental compounds as described in Protocol 1.

  • Cell Fixation and Staining:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA for 20 minutes at room temperature.[3]

    • Wash the cells three times with PBS.

    • Prepare the staining solution by diluting BODIPY 493/503 (e.g., 1 µg/mL) or Nile Red in PBS.

    • Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

    • (Optional) Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells three times with PBS.

  • Microscopy and Image Analysis:

    • Mount the coverslips onto glass slides using a mounting medium.

    • Visualize the lipid droplets using a fluorescence microscope with the appropriate filter sets (e.g., green channel for BODIPY 493/503).

    • Capture images from multiple fields of view for each condition.

    • Quantify lipid droplet size, number, and total area per cell using image analysis software such as ImageJ or CellProfiler.

Signaling Pathways and Workflows

The following diagrams illustrate the key metabolic pathway involving this compound and the experimental workflows.

Triacylglycerol_Synthesis_Pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm 1,3-DOG_ext This compound (extracellular) 1,3-DOG_int This compound 1,3-DOG_ext->1,3-DOG_int Cellular Uptake DGAT DGAT1/2 1,3-DOG_int->DGAT Acyl-CoA Acyl-CoA Acyl-CoA->DGAT TAG Triacylglycerol DGAT->TAG Acylation LD Lipid Droplet TAG->LD Storage

Caption: Metabolic fate of this compound in triacylglycerol synthesis.

Experimental_Workflow_TAG_Synthesis Start Start: Plate Cells Treat Treat with 1,3-DOG & Compounds Start->Treat Wash Wash Cells with PBS Treat->Wash Lyse Lyse Cells & Extract Lipids Wash->Lyse Separate Separate Lipids by TLC Lyse->Separate Quantify Quantify Triacylglycerol Separate->Quantify Analyze Analyze & Normalize Data Quantify->Analyze

Caption: Workflow for quantifying triacylglycerol synthesis.

Lipid_Droplet_Visualization_Workflow Start Start: Plate Cells on Coverslips Treat Treat with 1,3-DOG & Compounds Start->Treat Fix Fix Cells (e.g., 4% PFA) Treat->Fix Stain Stain with Lipid Dye (e.g., BODIPY 493/503) Fix->Stain Image Fluorescence Microscopy Stain->Image Analyze Image Analysis (Size, Number, Area) Image->Analyze

Caption: Workflow for visualizing and quantifying lipid droplets.

References

Application Notes and Protocols for 1,3-Dioctanoyl Glycerol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioctanoyl glycerol (B35011), also known as 1,3-dicaprylin, is a diglyceride consisting of glycerol esterified with two octanoic acid chains at the sn-1 and sn-3 positions.[1] Its biocompatibility and biodegradability, coupled with its ability to act as a lipid matrix component, make it a valuable excipient in the development of advanced drug delivery systems.[1] This document provides detailed application notes and experimental protocols for the utilization of 1,3-dioctanoyl glycerol in the formulation of Nanostructured Lipid Carriers (NLCs), a second-generation lipid nanoparticle system designed to improve the oral bioavailability and therapeutic efficacy of poorly water-soluble drugs.

NLCs are composed of a blend of a solid lipid and a liquid lipid, such as this compound, which creates an imperfect crystalline structure. This structure enhances drug loading capacity and minimizes drug expulsion during storage compared to first-generation solid lipid nanoparticles (SLNs).[2][3] The incorporation of this compound as the liquid lipid component can lead to the formation of stable, nanosized delivery systems with controlled drug release properties.

Application Note 1: Resveratrol-Loaded Nanostructured Lipid Carriers (NLCs) for Enhanced Stability and Delivery

Resveratrol (B1683913), a natural polyphenol with potent antioxidant and anticancer properties, suffers from poor aqueous solubility and chemical instability, which limit its therapeutic application. Encapsulation within NLCs using this compound as a liquid lipid can protect resveratrol from degradation and enhance its delivery.

Data Presentation: Physicochemical Properties of Resveratrol-Loaded NLCs
ParameterValueReference
Particle Size (Z-average) 47.81 ± 4.11 nm[4]
Polydispersity Index (PDI) 0.237 ± 0.012[4]
Zeta Potential -21.8 ± 0.25 mV[4]
Drug Loading 2.94 - 7.56% (illustrative)[1]
Encapsulation Efficiency > 80% (illustrative)[5]
Experimental Protocol: Preparation of Resveratrol-Loaded NLCs by Hot Melt Homogenization

This protocol is adapted from a study that utilized tricaprylin (B1683027) (this compound) as the liquid lipid for resveratrol-loaded NLCs.[4]

Materials:

  • Resveratrol (Active Pharmaceutical Ingredient)

  • Trimyristin (B1681580) (Solid Lipid)

  • This compound (Tricaprylin) (Liquid Lipid)

  • Poloxamer 188 or Tween 80 (Surfactant)

  • Soy Lecithin (Co-surfactant)

  • Purified Water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer with heating

  • Particle size and zeta potential analyzer

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Preparation of Lipid Phase:

    • Accurately weigh the required amounts of trimyristin and this compound.

    • Heat the lipid mixture to 80°C (approximately 10°C above the melting point of the solid lipid) in a beaker placed in a water bath until a clear, homogenous lipid melt is obtained.

    • Dissolve the accurately weighed resveratrol in the molten lipid phase with continuous stirring.

  • Preparation of Aqueous Phase:

    • Accurately weigh the surfactant (e.g., Poloxamer 188) and co-surfactant (e.g., soy lecithin) and dissolve them in purified water.

    • Heat the aqueous phase to 80°C in a separate beaker under continuous stirring.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at approximately 10,000 rpm for 10-15 minutes to form a coarse oil-in-water pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization for 3-5 cycles at a pressure of 500-1500 bar. Maintain the temperature at 80°C during homogenization.

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form NLCs.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential of the NLC dispersion using a particle size analyzer.

    • Quantify the drug loading and encapsulation efficiency using a validated HPLC method after separating the free drug from the NLCs (e.g., by ultracentrifugation).

G cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsification Emulsification and Homogenization A Weigh Trimyristin and This compound B Heat to 80°C A->B C Dissolve Resveratrol B->C F High-Shear Homogenization (Pre-emulsion) C->F Add Aqueous Phase D Dissolve Surfactant and Co-surfactant in Water E Heat to 80°C D->E E->F G High-Pressure Homogenization F->G H Cooling and NLC Formation G->H I Particle Size Zeta Potential Drug Loading Encapsulation Efficiency H->I Characterization

Experimental workflow for preparing Resveratrol-NLCs.

Application Note 2: Celecoxib-Loaded Nanostructured Lipid Carriers (NLCs) for Topical Delivery

Celecoxib (B62257), a selective COX-2 inhibitor, is used to treat pain and inflammation.[6] Its oral administration is associated with gastrointestinal side effects. Topical delivery of celecoxib using NLCs can provide localized anti-inflammatory effects, minimizing systemic exposure. This compound can serve as the liquid lipid to enhance the solubility and skin permeation of celecoxib.

Data Presentation: Physicochemical Properties of Celecoxib-Loaded NLCs (Illustrative)

Note: The following data is illustrative and based on typical values for celecoxib-loaded NLCs formulated with similar medium-chain lipids.

ParameterValueReference
Particle Size (d90%) 243–268 nm[7]
Polydispersity Index (PDI) < 0.3[7]
Zeta Potential -25 to -35 mV[8]
Drug Loading ~5%[8]
Encapsulation Efficiency 67 - 78%[7]
Experimental Protocol: Preparation of Celecoxib-Loaded NLCs by Melt Emulsification and Ultrasonication

This protocol is adapted from studies on celecoxib-loaded NLCs.[7][8]

Materials:

  • Celecoxib (Active Pharmaceutical Ingredient)

  • Stearic Acid or Glyceryl Monostearate (Solid Lipid)

  • This compound (Liquid Lipid)

  • Tween 80 (Surfactant)

  • Purified Water

Equipment:

  • Ultrasonicator (probe type)

  • High-speed homogenizer

  • Water bath

  • Magnetic stirrer with heating

  • Franz diffusion cells for in vitro release studies

  • HPLC system

Procedure:

  • Preparation of Lipid Phase:

    • Melt the solid lipid (e.g., stearic acid) and this compound at 75°C.

    • Add celecoxib to the molten lipid mixture and stir until a clear solution is obtained.

  • Preparation of Aqueous Phase:

    • Dissolve Tween 80 in purified water and heat to 75°C.

  • Emulsification:

    • Disperse the hot lipid phase into the hot aqueous phase under high-speed homogenization at 12,000 rpm for 10 minutes to form a coarse emulsion.

  • Ultrasonication:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator for 15 minutes to reduce the particle size and form a nanoemulsion.

  • NLC Formation:

    • Allow the nanoemulsion to cool to room temperature while stirring gently to form the NLC dispersion.

Experimental Protocol: In Vitro Drug Release Study

Apparatus:

  • Franz diffusion cell apparatus

Procedure:

  • Membrane Preparation:

    • Use a synthetic membrane (e.g., cellulose (B213188) acetate) or excised rat skin, mounted between the donor and receptor compartments of the Franz diffusion cell.

  • Receptor Compartment:

    • Fill the receptor compartment with a suitable buffer (e.g., phosphate (B84403) buffer pH 7.4) and maintain it at 37 ± 0.5°C with constant stirring.

  • Sample Application:

    • Place a known amount of the celecoxib-loaded NLC dispersion in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor compartment.

    • Replace the withdrawn volume with fresh, pre-warmed buffer to maintain sink conditions.

  • Analysis:

    • Analyze the concentration of celecoxib in the collected samples using a validated HPLC method.

G cluster_prep NLC Preparation cluster_release In Vitro Release Study A Melt Solid and Liquid Lipids (75°C) B Dissolve Celecoxib A->B D High-Speed Homogenization (Pre-emulsion) B->D C Prepare Hot Aqueous Surfactant Solution (75°C) C->D E Ultrasonication D->E F Cooling to form NLCs E->F I Apply NLC to Donor F->I NLC Dispersion G Mount Membrane in Franz Diffusion Cell H Fill Receptor with Buffer (37°C) G->H H->I J Withdraw Samples at Time Intervals I->J K Analyze by HPLC J->K G cluster_cell Cellular Environment NLC This compound NLC Membrane Cell Membrane NLC->Membrane Endocytosis Endosome Endosome Membrane->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Pathway Cytosol Cytosol (Drug Release) Endosome->Cytosol Endosomal Escape

References

Application Notes and Protocols for Studying Lipid Droplet Dynamics with 1,3-Dioctanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid droplets (LDs) are dynamic cellular organelles essential for energy homeostasis, lipid storage, and signaling. Their dysregulation is implicated in various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Understanding the molecular mechanisms governing LD formation and dynamics is crucial for developing novel therapeutic strategies. 1,3-Dioctanoyl glycerol (B35011) is a cell-permeable diacylglycerol (DAG) that serves as a valuable tool for investigating triacylglycerol (TAG) metabolism and its direct impact on LD biogenesis.[1][2] As a key intermediate, 1,3-dioctanoyl glycerol is readily converted to TAG by diacylglycerol O-acyltransferase (DGAT) enzymes, providing a direct substrate for LD formation and expansion.[3][4][5] This application note provides detailed protocols for utilizing this compound to induce and analyze LD dynamics in cultured cells, enabling researchers to probe the intricacies of lipid storage and metabolism.

Principle of the Method

This compound, a synthetic diacylglycerol with two eight-carbon fatty acid chains, can readily cross the plasma membrane of cultured cells. Once inside the cell, it enters the glycerolipid synthesis pathway and is acylated by DGAT enzymes to form TAG.[3][6] This newly synthesized TAG coalesces within the endoplasmic reticulum (ER) membrane, leading to the formation and growth of LDs. By treating cells with this compound, researchers can synchronously induce a population of LDs, facilitating the study of their biogenesis, maturation, and interaction with other organelles. The dynamics of these induced LDs can be visualized and quantified using fluorescent microscopy and specific lipophilic dyes.

Signaling Pathway and Experimental Workflow

The metabolic fate of this compound is primarily directed towards the synthesis of triacylglycerols, which are the main components of lipid droplets.

cluster_extracellular Extracellular cluster_cytosol Cytosol DOG_ext 1,3-Dioctanoyl Glycerol DOG_int 1,3-Dioctanoyl Glycerol DOG_ext->DOG_int Cellular Uptake DGAT DGAT1/2 DOG_int->DGAT Acyl_CoA Fatty Acyl-CoA Acyl_CoA->DGAT TAG Triacylglycerol (TAG) DGAT->TAG LD Lipid Droplet (Storage) TAG->LD A 1. Cell Seeding (e.g., HepG2 cells) B 2. Treatment with This compound A->B C 3. Fixation and Staining (e.g., BODIPY 493/503 & DAPI) B->C D 4. Fluorescence Microscopy Image Acquisition C->D E 5. Image Analysis (Quantification of LDs) D->E F 6. Data Interpretation E->F

References

Application Notes and Protocols: 1,3-Dioctanoyl Glycerol as a Substrate for Diacylglycerol Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol kinases (DGKs) are a family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA).[1][2][3] This enzymatic reaction terminates DAG-mediated signaling pathways, which are involved in a myriad of cellular processes including cell growth, differentiation, and apoptosis, while simultaneously initiating PA-mediated signaling. There are ten known mammalian DGK isoforms, categorized into five classes based on their structural domains, each with distinct tissue distribution and subcellular localization.[1][4]

The substrate specificity of DGK isoforms is a crucial aspect of their biological function and a key consideration for in vitro assays. While various synthetic diacylglycerols are used to probe DGK activity, their stereochemistry significantly impacts their efficacy as substrates. This document provides a detailed analysis of the suitability of 1,3-dioctanoyl glycerol (B35011) as a substrate for diacylglycerol kinases, supported by experimental protocols and data presentation.

Data Presentation: Substrate Specificity of Diacylglycerol Kinases

Research indicates that diacylglycerol kinases exhibit a high degree of stereospecificity, with a strong preference for sn-1,2-diacylglycerols. The symmetrical nature of 1,3-dioctanoyl glycerol, lacking the specific sn-1,2 configuration, renders it a poor substrate for most DGK isoforms.

SubstrateDGK Isoform(s)ObservationReference
sn-1,2-DiacylglycerolGeneralPreferred substrate.[5]
sn-1,2-Dioleoylglycerolα, ζ, εEfficiently phosphorylated.[6][7]
sn-2,3-Dioleoylglycerolα, ζPoor substrate; acts as an uncompetitive inhibitor.[6][7]
sn-2,3-DioleoylglycerolεNot a substrate.[6][7]
1,2-Dioctanoyl-sn-glycerolNot specifiedCommonly used as a substrate in DGK assays.[8][9]
This compoundNot specifiedImplied to be a poor substrate due to lack of sn-1,2 configuration.N/A

Signaling Pathway of Diacylglycerol Kinase

Diacylglycerol (DAG) is a crucial second messenger produced from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). DGK acts as a key regulator in this pathway by converting DAG to phosphatidic acid (PA), thereby attenuating DAG signaling and initiating PA-dependent downstream effects.

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG generates DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate DAG_effectors DAG Effectors (e.g., PKC, RasGRP) DAG->DAG_effectors activates PA Phosphatidic Acid (PA) PA_effectors PA Effectors (e.g., mTOR, Raf) PA->PA_effectors activates PLC PLC PLC->PIP2 hydrolyzes DGK->PA produces Receptor Receptor Activation Receptor->PLC activates

Figure 1: Diacylglycerol kinase signaling pathway.

Experimental Protocols

Based on the high stereospecificity of DGKs, the following protocol is designed for a generic DGK activity assay using the preferred substrate, sn-1,2-dioctanoyl-glycerol.

Protocol 1: Diacylglycerol Kinase (DGK) Activity Assay

This protocol describes a coupled enzymatic assay to measure DGK activity. The production of ADP during the phosphorylation of DAG is coupled to the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase system, leading to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Purified DGK enzyme

  • sn-1,2-Dioctanoyl-glycerol

  • ATP (Adenosine 5'-triphosphate)

  • Phosphoenolpyruvate (PEP)

  • NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • Detergent (e.g., Triton X-100 or octyl glucoside)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Substrate Micelles:

    • Prepare a stock solution of sn-1,2-dioctanoyl-glycerol in a suitable organic solvent (e.g., chloroform).

    • Aliquot the desired amount of the lipid stock into a glass tube.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Resuspend the lipid film in the assay buffer containing a detergent (e.g., 1% Triton X-100) by vortexing or sonication to form micelles. The final lipid concentration in the micelles should be determined based on the experimental requirements.

  • Preparation of Reaction Mixture:

    • In a 96-well plate, prepare the reaction mixture containing:

      • Assay Buffer

      • ATP (final concentration, e.g., 1 mM)

      • PEP (final concentration, e.g., 1 mM)

      • NADH (final concentration, e.g., 0.2 mM)

      • PK/LDH enzyme mix (sufficient activity to ensure the coupling reaction is not rate-limiting)

      • sn-1,2-Dioctanoyl-glycerol micelles (final concentration to be varied for kinetic analysis)

  • Initiation of the Reaction:

    • Add the purified DGK enzyme to each well to initiate the reaction.

    • The final reaction volume is typically 100-200 µL.

  • Measurement of DGK Activity:

    • Immediately place the microplate in a spectrophotometer pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

    • The rate of the reaction is proportional to the DGK activity.

  • Data Analysis:

    • Calculate the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • For kinetic analysis, plot the initial reaction rates against varying concentrations of sn-1,2-dioctanoyl-glycerol to determine Km and Vmax values.

Experimental Workflow

The following diagram illustrates the workflow for the DGK activity assay.

DGK_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Substrate Micelles (sn-1,2-dioctanoyl-glycerol) B Prepare Reaction Mixture (ATP, PEP, NADH, PK/LDH) C Add DGK Enzyme to Reaction Mixture A->C B->C D Incubate at 37°C C->D E Monitor Absorbance at 340 nm D->E F Calculate Rate of NADH Oxidation E->F G Determine Kinetic Parameters (Km, Vmax) F->G

Figure 2: Experimental workflow for a coupled DGK activity assay.

Logical Relationships in Substrate Specificity

The choice of substrate is critical for obtaining meaningful data in DGK activity assays. The following diagram illustrates the logical relationship between diacylglycerol isomers and their suitability as DGK substrates.

Substrate_Specificity_Logic cluster_isomers Isomers cluster_suitability Suitability as DGK Substrate DAG Diacylglycerol Isomers sn12 sn-1,2-Diacylglycerol DAG->sn12 sn13 1,3-Diacylglycerol DAG->sn13 Good Good Substrate sn12->Good Poor Poor Substrate / Inhibitor sn13->Poor

Figure 3: Logical relationship of diacylglycerol isomers as DGK substrates.

Conclusion

The available scientific evidence strongly indicates that diacylglycerol kinases are highly specific for sn-1,2-diacylglycerol isomers. Consequently, this compound is not a recommended substrate for studying the activity of most DGK isoforms. Researchers aiming to characterize DGK activity should utilize sn-1,2-diacylglycerols, such as sn-1,2-dioctanoyl-glycerol, to ensure accurate and physiologically relevant results. The provided protocol for a coupled DGK activity assay offers a robust method for quantifying enzyme kinetics with the appropriate substrate. Understanding the substrate specificity of DGKs is paramount for designing effective experiments and for the development of specific inhibitors or activators for therapeutic purposes.

References

Application Notes and Protocols for an In Vitro Model of Steatosis Using 1,3-Dioctanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatic steatosis, the abnormal accumulation of lipids within hepatocytes, is a hallmark of Non-Alcoholic Fatty Liver Disease (NAFLD). Developing robust in vitro models of steatosis is crucial for understanding the molecular mechanisms of NAFLD and for the screening of potential therapeutic agents. While free fatty acids are commonly used to induce steatosis in cell culture, the use of specific diacylglycerol (DAG) species like 1,3-dioctanoyl glycerol (B35011) offers a more targeted approach to investigate the role of DAG-mediated signaling pathways in lipid accumulation and lipotoxicity. 1,3-dioctanoyl glycerol is a cell-permeable diacylglycerol that can be used to study triacylglycerol metabolism.[1][2]

These application notes provide a comprehensive guide to establishing and characterizing an in vitro model of hepatic steatosis using this compound. The protocols detailed below are designed for use with hepatocyte cell lines, such as HepG2, and can be adapted for primary hepatocytes.

Principle of the Model

This compound is a diacylglycerol containing two eight-carbon fatty acid chains (octanoic acid). As a cell-permeable molecule, it can directly enter the cell and serve as a substrate for various metabolic and signaling pathways. The primary mechanism for steatosis induction is expected to be its role as a precursor for triacylglycerol (TAG) synthesis. The enzyme diacylglycerol acyltransferase (DGAT) catalyzes the final step of TAG synthesis, which involves the acylation of DAG.[3] By providing an exogenous source of DAG, it is hypothesized that the synthesis and subsequent storage of TAGs in lipid droplets will be enhanced.

Furthermore, diacylglycerols are known second messengers that can activate various signaling cascades, most notably those involving Protein Kinase C (PKC). The activation of specific PKC isoforms has been linked to the development of hepatic insulin (B600854) resistance, a condition often associated with NAFLD.[4][5] Therefore, this model can also be used to investigate the signaling events downstream of DAG accumulation that contribute to the pathophysiology of fatty liver disease.

Data Presentation

The following tables present hypothetical yet representative quantitative data that could be obtained from the experiments described in the protocols. These tables are intended to serve as a guide for data presentation and interpretation.

Table 1: Quantification of Intracellular Triglyceride Accumulation

Treatment GroupThis compound (µM)Incubation Time (hours)Intracellular Triglyceride (mg/mg protein)Fold Change vs. Control
Vehicle Control0240.15 ± 0.021.0
1,3-DOG50240.35 ± 0.042.3
1,3-DOG100240.62 ± 0.074.1
1,3-DOG200240.85 ± 0.105.7
Positive Control (Oleic Acid, 1mM)-240.95 ± 0.126.3

Data are represented as mean ± standard deviation from a triplicate experiment.

Table 2: Assessment of Cellular Viability and Lipotoxicity

Treatment GroupThis compound (µM)Cell Viability (% of Control)Caspase-3/7 Activity (RLU)Fold Change vs. Control
Vehicle Control0100 ± 5.215,234 ± 1,2801.0
1,3-DOG5098 ± 4.516,112 ± 1,5401.1
1,3-DOG10095 ± 6.122,543 ± 2,1101.5
1,3-DOG20088 ± 7.335,890 ± 3,4502.4
Positive Control (Palmitic Acid, 0.5mM)-75 ± 8.948,765 ± 4,9803.2

RLU: Relative Light Units. Data are represented as mean ± standard deviation from a triplicate experiment.

Table 3: Evaluation of Cellular Stress Markers

Treatment GroupThis compound (µM)Relative ROS Levels (Fold Change)CHOP mRNA Expression (Fold Change)GRP78 Protein Expression (Fold Change)
Vehicle Control01.0 ± 0.11.0 ± 0.21.0 ± 0.1
1,3-DOG1001.8 ± 0.32.5 ± 0.41.9 ± 0.2
1,3-DOG2002.9 ± 0.54.2 ± 0.63.1 ± 0.4
Positive Control (Thapsigargin, 1µM)-3.5 ± 0.66.8 ± 0.94.5 ± 0.5

ROS: Reactive Oxygen Species; CHOP and GRP78 are markers of Endoplasmic Reticulum (ER) Stress. Data are represented as mean ± standard deviation from a triplicate experiment.

Experimental Protocols

Protocol 1: In Vitro Steatosis Induction with this compound

Objective: To induce intracellular lipid accumulation in hepatocytes using this compound.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (1,3-DOG)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of 1,3-DOG Working Solutions:

    • Prepare a stock solution of 1,3-DOG in DMSO (e.g., 100 mM).

    • On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 50, 100, 200 µM).

    • Note: The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment of Cells:

    • Aspirate the existing medium from the cultured cells.

    • Wash the cells once with sterile PBS.

    • Add the freshly prepared medium containing the different concentrations of 1,3-DOG (or vehicle control) to the respective wells.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.

Protocol 2: Oil Red O Staining for Visualization of Lipid Droplets

Objective: To qualitatively and semi-quantitatively assess the accumulation of intracellular neutral lipids.

Materials:

Procedure:

  • Fixation:

    • After treatment with 1,3-DOG, remove the culture medium and wash the cells twice with PBS.

    • Add 10% formalin to each well and incubate for 30 minutes at room temperature to fix the cells.

  • Staining:

    • Remove the formalin and wash the cells with distilled water.

    • Add 60% isopropanol to each well and incubate for 5 minutes.

    • Remove the isopropanol and add the Oil Red O working solution (freshly prepared by diluting the stock solution with distilled water, e.g., 3:2 ratio, and filtered).

    • Incubate for 20-30 minutes at room temperature.

  • Counterstaining and Visualization:

    • Remove the Oil Red O solution and wash the cells with distilled water until the wash water is clear.

    • Add hematoxylin solution to stain the nuclei for 1-2 minutes.

    • Wash thoroughly with distilled water.

    • Add PBS to the wells and visualize the lipid droplets (stained red) and nuclei (stained blue) under a microscope.

  • Quantification (Optional):

    • After staining, the Oil Red O can be extracted from the cells using 100% isopropanol.

    • The absorbance of the extracted dye can be measured at a wavelength of 490-520 nm using a plate reader. The absorbance is proportional to the amount of lipid accumulation.

Protocol 3: Quantification of Intracellular Triglycerides

Objective: To quantitatively measure the total intracellular triglyceride content.

Materials:

  • Triglyceride Quantification Assay Kit (colorimetric or fluorometric)

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • Microplate reader

Procedure:

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Triglyceride Measurement:

    • Follow the manufacturer's instructions for the triglyceride quantification kit. This typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a colorimetric or fluorometric detection of glycerol.

  • Protein Quantification:

    • Use a portion of the cell lysate to determine the total protein concentration using a BCA Protein Assay Kit.

  • Data Normalization:

    • Normalize the triglyceride concentration to the total protein concentration for each sample (e.g., mg of triglyceride per mg of protein).

Protocol 4: Assessment of Cellular Stress

Objective: To evaluate the induction of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.

A. Measurement of Reactive Oxygen Species (ROS):

Materials:

  • Cell-permeable fluorescent probe for ROS (e.g., CellROX™ Green or DCFDA)

  • Fluorescence microscope or plate reader

Procedure:

  • After treatment with 1,3-DOG, remove the medium and wash the cells with PBS.

  • Load the cells with the ROS-sensitive probe according to the manufacturer's instructions (typically a 30-60 minute incubation).

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. An increase in fluorescence indicates an increase in ROS levels.

B. Measurement of Endoplasmic Reticulum (ER) Stress Markers:

Materials:

  • RNA extraction kit and reagents for qRT-PCR

  • Antibodies for ER stress markers (e.g., GRP78, CHOP) for Western blotting

  • Reagents and equipment for qRT-PCR and Western blotting

Procedure (qRT-PCR for CHOP mRNA):

  • Extract total RNA from treated and control cells.

  • Synthesize cDNA from the RNA.

  • Perform quantitative real-time PCR using primers specific for the ER stress marker CHOP and a housekeeping gene (e.g., GAPDH) for normalization.

  • Calculate the relative fold change in CHOP expression.

Procedure (Western Blot for GRP78 Protein):

  • Prepare protein lysates from treated and control cells.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with a primary antibody against GRP78, followed by an appropriate secondary antibody.

  • Detect the protein bands using a chemiluminescence detection system.

  • Normalize the GRP78 protein levels to a loading control (e.g., β-actin or GAPDH).

Visualization of Workflows and Pathways

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed HepG2 Cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat Cells (24-72h) incubate_24h->treat_cells prepare_DOG Prepare 1,3-DOG Solutions prepare_DOG->treat_cells oro_staining Oil Red O Staining treat_cells->oro_staining tg_quant Triglyceride Quantification treat_cells->tg_quant viability Cell Viability Assay treat_cells->viability stress_assays Cellular Stress Assays (ROS, ER Stress) treat_cells->stress_assays

Caption: Experimental workflow for the in vitro steatosis model using this compound.

Signaling_Pathway cluster_input Cellular Input cluster_pathway Intracellular Pathways cluster_output Cellular Outcomes DOG_in This compound (Exogenous) DGAT DGAT DOG_in->DGAT PKC Protein Kinase C (PKC) DOG_in->PKC TAG_synthesis Triacylglycerol (TAG) Synthesis DGAT->TAG_synthesis insulin_resistance Insulin Resistance PKC->insulin_resistance ER_stress ER Stress ROS ROS Production ER_stress->ROS lipotoxicity Lipotoxicity / Apoptosis ER_stress->lipotoxicity ROS->lipotoxicity lipid_droplets Lipid Droplet Accumulation (Steatosis) TAG_synthesis->lipid_droplets lipid_droplets->ER_stress

Caption: Proposed signaling pathways in this compound-induced steatosis.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 1,3-Dioctanoyl Glycerol Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dioctanoyl glycerol (B35011) (DOG) is a diacylglycerol (DAG) composed of a glycerol backbone with octanoic acid esterified at the sn-1 and sn-3 positions. As a bioactive lipid, understanding its metabolic fate is crucial for various fields, including drug development and nutritional science. Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful technique for the detailed analysis of DOG and its metabolites. This document provides comprehensive application notes and detailed protocols for the mass spectrometry-based analysis of 1,3-dioctanoyl glycerol and its primary metabolites.

Metabolic Pathway of this compound

This compound is primarily metabolized through two enzymatic pathways:

  • Lipase (B570770) Pathway: Catalyzed by lipases, this pathway involves the hydrolysis of one of the ester bonds, leading to the formation of mono-octanoyl glycerol and a free octanoic acid molecule. Further hydrolysis can yield glycerol and another octanoic acid. In studies on cardiac myocytes, the lipase pathway has been shown to be the principal enzymatic mechanism for the metabolism of dioctanoylglycerol[1].

  • Kinase Pathway: Diacylglycerol kinases can phosphorylate the free hydroxyl group on the glycerol backbone, resulting in the formation of the corresponding phosphatidic acid.

The interplay between these pathways is critical in determining the cellular concentration and signaling activity of this compound and its downstream products.

metabolic_pathway DOG This compound MOG Mono-octanoyl Glycerol DOG->MOG Lipase PA 1,3-Dioctanoyl-sn-Glycerol-3-Phosphate (Phosphatidic Acid) DOG->PA Diacylglycerol Kinase Glycerol Glycerol MOG->Glycerol Lipase OctanoicAcid Octanoic Acid MOG->OctanoicAcid Lipase

Metabolic pathways of this compound.

Experimental Protocols

A robust and reproducible experimental protocol is essential for the accurate quantification of this compound and its metabolites. The following is a detailed protocol for sample preparation and LC-MS/MS analysis.

Sample Preparation: Lipid Extraction from Biological Matrices

This protocol is based on the widely used Bligh and Dyer method for lipid extraction.

Materials:

  • Biological sample (e.g., plasma, cell culture, tissue homogenate)

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Internal standard (e.g., a deuterated analog of this compound)

  • Centrifuge capable of 4°C operation

  • Nitrogen gas evaporator

Procedure:

  • Homogenization (for tissues): Homogenize the tissue sample in ice-cold PBS.

  • Internal Standard Spiking: Add the internal standard to the sample to correct for extraction efficiency and matrix effects.

  • Solvent Addition: To 1 part of the aqueous sample, add 3.75 parts of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.

  • Phase Separation: Add 1.25 parts of chloroform and vortex for 30 seconds. Then, add 1.25 parts of deionized water and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to induce phase separation.

  • Lipid Extraction: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water mixture).

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

Quantitative Data

The following table summarizes the expected quantitative parameters for the analysis of this compound and its primary metabolites using LC-MS/MS in positive ion mode. Precursor ions are represented as ammonium adducts [M+NH4]+, a common adduct for neutral lipids. Product ions are generated from the neutral loss of an octanoic acid moiety.

CompoundMolecular FormulaExact Mass (Da)Precursor Ion (m/z) [M+NH4]+Product Ion (m/z)Collision Energy (eV)
This compound C19H36O5344.2563362.2904219.164215 - 25
Mono-octanoyl Glycerol C11H22O4218.1518236.1859143.080810 - 20
1,3-Dioctanoyl-sn-Glycerol-3-Phosphate C19H37O8P424.2226442.2567279.130520 - 30

Note: Optimal collision energies may vary depending on the mass spectrometer used and should be optimized empirically.

Experimental Workflow

The overall experimental workflow for the mass spectrometry analysis of this compound metabolites is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Homogenization Homogenization (for tissues) Sample->Homogenization IS_Spiking Internal Standard Spiking Sample->IS_Spiking Homogenization->IS_Spiking Extraction Lipid Extraction (e.g., Bligh & Dyer) IS_Spiking->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_Separation Reversed-Phase LC Separation Reconstitution->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Detection MS Detection (Precursor Ion Scan) ESI->MS_Detection MSMS_Fragmentation MS/MS Fragmentation (Product Ion Scan) MS_Detection->MSMS_Fragmentation Peak_Integration Peak Integration MSMS_Fragmentation->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Experimental workflow for metabolite analysis.

Conclusion

The methodologies and data presented in this application note provide a comprehensive framework for the robust and accurate analysis of this compound and its key metabolites. By following these protocols, researchers can effectively investigate the metabolic fate of this important diacylglycerol in various biological systems, contributing to a deeper understanding of its physiological and pathological roles.

References

Application Notes and Protocols for Metabolic Flux Analysis Using Labeled 1,3-Dioctanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique to elucidate the rates of metabolic reactions in biological systems. The use of stable isotope-labeled substrates, such as ¹³C-labeled 1,3-dioctanoyl glycerol (B35011), allows for the precise tracing of metabolic pathways and the quantification of flux through various cellular processes. 1,3-dioctanoyl glycerol, a cell-permeable diacylglycerol (DAG), serves as an excellent probe for investigating triacylglycerol (TAG) metabolism, fatty acid oxidation, and related signaling pathways.

These application notes provide a detailed protocol for conducting metabolic flux analysis using labeled this compound in cultured mammalian cells. The protocol covers cell culture, labeling, metabolite extraction, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data analysis to determine metabolic fluxes. Additionally, we present the key signaling pathways involving diacylglycerol and its metabolites.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with [¹³C]-1,3-Dioctanoyl Glycerol

This protocol outlines the steps for labeling cultured mammalian cells with ¹³C-labeled this compound to trace its metabolic fate.

Materials:

  • Mammalian cell line of choice (e.g., HEK293, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • [U-¹³C]-1,3-dioctanoyl glycerol (or other specifically labeled variant)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to attach and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of [¹³C]-1,3-dioctanoyl glycerol complexed to BSA. A typical molar ratio of fatty acid to BSA is 4:1.

    • Briefly, dissolve the labeled this compound in a small volume of ethanol.

    • In a separate tube, dissolve fatty acid-free BSA in sterile PBS.

    • Slowly add the dissolved this compound to the BSA solution while vortexing to facilitate complex formation.

    • Sterile-filter the solution.

    • Prepare the final labeling medium by adding the [¹³C]-1,3-dioctanoyl glycerol-BSA complex to the complete cell culture medium to a final concentration of 50-100 µM.

  • Labeling:

    • Aspirate the growth medium from the cell culture plates and wash the cells once with sterile PBS.

    • Add the pre-warmed labeling medium to each well.

    • Incubate the cells for the desired time course (e.g., 0, 2, 4, 8, 12, 24 hours) at 37°C and 5% CO₂ to allow for the uptake and metabolism of the labeled substrate.

Protocol 2: Metabolite Extraction

This protocol describes the extraction of polar and non-polar metabolites from the labeled cells for subsequent analysis.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Cell scraper

  • Centrifuge (refrigerated)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Quenching and Harvesting:

    • At each time point, place the cell culture plate on ice.

    • Aspirate the labeling medium and immediately wash the cells twice with ice-cold 0.9% NaCl to remove any remaining extracellular label.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

    • Scrape the cells from the well surface and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Lipid Extraction (Folch Method):

    • Add 400 µL of chloroform to the methanolic cell suspension.

    • Vortex vigorously for 1 minute.

    • Add 200 µL of water and vortex again for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

  • Phase Separation and Collection:

    • Carefully collect the upper aqueous phase (polar metabolites) into a new microcentrifuge tube.

    • Collect the lower organic phase (lipids) into a separate new microcentrifuge tube.

    • Dry the separated phases using a nitrogen evaporator or a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of Labeled Lipids

This protocol provides a general framework for the analysis of ¹³C-labeled lipids by LC-MS/MS. Specific parameters will need to be optimized for the instrument used.

Materials:

  • Dried lipid extracts

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) or formic acid (for mobile phase modification)

  • C18 reversed-phase LC column

  • Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • Sample Reconstitution: Reconstitute the dried lipid extracts in a suitable volume (e.g., 100 µL) of a mixture of methanol:chloroform (1:1, v/v).

  • Liquid Chromatography:

    • Inject the reconstituted sample onto a C18 reversed-phase column.

    • Use a gradient elution program with mobile phase A (e.g., water with 0.1% formic acid and 10 mM ammonium acetate) and mobile phase B (e.g., acetonitrile:isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate).

    • The gradient should be optimized to achieve good separation of the different lipid classes (e.g., diacylglycerols, triacylglycerols, phospholipids).

  • Mass Spectrometry:

    • Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of lipid species.

    • Perform full scan analysis to identify the mass-to-charge ratios (m/z) of the labeled and unlabeled lipids.

    • Use tandem MS (MS/MS) to confirm the identity of the lipids and to determine the positional labeling of the ¹³C atoms within the molecules. This can be achieved through collision-induced dissociation (CID) to generate characteristic fragment ions.

    • Set up multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) methods for targeted quantification of specific labeled and unlabeled lipid species.

Protocol 4: Data Analysis and Metabolic Flux Calculation

The analysis of the LC-MS/MS data is crucial for determining the extent of labeling and calculating metabolic fluxes.

Software:

  • Mass spectrometry vendor-specific software for data acquisition and initial processing.

  • Software for isotopologue distribution analysis (e.g., El-Maven, IsoCor).

  • Software for metabolic flux analysis (e.g., INCA, Metran).

Procedure:

  • Peak Integration and Isotopologue Distribution:

    • Integrate the peak areas for each detected lipid species in both the labeled and unlabeled forms across all time points.

    • Correct for the natural abundance of ¹³C.

    • Determine the mass isotopologue distribution (MID) for each lipid of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

  • Metabolic Modeling:

    • Construct a metabolic model of the relevant pathways, including triacylglycerol synthesis, fatty acid beta-oxidation, and the tricarboxylic acid (TCA) cycle.

  • Flux Estimation:

    • Use the measured MIDs and extracellular flux rates (uptake of labeled substrate) as inputs for the metabolic flux analysis software.

    • The software will then estimate the intracellular metabolic fluxes by fitting the model to the experimental data.

Data Presentation

The quantitative data obtained from the metabolic flux analysis should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Mass Isotopologue Distribution of Key Lipids after 24h Labeling with [U-¹³C₈]-1,3-Dioctanoyl Glycerol

MetaboliteM+0 (%)M+2 (%)M+4 (%)M+6 (%)M+8 (%)M+10 (%)M+12 (%)M+14 (%)M+16 (%)
This compound 2.55.18.212.518.320.115.810.37.2
Triacylglycerol (TAG) pool 15.812.310.59.811.213.510.18.58.3
Phosphatidylcholine (PC) pool 45.220.115.39.85.42.71.10.40.0
Acetyl-CoA 60.135.24.7------
Citrate 55.330.110.54.1-----
Malate 58.928.59.82.8-----

Table 2: Calculated Metabolic Fluxes (relative to this compound uptake rate of 100)

Metabolic ReactionRelative Flux
This compound -> Diacylglycerol Pool 100
Diacylglycerol -> Triacylglycerol (TAG) Synthesis 45
Diacylglycerol -> Phosphatidylcholine (PC) Synthesis 15
Diacylglycerol -> Fatty Acid Beta-Oxidation 40
Fatty Acid -> Acetyl-CoA 80
Acetyl-CoA -> Citrate (TCA Cycle Entry) 75
Citrate -> Isocitrate (TCA Cycle) 70

Visualization of Pathways and Workflows

Diacylglycerol Signaling Pathways

Diacylglycerol (DAG) is a critical second messenger that activates several signaling pathways, influencing cell proliferation, survival, and metabolism. The primary effector of DAG is Protein Kinase C (PKC). DAG can also be phosphorylated by diacylglycerol kinases (DGKs) to produce phosphatidic acid (PA), another important signaling molecule that can activate pathways such as the mTOR pathway.

Diacylglycerol_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,3-Dioctanoyl Glycerol (DAG) PIP2->DAG PKC PKC DAG->PKC activates DGK DGK DAG->DGK phosphorylates Downstream_PKC Downstream Targets PKC->Downstream_PKC PA Phosphatidic Acid (PA) DGK->PA mTOR mTOR Pathway PA->mTOR activates Downstream_mTOR Cell Growth & Proliferation mTOR->Downstream_mTOR Receptor Receptor Receptor->PLC Ligand Ligand Ligand->Receptor

Caption: Diacylglycerol signaling cascade.

Experimental Workflow for Metabolic Flux Analysis

The following diagram illustrates the overall workflow for conducting a metabolic flux analysis experiment using labeled this compound.

MFA_Workflow Start Start Cell_Culture Cell Culture (70-80% confluency) Start->Cell_Culture Labeling Labeling with [13C]-1,3-Dioctanoyl Glycerol Cell_Culture->Labeling Quenching Quenching & Metabolite Extraction Labeling->Quenching LCMS LC-MS/MS Analysis (Lipidomics) Quenching->LCMS Data_Processing Data Processing (Peak Integration, MID) LCMS->Data_Processing MFA Metabolic Flux Analysis (Modeling & Calculation) Data_Processing->MFA Results Results (Flux Maps, Pathway Activity) MFA->Results End End Results->End

Caption: Experimental workflow for MFA.

Metabolic Fate of Labeled this compound

This diagram shows the primary metabolic pathways that ¹³C-labeled this compound enters within the cell. The octanoyl chains can be released and undergo beta-oxidation to produce labeled acetyl-CoA, which then enters the TCA cycle. The glycerol backbone can be incorporated into other lipids.

Metabolic_Fate cluster_synthesis Lipid Synthesis cluster_oxidation Fatty Acid Oxidation cluster_tca TCA Cycle Labeled_DAG [13C]-1,3-Dioctanoyl Glycerol TAG_Synthesis Triacylglycerol (TAG) Synthesis Labeled_DAG->TAG_Synthesis PL_Synthesis Phospholipid (PL) Synthesis Labeled_DAG->PL_Synthesis Beta_Oxidation Beta-Oxidation Labeled_DAG->Beta_Oxidation Lipolysis AcetylCoA [13C]-Acetyl-CoA Beta_Oxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Labeled_Intermediates [13C]-Citrate, [13C]-Malate, etc. TCA_Cycle->Labeled_Intermediates

Caption: Metabolic fate of the tracer.

Application Notes and Protocols: 1,3-Dioctanoyl Glycerol for Investigating Protein Kinase C Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioctanoyl glycerol (B35011) (DOG) is a cell-permeable analog of diacylglycerol (DAG), a critical second messenger in cellular signaling.[1] As a synthetic DAG mimic, 1,3-DOG is an invaluable tool for the direct and specific activation of Protein Kinase C (PKC) isozymes, enabling researchers to dissect their diverse roles in physiological and pathological processes.[1] These application notes provide a comprehensive overview of the use of 1,3-DOG in PKC signaling research, including detailed protocols and quantitative data to guide experimental design and interpretation.

Key Attributes of 1,3-Dioctanoyl Glycerol:

  • Cell Permeability: The short octanoyl chains facilitate its passage across the plasma membrane, allowing for the direct activation of intracellular PKC.[2][3]

  • PKC Activation: It mimics endogenous DAG, binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[1]

  • Research Applications: Widely used to study PKC-mediated events such as cell proliferation, differentiation, apoptosis, and cytoskeletal reorganization.[4][5][6]

Mechanism of Action: PKC Activation

The activation of conventional and novel Protein Kinase C isoforms is a multi-step process initiated by signals that lead to the hydrolysis of plasma membrane phospholipids. Phospholipase C (PLC) cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG directly activates PKC. 1,3-DOG bypasses the need for PLC activation by directly providing a DAG analog to the cell.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Binds PKC_active Active PKC PKC_inactive->PKC_active Translocates & Activates Downstream Downstream Substrates PKC_active->Downstream Phosphorylates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca Ca²⁺ Ca->PKC_inactive Binds DOG 1,3-Dioctanoyl Glycerol (DOG) (Exogenous) DOG->PKC_inactive Directly Activates (Bypasses PLC) Receptor GPCR / RTK Receptor->PLC Activates ER->Ca Releases

Diagram 1: PKC Activation Pathway

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound in PKC signaling studies.

ParameterCell Type/SystemConcentration RangeObservationReference
PKC Translocation MCF-7 human breast cancer cells43 µg/ml26% translocation from cytosol to particulate fraction within 5 minutes.[5]
Neurite Outgrowth Embryonic chicken spinal cord explants5 µMStimulated neurite outgrowth by up to 25%.[4]
30-60 µMReduced neurite outgrowth, induced growth cone collapse.[4]
Cell Proliferation Mouse embryonic stem cellsDose-dependentIncreased cell proliferation.[6]
Superoxide (B77818) Release Guinea pig neutrophils2.0 - 7.8 µMStimulated superoxide release.[7]
L-type Ca²⁺ Current Adult rat ventricular myocytes1-10 µM (IC₅₀ = 2.2 µM)Concentration-dependent inhibition of peak L-type Ca²⁺ current.[8]
Interleukin-2 Receptor (IL-2R) Expression EL4/6.1 thymoma cells3-30 µg/mlDid not induce IL-2R expression alone, but synergized with ionomycin.[9]

Experimental Protocols

The following are generalized protocols for common applications of this compound. Specific parameters should be optimized for the experimental system being used.

Protocol 1: In Vitro PKC Activity Assay

This protocol measures the ability of 1,3-DOG to directly activate PKC in a cell-free system.

Materials:

  • Purified PKC isozyme

  • This compound (DOG)

  • Phosphatidylserine (PS)

  • ATP, [γ-³²P]ATP

  • PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass tube, mix DOG and PS in chloroform (B151607) at the desired molar ratio.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in kinase assay buffer by vortexing or sonication to form small unilamellar vesicles.

  • Set up Kinase Reaction:

    • In a microcentrifuge tube, combine the kinase assay buffer, lipid vesicles, purified PKC, and substrate peptide.

    • Initiate the reaction by adding ATP and [γ-³²P]ATP.

    • Incubate at 30°C for 10-30 minutes.

  • Stop Reaction and Quantify:

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

Protocol_PKC_Assay A Prepare Lipid Vesicles (DOG + PS) C Combine Vesicles and Reaction Mix A->C B Prepare Kinase Reaction Mix (Buffer, PKC, Substrate) B->C D Initiate Reaction (Add [γ-³²P]ATP) C->D E Incubate at 30°C D->E F Spot on Phosphocellulose Paper E->F G Wash to Remove Unincorporated ATP F->G H Quantify with Scintillation Counter G->H

Diagram 2: In Vitro PKC Assay Workflow
Protocol 2: Cellular Treatment and Analysis of Downstream Signaling

This protocol describes the treatment of cultured cells with 1,3-DOG to investigate its effects on downstream signaling pathways.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound (DOG) stock solution (dissolved in an appropriate solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies for Western blotting (e.g., anti-phospho-PKC substrate, anti-total PKC)

Procedure:

  • Cell Culture:

    • Plate cells at a suitable density and allow them to adhere and grow overnight.

  • Cell Treatment:

    • Prepare working solutions of DOG in serum-free or complete medium.

    • Remove the culture medium from the cells and replace it with the DOG-containing medium.

    • Incubate for the desired time (e.g., 5 minutes to several hours) at 37°C.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer and scrape the cells.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Downstream Analysis (Western Blotting):

    • Determine the protein concentration of the lysates.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against phosphorylated downstream targets and total protein controls.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands.

Protocol_Cell_Treatment A Plate and Culture Cells C Treat Cells with DOG A->C B Prepare DOG Working Solution B->C D Incubate at 37°C C->D E Wash with Ice-Cold PBS D->E F Lyse Cells E->F G Determine Protein Concentration F->G H Western Blot Analysis (e.g., for p-MARCKS) G->H

Diagram 3: Cell Treatment Workflow

Concluding Remarks

This compound is a potent and versatile tool for the investigation of Protein Kinase C signaling. Its ability to directly activate PKC in a variety of experimental systems has been instrumental in elucidating the complex roles of this enzyme family in cellular regulation. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at further unraveling the intricacies of PKC-mediated signaling pathways. As with any signaling modulator, careful dose-response and time-course experiments are essential for robust and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,3-Dioctanoyl Glycerol Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 1,3-Dioctanoyl Glycerol (B35011) (DOG) in your research. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Dioctanoyl Glycerol (1,3-DOG) and what is its primary mechanism of action?

A1: this compound is a cell-permeable diacylglycerol (DAG) analog.[1][2] Its primary mechanism of action is to mimic endogenous DAG, a crucial second messenger in various cellular signaling pathways. By binding to the C1 domain of Protein Kinase C (PKC), 1,3-DOG allosterically activates PKC isozymes, leading to the phosphorylation of downstream target proteins and the regulation of cellular processes such as proliferation, differentiation, and apoptosis.[3][4]

Q2: What is the difference between this compound and 1,2-Dioctanoyl-sn-glycerol (B43705)?

A2: The key difference lies in the position of the octanoyl chains on the glycerol backbone. In 1,3-DOG, the fatty acids are esterified to the sn-1 and sn-3 positions, whereas in 1,2-dioctanoyl-sn-glycerol (a more common isomer, often abbreviated as diC8), they are at the sn-1 and sn-2 positions.[5] While both are used to activate PKC, the specific isomer can influence the activation of different PKC isoforms and downstream signaling pathways. 1,2-dioctanoyl-sn-glycerol is generally considered the more potent activator of PKC.

Q3: How should I prepare a stock solution of 1,3-DOG?

A3: this compound is sparingly soluble in aqueous buffers.[6] It is recommended to first dissolve it in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).[6] For example, a stock solution can be prepared by dissolving 1,3-DOG in DMSO to a concentration of 1-10 mg/mL.[5] Store the stock solution at -20°C for long-term stability.[7] When preparing your working solution, dilute the stock solution directly into your cell culture medium. It is crucial to ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: What is a typical working concentration range for 1,3-DOG in cell culture experiments?

A4: The optimal concentration of 1,3-DOG is highly dependent on the cell type and the specific assay being performed. Based on studies with the related compound 1,2-dioctanoyl-sn-glycerol, a starting range of 1 µM to 50 µM is often used. For instance, concentrations between 5 µM and 60 µM have been used to study neurite outgrowth, while concentrations around 43 µg/mL (~125 µM) have been used to investigate cell proliferation.[5][8] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect or low efficacy Suboptimal Concentration: The concentration of 1,3-DOG may be too low to elicit a response in your specific cell type.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal working concentration.
Compound Degradation: 1,3-DOG may have degraded due to improper storage or handling.Ensure the stock solution is stored at -20°C and protected from light. Prepare fresh working solutions for each experiment.
Cell Line Insensitivity: The cell line you are using may not express the necessary PKC isoforms or downstream signaling components.Confirm the expression of relevant PKC isoforms in your cell line using techniques like Western blotting or qPCR. Consider using a different cell line known to be responsive to DAG analogs.
Cytotoxicity or cell death observed High Concentration: The concentration of 1,3-DOG may be too high, leading to off-target effects and cell death.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range. Lower the working concentration of 1,3-DOG.
Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium may be too high.Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5%). Prepare a vehicle control with the same solvent concentration to assess its effect on cell viability.
Inconsistent or variable results Precipitation of 1,3-DOG: The compound may be precipitating out of the culture medium due to its low aqueous solubility.Visually inspect the culture medium for any signs of precipitation. Prepare fresh working solutions and ensure thorough mixing before adding to the cells. Consider using a lower concentration or a different solvent for the stock solution.
Metabolism of 1,3-DOG: Cells can rapidly metabolize diacylglycerols, leading to a transient signal.[4]Consider shorter incubation times or repeated additions of 1,3-DOG to maintain a sustained signal, if required by the experimental design.
Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can lead to inconsistent responses.Maintain consistent cell culture practices, including using cells within a specific passage number range and ensuring similar confluency at the time of treatment.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
ChloroformSlightly soluble[7]
MethanolSlightly soluble[7]
DMSO~1 mg/mL[5]
DMF~30 mg/mL[6]
Ethanol~10 mg/mL[6]

Table 2: Exemplary Working Concentrations of Dioctanoyl Glycerol Isomers in Cell-Based Assays

CompoundAssayCell TypeConcentrationObserved EffectReference
1,2-Dioctanoyl-sn-glycerolNeurite OutgrowthSpinal Cord Explants5 µMStimulated neurite outgrowth[5]
1,2-Dioctanoyl-sn-glycerolNeurite OutgrowthSpinal Cord Explants30-60 µMReduced neurite outgrowth[5]
1,2-Dioctanoyl-sn-glycerolCell ProliferationMCF-743 µg/mL (~125 µM)Inhibition of cell proliferation[8]
1,2-Dioctanoyl-sn-glycerolNicotinic Receptor ModulationCockroach Neurosecretory Cells10 µMReduced nicotine- and clothianidin-evoked currents[9]

Note: Data for this compound is limited in the literature. The provided concentrations for the 1,2-isomer can serve as a starting point for optimization experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (powder or oil)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the 1,3-DOG container and DMSO to come to room temperature.

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of 1,3-DOG.

  • Dissolve the 1,3-DOG in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex thoroughly until the 1,3-DOG is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Dose-Response Experiment to Determine Optimal 1,3-DOG Concentration

Materials:

  • Cells of interest, plated in a multi-well plate (e.g., 96-well plate)

  • Complete cell culture medium

  • 1,3-DOG stock solution (e.g., 10 mg/mL in DMSO)

  • Cell viability assay reagent (e.g., MTT, XTT, or a live/dead cell stain)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and recover overnight.

  • Preparation of Working Solutions: Prepare a series of dilutions of the 1,3-DOG stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest 1,3-DOG concentration.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 1,3-DOG or the vehicle control. Include a "no treatment" control with fresh medium only.

  • Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the output of the viability assay (e.g., absorbance or fluorescence). Normalize the data to the "no treatment" control and plot the cell viability against the concentration of 1,3-DOG. The optimal concentration for your experiments will be the highest concentration that elicits the desired biological effect without causing significant cytotoxicity.

Mandatory Visualizations

G 1,3-DOG Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Solution Stock Solution Working Dilutions Working Dilutions Stock Solution->Working Dilutions Cell Treatment Cell Treatment Working Dilutions->Cell Treatment Cell Seeding Cell Seeding Cell Seeding->Cell Treatment Incubation Incubation Cell Treatment->Incubation Endpoint Assay Endpoint Assay Incubation->Endpoint Assay Data Analysis Data Analysis Endpoint Assay->Data Analysis Optimal Concentration Optimal Concentration Data Analysis->Optimal Concentration

Caption: Workflow for optimizing 1,3-DOG concentration.

G 1,3-DOG Troubleshooting Logic Start Start No Effect No Effect Start->No Effect Cytotoxicity Cytotoxicity Start->Cytotoxicity Inconsistent Results Inconsistent Results Start->Inconsistent Results No Effect->Cytotoxicity No Check Concentration Check Concentration No Effect->Check Concentration Yes Cytotoxicity->Inconsistent Results No Lower Concentration Lower Concentration Cytotoxicity->Lower Concentration Yes Check Solubility Check Solubility Inconsistent Results->Check Solubility Yes End End Inconsistent Results->End No Check Compound Integrity Check Compound Integrity Check Concentration->Check Compound Integrity Check Cell Sensitivity Check Cell Sensitivity Check Compound Integrity->Check Cell Sensitivity Check Cell Sensitivity->End Check Solvent Conc. Check Solvent Conc. Lower Concentration->Check Solvent Conc. Check Solvent Conc.->End Standardize Protocol Standardize Protocol Check Solubility->Standardize Protocol Standardize Protocol->End

Caption: Troubleshooting decision tree for 1,3-DOG experiments.

G 1,3-DOG Activated PKC Signaling Pathway 1,3-DOG 1,3-DOG PKC PKC 1,3-DOG->PKC Activates Downstream Targets e.g., MARCKS, Raf-1, GSK3β PKC->Downstream Targets Phosphorylates Cellular Responses Proliferation Differentiation Apoptosis Gene Expression Downstream Targets->Cellular Responses Regulates

Caption: Simplified signaling pathway of 1,3-DOG via PKC.

References

Technical Support Center: Stability of 1,3-Dioctanoyl Glycerol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-dioctanoyl glycerol (B35011). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving aqueous solutions of this diacylglycerol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing aqueous solutions of 1,3-dioctanoyl glycerol?

A1: this compound is sparingly soluble in aqueous buffers. To achieve maximum solubility, it is recommended to first dissolve the compound in an organic solvent such as dimethylformamide (DMF) or ethanol (B145695) before diluting it with the aqueous buffer of your choice.[1] For example, a solubility of approximately 0.33 mg/mL can be achieved in a 1:2 solution of DMF and PBS (pH 7.2).[1]

Q2: How stable is this compound in aqueous solutions, and what is the recommended storage duration?

A2: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] The ester linkages in the molecule are susceptible to hydrolysis in the presence of water, leading to its degradation. The rate of hydrolysis is influenced by factors such as pH and temperature.

Q3: What are the expected degradation products of this compound in an aqueous environment?

A3: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This process involves the cleavage of the ester bonds, resulting in the formation of 1- or 2-monooctanoyl glycerol and octanoic acid. Further hydrolysis of monooctanoyl glycerol will yield glycerol and additional octanoic acid.

Q4: How do pH and temperature affect the stability of this compound in aqueous solutions?

Troubleshooting Guides

Issue 1: Precipitation or cloudiness observed in the aqueous solution.
  • Possible Cause 1: Low Solubility.

    • Solution: Ensure that the concentration of this compound does not exceed its solubility limit in the chosen aqueous buffer. Consider increasing the proportion of the organic co-solvent (e.g., DMF, ethanol) in your final solution, if your experimental design permits.

  • Possible Cause 2: Degradation.

    • Solution: Prepare fresh aqueous solutions of this compound for each experiment. Avoid storing aqueous solutions, as the hydrolysis products (octanoic acid and monooctanoyl glycerol) may have different solubility properties and could contribute to precipitation.

Issue 2: Inconsistent or unexpected experimental results.
  • Possible Cause: Degradation of this compound.

    • Solution: The degradation of this compound into its monoacyl and fatty acid counterparts can lead to variability in experimental outcomes, as these degradation products may have different biological activities. It is crucial to use freshly prepared solutions. To assess the integrity of your compound in solution over the time course of your experiment, you can perform a stability study using the analytical methods outlined in the "Experimental Protocols" section below.

Data Presentation

Table 1: Solubility of this compound and its Hydrolysis Products

CompoundSolventSolubility
This compound1:2 DMF:PBS (pH 7.2)~0.33 mg/mL[1]
Octanoic AcidWater (20°C)~0.68 mg/mL[4]
1-Monooctanoyl GlycerolWaterLimited solubility[5]
GlycerolWaterMiscible[6]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound
  • Weigh the desired amount of this compound in a clean glass vial.

  • Add a minimal amount of a suitable organic solvent (e.g., DMF or ethanol) to dissolve the compound completely.

  • Slowly add the aqueous buffer of choice to the organic solution while vortexing or stirring to ensure proper mixing.

  • If necessary, gently warm the solution to aid in dissolution, but avoid high temperatures to minimize degradation.

  • Use the freshly prepared solution immediately for your experiments.

Protocol 2: Stability Assessment of this compound in Aqueous Solution using HPLC-CAD

This protocol provides a framework for monitoring the degradation of this compound over time.

1. Sample Preparation:

  • Prepare an aqueous solution of this compound at the desired concentration and in the buffer of interest.

  • Divide the solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Store the aliquots under the desired experimental conditions (e.g., specific temperature and pH).

  • At each time point, quench the hydrolysis reaction by adding a suitable organic solvent (e.g., a mixture of chloroform (B151607) and methanol) to extract the lipids.

  • Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a solvent suitable for HPLC analysis (e.g., isopropanol/hexane).

2. HPLC-CAD Analysis:

  • Column: A normal-phase silica (B1680970) gel column is suitable for separating lipids.

  • Mobile Phase: A gradient of non-polar and polar solvents, such as hexane/isopropanol, can be used to elute the compounds.

  • Quantification: Create calibration curves for this compound, 1-monooctanoyl glycerol, and octanoic acid to quantify their concentrations in the samples at each time point. The rate of degradation can be determined by plotting the concentration of this compound against time.

Visualizations

Hydrolysis_Pathway This compound This compound Monooctanoyl Glycerol Monooctanoyl Glycerol This compound->Monooctanoyl Glycerol + H2O Octanoic Acid_1 Octanoic Acid This compound->Octanoic Acid_1 + H2O Glycerol Glycerol Monooctanoyl Glycerol->Glycerol + H2O Octanoic Acid_2 Octanoic Acid Monooctanoyl Glycerol->Octanoic Acid_2 + H2O Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Aqueous Solution of This compound aliquot Aliquot for Time Points prep->aliquot store Store at Desired Conditions aliquot->store quench Quench and Extract Lipids store->quench reconstitute Reconstitute in HPLC Solvent quench->reconstitute hplc Analyze by HPLC-CAD reconstitute->hplc quantify Quantify Compounds hplc->quantify plot Plot Concentration vs. Time quantify->plot rate Determine Degradation Rate plot->rate Troubleshooting_Guide start Issue Encountered precipitate Precipitation or Cloudiness start->precipitate inconsistent_results Inconsistent Results start->inconsistent_results cause_solubility Low Solubility? precipitate->cause_solubility cause_degradation_precipitate Degradation? precipitate->cause_degradation_precipitate cause_degradation_results Degradation? inconsistent_results->cause_degradation_results cause_solubility->cause_degradation_precipitate No solution_solubility Increase Co-solvent or Decrease Concentration cause_solubility->solution_solubility Yes solution_fresh_precipitate Use Freshly Prepared Solution cause_degradation_precipitate->solution_fresh_precipitate Yes solution_fresh_results Use Freshly Prepared Solution and Perform Stability Check cause_degradation_results->solution_fresh_results Yes

References

Technical Support Center: 1,3-Dioctanoyl Glycerol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-dioctanoyl glycerol (B35011).

Frequently Asked Questions (FAQs)

Q1: What is 1,3-dioctanoyl glycerol and what is its primary application in research?

This compound is a cell-permeable diacylglycerol containing octanoic acid at the sn-1 and sn-3 positions.[1][2][][4][5] Its primary application is as a probe for studying triacylglycerol metabolism.[1][2]

Q2: How does this compound differ from 1,2-dioctanoyl glycerol?

This is a critical distinction. While both are isomers, 1,2-dioctanoyl glycerol (often abbreviated as diC8) is a well-known activator of Protein Kinase C (PKC). In contrast, studies have shown that this compound does not typically activate PKC and is therefore not suitable for experiments aiming to stimulate this signaling pathway. Its effects are primarily metabolic.

Q3: How should I store and handle this compound?

This compound should be stored at -20°C for long-term stability.[2] For maximum recovery of the product, it is recommended to centrifuge the original vial before removing the cap.[2]

Q4: In what solvents can I dissolve this compound?

It is soluble in organic solvents such as chloroform (B151607) and methanol, though the solubility is described as slight.[2] For cell culture experiments, it is advisable to prepare a concentrated stock solution in an organic solvent like ethanol (B145695) or DMSO and then dilute it into the aqueous culture medium.

Troubleshooting Guide

Issue 1: Unexpected or No Cellular Effect Observed

Possible Cause 1: Incorrect Isomer Used

  • Question: Are you trying to activate Protein Kinase C (PKC)?

  • Solution: You may be using the wrong isomer. This compound is not a potent PKC activator. For PKC activation, 1,2-dioctanoyl-sn-glycerol (B43705) is the appropriate compound.

Possible Cause 2: Inadequate Cellular Uptake

  • Question: Is the compound precipitating in your culture medium?

  • Solution:

    • Optimize Solubilization: Ensure your stock solution is fully dissolved before diluting it into your final culture medium.

    • Vehicle Control: The final concentration of the vehicle (e.g., DMSO, ethanol) in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle-only control in your experiments.

    • Serum Concentration: The presence of serum in the culture medium can affect the availability of lipophilic compounds. Consider the serum concentration in your experimental design.

Possible Cause 3: Insufficient Concentration or Incubation Time

  • Question: Have you performed a dose-response and time-course experiment?

  • Solution: The optimal concentration and incubation time can vary significantly between cell types. It is recommended to perform a pilot experiment with a range of concentrations and time points to determine the optimal conditions for your specific cell line and assay.

Issue 2: Observed Cytotoxicity

Possible Cause 1: High Concentration of this compound

  • Question: Are you observing widespread cell death, even at short incubation times?

  • Solution: Perform a dose-response experiment to determine the cytotoxic threshold of this compound for your specific cell line using a viability assay such as MTT or Trypan Blue exclusion. High concentrations of lipids can be toxic to cells.

Possible Cause 2: Vehicle Toxicity

  • Question: Is your vehicle control also showing signs of cytotoxicity?

  • Solution: Reduce the final concentration of the organic solvent (e.g., DMSO, ethanol) in your culture medium to a non-toxic level (typically <0.5%).

Issue 3: Difficulty in Detecting Changes in Lipid Droplets

Possible Cause 1: Suboptimal Staining Protocol

  • Question: Is your fluorescent signal weak or is there high background?

  • Solution:

    • Choice of Dye: Use a lipophilic dye that specifically stains neutral lipids, such as BODIPY 493/503 or Nile Red.

    • Staining Conditions: Optimize the dye concentration and incubation time for your cell type. Ensure that the cells are properly fixed and permeabilized if required by the staining protocol.

    • Imaging Settings: Use appropriate filter sets and minimize exposure to the excitation light to prevent photobleaching.

Possible Cause 2: Insufficient Lipid Accumulation

  • Question: Are you unable to observe a significant increase in lipid droplets after treatment?

  • Solution:

    • Co-treatment with Fatty Acids: To promote triacylglycerol synthesis and lipid droplet formation, consider co-incubating the cells with an exogenous source of fatty acids, such as oleic acid complexed to BSA.

    • Time Course: Lipid droplet formation is a dynamic process. Perform a time-course experiment to identify the optimal time point for observing maximal lipid accumulation.

Data Presentation

Table 1: Solubility of this compound

SolventApproximate Solubility
ChloroformSlightly Soluble[2]
MethanolSlightly Soluble[2]

Note: For cell culture applications, prepare a stock solution in a water-miscible organic solvent and dilute into aqueous media.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture
  • Stock Solution Preparation:

    • Aseptically prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO or ethanol.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in pre-warmed, serum-containing cell culture medium.

    • Vortex the working solution immediately before adding it to the cells to ensure a uniform suspension. It is crucial to avoid precipitation.

  • Cell Treatment:

    • Remove the existing medium from the cultured cells.

    • Add the freshly prepared medium containing this compound (and a vehicle control).

    • Incubate the cells for the desired period under standard culture conditions (e.g., 37°C, 5% CO₂).

Protocol 2: Staining of Lipid Droplets with BODIPY 493/503
  • Cell Preparation:

    • Plate cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

    • Treat the cells with this compound and controls as described in Protocol 1.

  • Staining:

    • Prepare a working solution of BODIPY 493/503 (e.g., 1 µg/mL) in pre-warmed phosphate-buffered saline (PBS).

    • Wash the cells twice with PBS.

    • Incubate the cells with the BODIPY 493/503 working solution for 15-30 minutes at 37°C, protected from light.

  • Fixation and Mounting:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • (Optional) Stain the nuclei with a fluorescent nuclear stain like DAPI.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the lipid droplets using a fluorescence microscope with the appropriate filter set for BODIPY 493/503 (Excitation/Emission ~493/503 nm).

Mandatory Visualization

metabolic_pathway DOG This compound (Exogenous) uptake Cellular Uptake DOG->uptake DOG_in This compound (Intracellular) uptake->DOG_in lipase Diacylglycerol Lipase DOG_in->lipase kinase Diacylglycerol Kinase DOG_in->kinase TAG_synthesis Triacylglycerol Synthesis Pathway DOG_in->TAG_synthesis Acylation MAG Monoacylglycerol lipase->MAG glycerol Glycerol lipase->glycerol PA Phosphatidic Acid kinase->PA PA->TAG_synthesis lipid_droplet Lipid Droplet (Storage) TAG_synthesis->lipid_droplet troubleshooting_flow start Experiment Start: No/Unexpected Effect q1 Are you trying to activate PKC? start->q1 ans1_yes Use 1,2-dioctanoyl glycerol instead q1->ans1_yes Yes q2 Is the compound precipitating? q1->q2 No end Re-evaluate results ans1_yes->end ans2_yes Optimize solubilization (e.g., vortex, vehicle %) q2->ans2_yes Yes q3 Have you performed a dose-response/time-course? q2->q3 No ans2_yes->end ans3_no Perform pilot experiment with varying concentrations and times q3->ans3_no No q3->end Yes ans3_no->end

References

Technical Support Center: 1,3-Dioctanoyl Glycerol in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of 1,3-dioctanoyl glycerol (B35011) (1,3-DOG) purity on experimental outcomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-dioctanoyl glycerol and what is its primary application in research?

A1: this compound is a synthetic diacylglycerol (DAG) with two eight-carbon fatty acid chains (octanoyl groups) attached to the first and third positions of a glycerol backbone. It is a cell-permeable lipid used as a tool to study various cellular processes, most notably the activation of protein kinase C (PKC) signaling pathways and triacylglycerol metabolism.

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound is typically sold at a purity of ≥95%.[1] It is crucial to check the certificate of analysis provided by the supplier for the specific purity of the lot you are using.

Q3: What are the potential impurities in a this compound preparation?

A3: Potential impurities can include:

  • Isomers: The most common isomer is 1,2-dioctanoyl glycerol. The presence of this isomer can significantly impact experimental results as it is a more potent activator of many PKC isoforms.[2][3]

  • Monoacylglycerols (MAGs): 1-mono-octanoyl glycerol and 2-mono-octanoyl glycerol can be present as byproducts of synthesis or degradation.

  • Triacylglycerols (TAGs): Trioctanoin may be present due to over-acylation during synthesis.

  • Free Fatty Acids: Residual octanoic acid from the synthesis process may be present.

  • Degradation Products: Improper storage can lead to hydrolysis, resulting in the formation of monoacylglycerols and free fatty acids.

Q4: How can the purity of this compound be assessed?

A4: The purity of this compound and the presence of isomers or other lipid impurities can be determined using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC)[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS)[5]

  • Thin-Layer Chromatography (TLC)

Troubleshooting Guide

Problem Potential Cause Related to Purity Recommended Action
Inconsistent or higher-than-expected PKC activation Contamination with the more potent 1,2-dioctanoyl glycerol isomer.[2][3]1. Check the certificate of analysis for isomeric purity. 2. If possible, analyze the purity of your stock solution using HPLC or GC-MS. 3. Consider purchasing a higher purity grade or a preparation with defined isomeric content.
Variability between experimental batches Different lots of this compound may have varying purity profiles.1. Always note the lot number of the reagent used. 2. If you observe a significant change in results with a new lot, re-validate key experiments. 3. Request the certificate of analysis for each new lot to compare purity specifications.
Low or no biological activity 1. Degradation of the this compound stock solution due to improper storage. 2. High levels of inactive impurities.1. Ensure proper storage of this compound at -20°C or lower, protected from light and moisture. 2. Prepare fresh stock solutions frequently. 3. Verify the purity of the compound.
Unexpected cellular toxicity Presence of cytotoxic impurities such as free fatty acids.[6][7][8]1. Review the certificate of analysis for information on residual solvents and other potential toxic impurities. 2. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell type.

Impact of Isomeric Purity on PKC Activation

The position of the fatty acyl chains on the glycerol backbone significantly influences the ability of diacylglycerols to activate PKC. Studies have shown that 1,2-diacylglycerols are generally more potent activators of PKCα than their 1,3-diacylglycerol counterparts.[2][3]

Table 1: Comparative Activation of PKCα by Diacylglycerol Isomers

Diacylglycerol IsomerRelative Activating Capacity in Mixed MicellesRelative Activating Capacity in POPC/POPS Vesicles
1,2-dioctanoyl-sn-glycerolHighHigh
This compoundConsiderably LowerConsiderably Lower

Data synthesized from a comparative study on PKCα activation.[2][3]

Experimental Protocols

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is a general guideline for measuring PKC activity using a radioactive isotope.

Materials:

  • Purified PKC enzyme or cell lysate containing PKC

  • This compound

  • Phosphatidylserine (B164497) (PS)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • Substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

  • [γ-³²P]ATP

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles:

    • Co-sonicate this compound and phosphatidylserine in an appropriate buffer to form lipid vesicles. The final concentration of lipids in the assay will need to be optimized.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, lipid vesicles, substrate peptide, and the PKC-containing sample.

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate Reaction:

    • Start the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for 10-20 minutes. The incubation time should be within the linear range of the assay.

  • Stop Reaction:

    • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

    • Immediately immerse the paper in a beaker of stop solution (e.g., 75 mM phosphoric acid).

  • Washing:

    • Wash the P81 papers several times with the stop solution to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone (B3395972) to dry the papers.

  • Quantification:

    • Place the dried P81 papers in scintillation vials with a scintillation cocktail.

    • Measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Cell-Based Diacylglycerol (DAG) Assay

This protocol outlines a general method for measuring total DAG levels in cell lysates.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Reagents for lipid extraction (e.g., chloroform, methanol, NaCl)

  • Commercial DAG assay kit (fluorometric or colorimetric)

Procedure:

  • Cell Treatment:

    • Plate cells and grow to the desired confluency.

    • Treat cells with experimental compounds (e.g., agonists that induce DAG production) for the desired time.

  • Cell Lysis and Lipid Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells and extract lipids using a suitable method, such as the Bligh-Dyer method (chloroform/methanol/water).

  • DAG Quantification:

    • Follow the manufacturer's instructions for the commercial DAG assay kit. This typically involves an enzymatic reaction that leads to a fluorescent or colorimetric product proportional to the amount of DAG in the sample.

  • Data Analysis:

    • Measure the signal using a plate reader.

    • Calculate the DAG concentration based on a standard curve generated with known amounts of a DAG standard.

Visualizations

Signaling Pathway

dag_pkc_pathway receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag 1,3-Dioctanoyl Glycerol (DAG) pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Recruits & Activates ca2 Ca2+ er->ca2 Releases ca2->pkc Co-activates substrate Downstream Substrates pkc->substrate Phosphorylates response Cellular Response substrate->response

Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation by this compound (DAG).

Experimental Workflow

experimental_workflow start Start Experiment prep Prepare 1,3-DOG Stock Solution start->prep purity_check Verify Purity (Optional but Recommended) prep->purity_check treat Treat Cells or Initiate in vitro Assay purity_check->treat Purity Confirmed lyse Cell Lysis or Stop in vitro Reaction treat->lyse measure Measure Endpoint (e.g., PKC activity, DAG levels) lyse->measure analyze Data Analysis measure->analyze end End analyze->end

Caption: General experimental workflow for using this compound.

Troubleshooting Logic

troubleshooting_logic issue Inconsistent or Unexpected Results check_purity Check Certificate of Analysis for Purity and Isomer Content issue->check_purity check_storage Verify Proper Storage (-20°C, protected from light) issue->check_storage check_protocol Review Experimental Protocol (concentrations, incubation times) issue->check_protocol purity_issue Potential Purity Issue check_purity->purity_issue Discrepancy Found storage_issue Potential Degradation check_storage->storage_issue Improper Storage protocol_issue Potential Protocol Error check_protocol->protocol_issue Deviation Identified action_purity Consider Higher Purity Grade or Analytical Verification purity_issue->action_purity action_storage Use Fresh Stock Solution storage_issue->action_storage action_protocol Optimize Protocol Parameters protocol_issue->action_protocol

Caption: A logical guide for troubleshooting experiments involving this compound.

References

Technical Support Center: Creating Stable Emulsions of 1,3-Dioctanoyl Glycerol for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and troubleshooting of stable 1,3-dioctanoyl glycerol (B35011) (DOG) emulsions for use in various assays.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-dioctanoyl glycerol (DOG) and why is it used in assays?

A1: this compound is a type of diacylglycerol (DAG), which is a critical second messenger in cellular signaling pathways. In research, it is often used as a cell-permeable analog to activate specific enzymes, most notably Protein Kinase C (PKC), thereby mimicking physiological signaling events in a controlled experimental setting.

Q2: Why is it necessary to create an emulsion of 1,3-DOG for assays?

A2: 1,3-DOG is a lipid and is therefore insoluble in the aqueous buffers typically used for biochemical and cell-based assays. To ensure its bioavailability and proper interaction with target molecules in an aqueous environment, it must be dispersed into a stable emulsion, often in the form of mixed lipid vesicles or liposomes.

Q3: What are mixed lipid vesicles and why are they recommended for 1,3-DOG delivery?

A3: Mixed lipid vesicles are small, spherical structures composed of a lipid bilayer. For assays involving PKC activation, 1,3-DOG is commonly incorporated into vesicles with a primary phospholipid, such as phosphatidylserine (B164497) (PS).[1] This composition mimics the cellular membrane environment where PKC is activated, enhancing the biological relevance and efficacy of the assay.[1]

Q4: How should I store my 1,3-DOG stock solution and prepared emulsions?

A4: 1,3-DOG is typically supplied as a neat oil or dissolved in an organic solvent. It should be stored at -20°C.[2] Stock solutions in organic solvents like chloroform (B151607) or methanol (B129727) should also be stored at -20°C. Prepared aqueous emulsions (vesicles) have limited stability and it is generally recommended to prepare them fresh for each experiment. Some lipid vesicle formulations can be stored at 4-6°C for a few days to a week, though their stability can vary.[3] For longer-term storage, freezing at -80°C or freeze-drying with cryoprotectants may be possible, but this requires specific optimization for your formulation.[3]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation or cloudiness in the final assay well 1. Poor initial solubilization of 1,3-DOG. 2. The concentration of 1,3-DOG is too high for the aqueous buffer. 3. Instability of the emulsion over time.1. Ensure the 1,3-DOG is fully dissolved in an appropriate organic solvent before preparing the lipid film. 2. Prepare mixed lipid vesicles with a carrier lipid like phosphatidylserine to improve dispersion. 3. Use the freshly prepared emulsion immediately after sonication.
Inconsistent assay results 1. Inhomogeneous emulsion (variable vesicle size). 2. Degradation of 1,3-DOG. 3. Incomplete activation of the target enzyme.1. Optimize sonication time and power to achieve a more uniform vesicle size. 2. Prepare fresh emulsions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. 3. Ensure the final concentration of 1,3-DOG and co-factors (e.g., phosphatidylserine, Ca2+) are optimal for the specific assay.
Emulsion appears milky or turbid after sonication This is often the expected appearance of a lipid vesicle suspension.A slightly turbid or milky appearance is normal for a well-dispersed lipid vesicle solution.[1] However, if large aggregates are visible or if the solution separates quickly, this indicates a problem with the emulsion stability. In such cases, re-optimize the preparation protocol.
Low or no biological activity 1. Incorrect final concentration of 1,3-DOG. 2. Absence of necessary co-factors. 3. The 1,3-DOG is not accessible to the enzyme.1. Verify the final concentration of 1,3-DOG in your assay. 2. Many assays, like the PKC assay, require co-factors such as phosphatidylserine and calcium.[1] Ensure these are present at the correct concentrations. 3. Prepare the emulsion as mixed lipid vesicles to ensure proper presentation of the 1,3-DOG.

Data Summary Tables

Table 1: Solubility of this compound

SolventSolubility
ChloroformSlightly soluble
MethanolSlightly soluble
Aqueous BufferInsoluble

Data sourced from product information sheets.

Table 2: Typical Final Concentrations of Diacylglycerols in Assays

Assay TypeDiacylglycerol IsomerTypical Final Concentration
In vitro PKC Assay1,2-Diacylglycerol3.8 µM
Cell-based PKC Translocation Assay1,2-Dioctanoyl-sn-glycerol (diC8)43 µg/mL
Cell-based PKC-δ Activation1,2-Dioctanoyl-sn-glycerol10 µM

Note: While some data is for the 1,2-isomer, the concentrations provide a useful starting point for optimizing assays with 1,3-DOG.

Experimental Protocols

Protocol 1: Preparation of 1,3-DOG/Phosphatidylserine Mixed Vesicles for PKC Assays

This protocol is adapted from a standard method for preparing lipid vesicles for PKC activation.[1]

Materials:

  • This compound (DOG)

  • Phosphatidylserine (PS)

  • Chloroform

  • Nitrogen gas source

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4)

  • Bath sonicator

  • Glass test tubes

Procedure:

  • Lipid Mixture Preparation:

    • In a glass test tube, combine 1,3-DOG and PS in chloroform at a molar ratio of 2.5 mol% 1,3-DOG to 97.5 mol% PS. For example, for a 10x stock, mix 76 nmol of 1,3-DOG with 2800 nmol of PS.[1]

  • Lipid Film Formation:

    • Dry the lipid mixture to a thin film at the bottom of the tube using a gentle stream of nitrogen gas.

  • Rehydration:

    • Resuspend the dried lipid film in the desired volume of assay buffer (e.g., 2 ml of 20 mM HEPES, pH 7.4 for a 10x stock) by vigorous vortexing.[1]

  • Vesicle Formation (Sonication):

    • Disperse the rehydrated lipids by a brief sonication (e.g., 30 seconds) in a bath sonicator.[1] The resulting solution should be turbid.[1]

  • Storage and Use:

    • The resulting vesicle solution can be stored at 4°C for up to one month, though fresh preparation is recommended.[1] Dilute this stock solution to the final desired concentration in your assay.

Visualizations

experimental_workflow cluster_prep Step 1: Lipid Preparation cluster_emulsion Step 2: Emulsion Formation cluster_use Step 3: Application start Start: Obtain 1,3-DOG and PS stocks mix Mix 1,3-DOG and PS in Chloroform (2.5:97.5 mol%) start->mix dry Dry lipids to a film under Nitrogen gas mix->dry rehydrate Rehydrate lipid film in assay buffer with vortexing dry->rehydrate Transfer to next step sonicate Disperse lipids via bath sonication (e.g., 30s) rehydrate->sonicate store Store vesicle stock at 4°C (fresh is best) sonicate->store Final Emulsion assay Dilute vesicles to final concentration in assay store->assay end End: Perform Assay assay->end

Caption: Workflow for preparing 1,3-DOG/PS vesicles.

troubleshooting_flow start Problem: Inconsistent or No Assay Signal check_conc Is the final 1,3-DOG concentration correct? start->check_conc check_cofactors Are co-factors (PS, Ca2+) present and correct? check_conc->check_cofactors Yes adjust_conc Adjust 1,3-DOG concentration check_conc->adjust_conc check_fresh Was the emulsion prepared freshly? check_cofactors->check_fresh Yes add_cofactors Add/adjust co-factors check_cofactors->add_cofactors No remake Prepare a fresh emulsion before the assay check_fresh->remake end Problem may be elsewhere in the assay check_fresh->end Yes, consult protocol

Caption: Troubleshooting inconsistent assay results.

References

Technical Support Center: 1,3-Dioctanoyl Glycerol (DOG) as a Research Probe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the effective use of 1,3-dioctanoyl glycerol (B35011) (1,3-DOG) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-dioctanoyl glycerol (1,3-DOG) and what is its primary application in research?

A1: this compound is a diacylglycerol (DAG) molecule with octanoic acid chains at the sn-1 and sn-3 positions of the glycerol backbone.[1] It is a cell-permeable lipid primarily used as a negative control in studies involving its isomer, sn-1,2-dioctanoyl glycerol (1,2-DOG).[2] While 1,2-DOG is a potent activator of Protein Kinase C (PKC), 1,3-DOG is considered inactive in this regard due to the specific stereochemistry required for PKC's C1 domain binding. It is also utilized as a probe in studies of triacylglycerol metabolism.[3][4]

Q2: Why is sn-1,2-dioctanoyl glycerol (1,2-DOG) a PKC activator while 1,3-DOG is not?

A2: The activation of conventional and novel PKC isoforms is highly dependent on the specific three-dimensional structure of the diacylglycerol molecule.[3][5] The C1 domain of PKC contains a binding groove that stereospecifically recognizes the sn-1,2-diacylglycerol conformation.[6][7] This interaction requires the hydroxyl group at the sn-3 position and the carbonyl groups of the ester bonds at the sn-1 and sn-2 positions for a precise three-point attachment that induces the conformational change necessary for PKC activation.[8] The arrangement of the acyl chains in 1,3-DOG does not fit this binding pocket correctly, rendering it unable to effectively activate PKC.

Q3: What are the main differences in cellular effects between 1,2-DOG and phorbol (B1677699) esters like PMA?

A3: While both 1,2-DOG and phorbol esters (e.g., PMA) activate PKC, they do so with different characteristics. The activation of PKC by 1,2-DOG is typically transient, as it is rapidly metabolized by diacylglycerol kinases and lipases within the cell.[9][10] In contrast, phorbol esters are not readily metabolized and induce a more sustained activation of PKC.[10] This prolonged activation by phorbol esters can lead to the down-regulation of some PKC isoforms, an effect not typically observed with long-term treatment with 1,2-DOG.[9]

Q4: How should I prepare and handle 1,3-DOG for cell culture experiments?

A4: 1,3-DOG is a neat oil at room temperature and should be stored at -20°C for long-term stability.[11][12] It is soluble in organic solvents like DMSO, ethanol, and chloroform.[11] For cell culture experiments, it is recommended to first dissolve 1,3-DOG in an organic solvent such as DMSO to create a stock solution. This stock solution can then be diluted in the aqueous buffer or cell culture medium to the desired final concentration. Due to its limited solubility in aqueous solutions, it is advisable to not store the diluted aqueous solution for more than a day.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected cellular response with 1,3-DOG (negative control) Metabolism of 1,3-DOG: 1,3-DOG can be hydrolyzed by cellular lipases to form monoacylglycerols and octanoic acid, which may have their own biological effects.Consider the potential effects of the metabolites in your experimental system. Run controls with mono-octanoyl glycerol or octanoic acid if necessary.
Contamination with 1,2-DOG: The 1,3-DOG sample may be contaminated with small amounts of the active 1,2-isomer due to acyl migration during synthesis or storage.Ensure the purity of your 1,3-DOG reagent. If possible, obtain a certificate of analysis from the supplier.
Variability in results with 1,2-DOG Rapid Metabolism: The activation of PKC by 1,2-DOG is transient due to its rapid metabolism.[9]For sustained PKC activation, consider repeated additions of 1,2-DOG to the cell culture medium.[10] Alternatively, use a more stable PKC activator like a phorbol ester for prolonged activation studies, keeping in mind the differences in downstream effects.
PKC-independent (off-target) effects: At higher concentrations, 1,2-DOG can induce cellular responses independent of PKC activation, such as increasing intracellular calcium levels.[13][14]Use the lowest effective concentration of 1,2-DOG. Always include 1,3-DOG as a negative control to differentiate between PKC-dependent and independent effects. The use of PKC inhibitors can also help dissect the signaling pathway.
Poor solubility in aqueous media Hydrophobic nature of the molecule: 1,3-DOG has low solubility in aqueous solutions.[11]Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into your aqueous experimental buffer, ensure rapid mixing to prevent precipitation. The final concentration of the organic solvent should be kept low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.
Inconsistent PKC activation with 1,2-DOG Presence of certain fatty acids: The presence of cis-unsaturated fatty acids can synergistically enhance PKC activation by diacylglycerols.[15]Ensure consistent media composition, particularly the serum source and concentration, which can be a source of fatty acids.

Quantitative Data

Table 1: Comparison of Properties of Dioctanoyl Glycerol Isomers

PropertyThis compoundsn-1,2-Dioctanoyl Glycerol
Primary Use Negative control, metabolism probePKC activator
PKC Activation InactiveActive
EC50 for PKCα Not applicable~2.2 µM (for inhibition of L-type Ca2+ current, which may be PKC-independent)[16]
Metabolism Substrate for lipasesSubstrate for diacylglycerol kinases and lipases[6]
Known Off-Target Effects Metabolites may have biological activityCan increase intracellular Ca2+ independent of PKC[13][14]

Experimental Protocols

Protocol 1: Using 1,3-DOG as a Negative Control in a PKC Translocation Assay

This protocol describes how to use 1,3-DOG as a negative control alongside its active isomer, 1,2-DOG, to assess the translocation of a fluorescently-tagged PKC isoform from the cytosol to the plasma membrane upon activation.

Materials:

  • Cells expressing a fluorescently-tagged PKC isoform (e.g., PKCα-GFP)

  • This compound (1,3-DOG)

  • sn-1,2-Dioctanoyl glycerol (1,2-DOG)

  • DMSO (cell culture grade)

  • Cell culture medium

  • Fluorescence microscope

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of both 1,3-DOG and 1,2-DOG in DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store stock solutions at -20°C.

  • Cell Seeding:

    • Seed cells expressing the fluorescently-tagged PKC in a suitable imaging dish (e.g., glass-bottom 96-well plate).

    • Allow cells to adhere and grow to the desired confluency.

  • Treatment:

    • Prepare working solutions by diluting the stock solutions in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM).

    • Vehicle Control: Add the same volume of DMSO-containing medium without any DOG to a set of wells.

    • Negative Control: Add the 1,3-DOG working solution to another set of wells.

    • Positive Control: Add the 1,2-DOG working solution to a third set of wells.

    • Incubate the cells for the desired time (e.g., 15-30 minutes). Activation by 1,2-DOG is rapid but can be transient.[9]

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • In unstimulated cells and cells treated with the vehicle or 1,3-DOG, the fluorescently-tagged PKC should be diffusely localized in the cytoplasm.

    • In cells treated with 1,2-DOG, a significant portion of the fluorescence should translocate to the plasma membrane.

    • Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol to determine the extent of translocation.

Visualizations

Signaling Pathways

G cluster_0 PKC Activation Pathway cluster_1 1,3-DOG as a Negative Control PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 generates DAG_1_2 sn-1,2-Diacylglycerol (1,2-DOG) PIP2->DAG_1_2 generates PKC_inactive Inactive PKC (Cytosol) DAG_1_2->PKC_inactive activates PKC_active Active PKC (Membrane) PKC_inactive->PKC_active translocates to membrane Downstream Downstream Substrate Phosphorylation PKC_active->Downstream DOG_1_3 This compound (1,3-DOG) PKC_inactive_control Inactive PKC (Cytosol) DOG_1_3->PKC_inactive_control does not bind/activate No_Activation No Significant PKC Activation PKC_inactive_control->No_Activation

Figure 1: Simplified signaling pathway showing the activation of Protein Kinase C (PKC) by sn-1,2-diacylglycerol and the role of this compound as a non-activating isomer.

Experimental Workflow

G cluster_0 Experimental Workflow for Investigating PKC-Dependent Effects Start Start Experiment Prepare_Stocks Prepare Stock Solutions (1,2-DOG, 1,3-DOG, Vehicle in DMSO) Start->Prepare_Stocks Treat_Cells Treat Cells Prepare_Stocks->Treat_Cells Incubate Incubate for Defined Time Treat_Cells->Incubate Analyze Analyze Cellular Response (e.g., Protein Phosphorylation, Gene Expression) Incubate->Analyze Compare Compare Results Analyze->Compare Conclusion_PKC Effect is Likely PKC-Dependent Compare->Conclusion_PKC 1,2-DOG shows effect, 1,3-DOG & Vehicle do not Conclusion_Non_PKC Effect is Likely PKC-Independent Compare->Conclusion_Non_PKC 1,2-DOG and 1,3-DOG show similar effects G cluster_0 Metabolism of sn-1,2-Dioctanoyl Glycerol cluster_1 Metabolism of this compound DAG_1_2 sn-1,2-DOG DGK Diacylglycerol Kinase (DGK) DAG_1_2->DGK Lipase_1_2 Diacylglycerol Lipase DAG_1_2->Lipase_1_2 PA Phosphatidic Acid DGK->PA phosphorylates MAG_Octanoate_1_2 Monoacylglycerol + Octanoic Acid Lipase_1_2->MAG_Octanoate_1_2 hydrolyzes DAG_1_3 1,3-DOG Lipase_1_3 Lipase DAG_1_3->Lipase_1_3 DGK_inactive Diacylglycerol Kinase (DGK) DAG_1_3->DGK_inactive poor substrate MAG_Octanoate_1_3 Monoacylglycerol + Octanoic Acid Lipase_1_3->MAG_Octanoate_1_3 hydrolyzes

References

storage and handling of 1,3-dioctanoyl glycerol in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of 1,3-dioctanoyl glycerol (B35011) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-dioctanoyl glycerol and what is its primary application in the lab?

A1: this compound is a diacylglycerol containing octanoic acid at the sn-1 and sn-3 positions. It is a cell-permeable lipid utilized as a probe in studies of triacylglycerol metabolism.[1]

Q2: How should this compound be stored?

A2: For long-term stability, this compound, which is supplied as a neat oil, should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.

Q3: How do I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve the neat oil in an organic solvent of choice, such as ethanol, chloroform, DMSO, or dimethyl formamide (B127407) (DMF). It is recommended to purge the solvent with an inert gas before use. For maximum recovery of the product, centrifuge the original vial before removing the cap.[1]

Q4: What are the solubility limits of this compound in common laboratory solvents?

A4: The solubility of this compound varies depending on the solvent. Please refer to the table below for specific solubility data.

Q5: How do I prepare an aqueous solution of this compound?

A5: this compound is sparingly soluble in aqueous buffers. For optimal solubility, first dissolve it in DMF and then dilute with your aqueous buffer of choice. For example, a 1:2 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.33 mg/mL. It is important to note that aqueous solutions should not be stored for more than one day.

Q6: What are the key safety precautions when handling this compound?

A6: Handle this compound in a well-ventilated area. Avoid contact with skin and eyes, and do not ingest or inhale. Personal protective equipment, including chemical-impermeable gloves and safety goggles, should be worn. Always wash your hands thoroughly after handling.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in Aqueous Solution
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer.

  • Solution:

    • Ensure you are following the recommended procedure of first dissolving the compound in an organic solvent like DMF before diluting with the aqueous buffer.

    • Try increasing the proportion of the organic solvent in your final solution, if your experimental design permits.

    • Prepare fresh aqueous solutions for each experiment, as they are not stable for more than a day.

Issue 2: Inconsistent or No Cellular Response
  • Possible Cause 1: The 1,3-isomer may not be the active isomer for your specific cellular pathway.

    • Troubleshooting Step: Research indicates that for some cellular processes, such as the activation of Protein Kinase C (PKC), the 1,2-dioctanoyl-sn-glycerol (B43705) isomer is the biologically active form. One study found that 1,3-dioctanoylglycerol had no effect on mitotic progression in cells, whereas the 1,2-isomer had a significant impact.[2] Consider testing the 1,2-isomer in your experiments.

  • Possible Cause 2: Degradation of the compound.

    • Troubleshooting Step: Ensure that the compound has been stored correctly at -20°C and that stock solutions in organic solvents have been stored under an inert atmosphere. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Insufficient concentration at the cellular level.

    • Troubleshooting Step: Review the literature for effective concentrations of similar diacylglycerols in your cell type. You may need to perform a dose-response experiment to determine the optimal concentration for your assay.

Issue 3: Difficulty Handling the Neat Oil
  • Possible Cause: The neat oil can be viscous and difficult to pipette accurately, especially when cold.

  • Solution:

    • Allow the vial to warm to room temperature before opening to reduce viscosity.

    • For accurate measurement of small quantities, it is recommended to prepare a stock solution in a suitable organic solvent and then aliquot the desired volume.

Quantitative Data Summary

PropertyValue
Storage Temperature -20°C
Stability ≥ 4 years (at -20°C)
Molecular Formula C₁₉H₃₆O₅
Molecular Weight 344.5 g/mol
Appearance Neat oil
Solubility in Organic Solvents Ethanol: ~10 mg/mLChloroform: ~10 mg/mLDMSO: ~1 mg/mLDimethylformamide (DMF): ~30 mg/mL
Solubility in Aqueous Buffer ~0.33 mg/mL in a 1:2 solution of DMF:PBS (pH 7.2)

Experimental Protocols

General Protocol for Investigating Cellular Effects of Dioctanoyl Glycerol

  • Cell Culture: Plate cells at the desired density in a suitable multi-well plate and allow them to adhere and grow overnight.

  • Preparation of Working Solution:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMF or DMSO).

    • On the day of the experiment, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final concentration of the organic solvent is low enough to not affect the cells.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include appropriate controls: a vehicle control (medium with the same concentration of organic solvent but no this compound) and a positive control if available (e.g., 1,2-dioctanoyl-sn-glycerol for PKC activation).

  • Incubation: Incubate the cells for the desired period, which can range from minutes to hours depending on the endpoint being measured.

  • Assay: Perform the desired cellular assay to measure the endpoint of interest. This could include:

    • Protein Kinase C (PKC) Activity Assay: Measure the translocation of PKC from the cytosol to the membrane or the phosphorylation of a PKC substrate.

    • Lipid Metabolism Assay: Analyze the incorporation of labeled precursors into triacylglycerols or other lipids.

    • Cell Viability or Proliferation Assay: Assess the effect of the compound on cell health and growth.

  • Data Analysis: Analyze the data and compare the effects of this compound to the controls.

Visualizations

Diacylglycerol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Hormone, Growth Factor) Receptor Receptor Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Downstream Cellular Response PKC_active->Cellular_Response phosphorylates targets Ca_release Ca²⁺ Release IP3->Ca_release triggers Ca_release->PKC_inactive

Caption: Diacylglycerol (DAG) signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (1,3-DOG in organic solvent) B Prepare Working Solutions (Dilute in cell media) A->B D Treat Cells with Working Solutions (including controls) B->D C Seed Cells in Multi-well Plate C->D E Incubate for Defined Period D->E F Perform Cellular Assay (e.g., PKC activity, Lipid metabolism) E->F G Data Collection & Analysis F->G Troubleshooting_Logic Start Inconsistent or No Cellular Response CheckIsomer Is 1,3-DOG the active isomer for your pathway? Start->CheckIsomer TestIsomer Test 1,2-dioctanoyl-sn-glycerol CheckIsomer->TestIsomer No/Unsure CheckStorage Was the compound stored correctly at -20°C? CheckIsomer->CheckStorage Yes End Problem Resolved TestIsomer->End NewStock Prepare fresh stock solution CheckStorage->NewStock No CheckConcentration Is the concentration optimal? CheckStorage->CheckConcentration Yes NewStock->End DoseResponse Perform a dose-response experiment CheckConcentration->DoseResponse No/Unsure CheckConcentration->End Yes DoseResponse->End

References

minimizing background signal in 1,3-dioctanoyl glycerol-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize background signal and optimize your 1,3-dioctanoyl glycerol (B35011) (DOG)-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-dioctanoyl glycerol (1,3-DOG) and what is its primary application in research?

A1: this compound is a cell-permeable diacylglycerol (DAG) analog. It is widely used as a tool to study the activation of Protein Kinase C (PKC) and other DAG-regulated signaling pathways.[1][2][3] Its primary application is as a probe for triacylglycerol metabolism studies and to mimic the effects of endogenous DAG in cellular and biochemical assays.[3][4]

Q2: I am observing a high background signal in my fluorescence-based assay when using 1,3-DOG. What are the common causes?

A2: High background signal in 1,3-DOG-based assays can arise from several factors:

  • Poor Solubility of 1,3-DOG: 1,3-DOG has low solubility in aqueous buffers and can form micelles or precipitate, leading to light scattering and increased background fluorescence.

  • Reagent Contamination: Contamination in assay buffers, solvents, or the 1,3-DOG stock itself can be a source of fluorescent impurities.

  • Non-Specific Binding: The lipophilic nature of 1,3-DOG can cause it to non-specifically interact with assay components, such as microplates or other proteins.

  • Suboptimal Reagent Concentrations: Incorrect concentrations of assay components, including the fluorescent probe or the enzyme, can lead to a poor signal-to-background ratio.

  • Instrument Settings: Improperly configured instrument settings, such as excitation/emission wavelengths and gain, can amplify background noise.

Q3: How can I improve the solubility of 1,3-DOG in my aqueous assay buffer?

A3: To improve the solubility of 1,3-DOG, it is recommended to first dissolve it in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before diluting it with the aqueous buffer of choice.[5] For instance, a working solution can be prepared by dissolving 1,3-DOG in DMF and then diluting this stock in a buffer like PBS.[5] It is important not to store the aqueous solution for more than a day to avoid precipitation.[5]

Q4: My "no-enzyme" or "vehicle-only" control wells show high fluorescence. What does this indicate?

A4: High fluorescence in control wells that lack the enzyme or contain only the vehicle used to dissolve the 1,3-DOG points to a background signal that is independent of the enzymatic reaction. The likely culprits are the intrinsic fluorescence of the 1,3-DOG preparation, the solvent used, or contamination in the assay buffer or microplate.

Q5: Can the purity of the 1,3-DOG affect my assay results?

A5: Yes, the purity of 1,3-DOG is crucial. Commercially available 1,3-DOG is typically ≥95% pure.[1][5] Impurities, which can include residual starting materials or byproducts from synthesis, may be fluorescent or could interfere with the assay chemistry, leading to elevated background signals. It is advisable to use high-purity 1,3-DOG from a reputable supplier.

Troubleshooting Guides

Issue 1: High Background Signal in All Wells
Potential Cause Troubleshooting Step Expected Outcome
Contaminated Assay Buffer or Reagents Prepare fresh assay buffer using high-purity water and reagents. Filter-sterilize the buffer.Reduction in background fluorescence in all wells.
Autofluorescence of Microplate Test different types of microplates (e.g., black, non-treated).Identification of a microplate with lower intrinsic fluorescence.
Suboptimal Instrument Settings Optimize the gain settings and excitation/emission wavelengths on your plate reader.Improved signal-to-noise ratio.
Fluorescent Impurities in 1,3-DOG Stock Prepare a fresh dilution of 1,3-DOG. If the problem persists, consider a new lot or supplier.Lower background signal from the 1,3-DOG solution itself.
Issue 2: Precipitate Formation in Wells
Potential Cause Troubleshooting Step Expected Outcome
Poor Solubility of 1,3-DOG Ensure the final concentration of the organic solvent (e.g., DMF, DMSO) is compatible with your assay and does not exceed recommended levels (typically <1%). Prepare the 1,3-DOG solution immediately before use.Clear solution in the wells with no visible precipitate.
Incorrect Buffer pH or Ionic Strength Verify the pH and ionic strength of your assay buffer.Improved solubility and stability of assay components.
Interaction with Other Reagents Test the solubility of 1,3-DOG in the presence of other assay components individually.Identification of any incompatible reagents.
Issue 3: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Pipetting Use calibrated pipettes and practice consistent pipetting techniques. Prepare a master mix for common reagents.Reduced standard deviation between replicate wells.
Incomplete Mixing Ensure thorough but gentle mixing of reagents in each well after addition.More uniform reaction kinetics across wells.
Edge Effects on the Microplate Avoid using the outer wells of the microplate, or fill them with a blank solution (e.g., buffer) to minimize evaporation.More consistent results across the plate.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate Solubility
Dimethylformamide (DMF)~30 mg/ml[1][5]
Ethanol~10 mg/ml[1][5]
Chloroform~10 mg/ml[1][5]
Dimethyl sulfoxide (DMSO)~1 mg/ml[1][5]
DMF:PBS (pH 7.2) (1:2)~0.33 mg/ml[1][5]

Table 2: General Recommendations for Optimizing Signal-to-Background Ratio

ParameterRecommendationRationale
1,3-DOG Concentration Titrate 1,3-DOG to find the lowest concentration that gives a robust signal.High concentrations can lead to insolubility and non-specific effects.
Solvent Concentration Keep the final concentration of organic solvent (e.g., DMF, DMSO) below 1%.High solvent concentrations can denature proteins and interfere with the assay.
Incubation Time Optimize the incubation time to achieve a sufficient signal without a significant increase in background.Longer incubation times may lead to higher background due to non-enzymatic processes.
Plate Type Use black, opaque-bottom microplates for fluorescence assays.Minimizes well-to-well crosstalk and background from the plate reader.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Prepare a Stock Solution: Dissolve this compound in 100% DMF to create a concentrated stock solution (e.g., 10 mg/ml).[5] Purge the vial with an inert gas before sealing to prevent oxidation.[5] Store the stock solution at -20°C.[4][5]

  • Prepare a Working Solution: Immediately before use, dilute the stock solution in your aqueous assay buffer to the desired final concentration. Ensure the final concentration of DMF is low (e.g., <1%) to avoid solvent effects in your assay.

  • Vortexing: Vortex the working solution thoroughly to ensure homogeneity. Due to its limited aqueous solubility, 1,3-DOG may require vigorous mixing.

Protocol 2: General Protein Kinase C (PKC) Activity Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Prepare the Lipid Solution:

    • In a glass tube, combine phosphatidylserine (B164497) (PS) and this compound (DOG).

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend the dried lipids in a buffer containing a non-ionic detergent (e.g., 10 mM HEPES, pH 7.4, with 0.3% Triton X-100).

    • Alternate between vortexing and incubating in a warm water bath until the lipids are fully dissolved.[6]

  • Set up the Kinase Reaction:

    • In a microplate well, add the kinase buffer (containing HEPES, MgCl₂, and CaCl₂), the prepared lipid solution, ATP, and the fluorescent peptide substrate.

    • Initiate the reaction by adding the PKC enzyme.

    • Include appropriate controls: "no enzyme" control, "no 1,3-DOG" control, and "vehicle" control.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). Protect the plate from light.

  • Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Read Fluorescence: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for your fluorescent substrate.

Visualizations

Signaling_Pathway 1,3-DOG Signaling Pathway GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Endogenous DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates DOG This compound (Exogenous Activator) DOG->PKC activates Substrate Substrate PKC->Substrate phosphorylates Response Cellular Response PKC->Response leads to pSubstrate Phosphorylated Substrate

Caption: 1,3-DOG activates Protein Kinase C (PKC).

Experimental_Workflow Workflow for Minimizing Background cluster_prep Preparation cluster_assay Assay Setup cluster_run Execution & Analysis Reagents Prepare Fresh Reagents (High-Purity) DOG_prep Prepare 1,3-DOG Working Solution Reagents->DOG_prep Controls Include Proper Controls (No Enzyme, Vehicle) DOG_prep->Controls Plate Select Low-Fluorescence Microplate Plate->Controls Titration Titrate 1,3-DOG and Enzyme Concentrations Controls->Titration Mixing Ensure Thorough Mixing Titration->Mixing Instrument Optimize Instrument Settings (Gain, etc.) Mixing->Instrument Read Measure Signal Instrument->Read Analysis Subtract Background (from controls) Read->Analysis

Caption: Workflow for minimizing assay background.

References

Validation & Comparative

A Comparative Guide to 1,3-Dioctanoyl Glycerol and 1,2-Dioctanoyl-sn-Glycerol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of cellular signaling and lipid metabolism research, diacylglycerol (DAG) isomers play pivotal roles as second messengers and metabolic intermediates. Among the synthetically available, cell-permeable DAGs, 1,3-dioctanoyl glycerol (B35011) and 1,2-dioctanoyl-sn-glycerol (B43705) are two frequently utilized molecules. While structurally similar, their distinct stereochemistry dictates profoundly different biological activities. This guide provides a comprehensive comparison of their effects, supported by experimental data, to aid researchers, scientists, and drug development professionals in their appropriate selection and application. 1,2-dioctanoyl-sn-glycerol is a well-established activator of Protein Kinase C (PKC), mimicking the action of endogenous 1,2-diacyl-sn-glycerols. In contrast, 1,3-dioctanoyl glycerol is often used as a negative control in PKC-related studies and as a probe for triacylglycerol metabolism[1]. However, emerging evidence suggests that it is not merely an inert control molecule, participating in specific cellular processes.

Mechanism of Action: A Tale of Two Isomers

The primary divergence in the biological effects of this compound and 1,2-dioctanoyl-sn-glycerol lies in their ability to activate Protein Kinase C (PKC).

Protein Kinase C (PKC) Activation

1,2-diacyl-sn-glycerols are the physiological activators of conventional and novel PKC isoforms. They bind to the C1 domain of PKC, inducing a conformational change that relieves autoinhibition and initiates a signaling cascade. 1,2-dioctanoyl-sn-glycerol, as a cell-permeable analog, effectively mimics this function.

In contrast, 1,3-diacylglycerols are poor activators of PKC. This difference in activity is a critical consideration in experimental design, where this compound serves as an essential control to delineate PKC-dependent pathways.

cluster_12_DAG 1,2-Dioctanoyl-sn-glycerol Pathway cluster_13_DAG This compound 1,2-DOG 1,2-DOG PKC PKC 1,2-DOG->PKC Activates Downstream Substrates Downstream Substrates PKC->Downstream Substrates Phosphorylates Cellular Response Cellular Response Downstream Substrates->Cellular Response 1,3-DOG 1,3-DOG PKC_inactive PKC 1,3-DOG->PKC_inactive Poor Activator

Diagram 1: Differential PKC Activation

PKC-Independent Effects

Interestingly, research has revealed that not all effects of these molecules are dictated by PKC activation. A key study demonstrated that 1,3-dioctanoylglycerol is as effective as 1,2-dioctanoylglycerol (B93851) in priming phospholipase A2 (PLA2) activation in human platelets and neutrophils. This suggests a PKC-independent mechanism for this particular cellular response.

References

A Comparative Analysis of 1,2-Diacylglycerol and 1,3-Diacylglycerol in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular communication, the precise structure of signaling molecules is paramount. Diacylglycerol (DAG), a pivotal second messenger, exists in two primary isomeric forms: 1,2-diacylglycerol (1,2-DAG) and 1,3-diacylglycerol (1,3-DAG). While structurally similar, these isomers play vastly different roles within the cell. This guide provides an objective comparison of their functions in cell signaling, supported by experimental data and detailed methodologies, to illuminate their distinct contributions to cellular physiology and pathology.

At a Glance: Key Differences Between 1,2-DAG and 1,3-DAG

Feature1,2-Diacylglycerol (sn-1,2-DAG)1,3-Diacylglycerol
Primary Role Second messenger in signal transduction[1][2][3]Metabolic intermediate[4][5]
Generation Phospholipase C (PLC) hydrolysis of PIP2; Kennedy pathway[1][6]Lipase-mediated hydrolysis of triglycerides[1]
Key Effector Protein Protein Kinase C (PKC)[7]Primarily involved in triglyceride synthesis
Binding Specificity Binds with high affinity to the C1 domain of PKC and other effectorsDoes not significantly bind to or activate PKC[8]
Cellular Function Regulates cell growth, differentiation, apoptosis, and immune responses[9]Precursor for triglyceride storage; energy source

The Primacy of 1,2-DAG in Signal Transduction

The signaling prowess of diacylglycerol is almost exclusively attributed to the sn-1,2 stereoisomer.[1] Upon stimulation of cell surface receptors, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and 1,2-DAG.[6] While IP3 diffuses into the cytosol to trigger calcium release, 1,2-DAG remains in the membrane, where it recruits and activates a host of effector proteins, most notably Protein Kinase C (PKC).[6]

The activation of PKC by 1,2-DAG is a cornerstone of cellular signaling, influencing a myriad of physiological processes. This interaction is mediated by the highly conserved C1 domain present in conventional and novel PKC isoforms. The specific stereochemistry of 1,2-DAG is crucial for its recognition and high-affinity binding to the C1 domain, leading to a conformational change in PKC that unleashes its catalytic activity.[10]

1,3-DAG: A Metabolic Player with Minimal Signaling Role

In stark contrast to its 1,2-isomer, 1,3-DAG is not considered a direct participant in the canonical PKC signaling pathway. Its primary role is metabolic, serving as an intermediate in the synthesis and breakdown of triglycerides, the main form of energy storage in cells.[4][5] While some in vitro studies have explored the potential for 1,3-DAG to influence PKC activity, the general consensus is that it is a significantly less potent activator compared to 1,2-DAG.[8] This is attributed to its different spatial arrangement, which does not fit optimally into the C1 domain's binding pocket.

Quantitative Comparison of PKC Activation

Experimental evidence underscores the differential capacity of 1,2-DAG and 1,3-DAG to activate PKC. Studies comparing various DAG isomers have consistently demonstrated the superior efficacy of 1,2-DAG.

Diacylglycerol IsomerPKCα Activation CapacityReference
1,2-sn-dioleoylglycerol (1,2-DOG)High[8]
1,3-dioleoylglycerol (1,3-DOG)Low to negligible[8]
Unsaturated 1,2-diacylglycerolsMore potent activators[8]
Saturated 1,2-diacylglycerolsLess potent activators[8]

A study by Sánchez-Piñera et al. (1999) showed that 1,2-diacylglycerols have a considerably higher activating capacity for PKCα than 1,3-diacylglycerols in mixed micelles and certain vesicle systems.[8] While the differences were smaller in pure POPS vesicles, 1,2-sn-dioleoylglycerol (1,2-DOG) was still more effective than 1,3-dioleoylglycerol (1,3-DOG) in promoting PKCα binding to POPC/POPS vesicles.[8]

Signaling Pathways and Logical Relationships

The distinct roles of 1,2-DAG and 1,3-DAG can be visualized through their respective pathways and logical interactions within the cell.

cluster_12DAG 1,2-DAG Signaling Pathway Receptor GPCR/RTK PLC Phospholipase C Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG12 1,2-DAG PIP2->DAG12 IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG12->PKC activates Downstream Downstream Targets PKC->Downstream phosphorylates Response1 Cellular Response (Growth, Proliferation) Downstream->Response1

Figure 1. The canonical 1,2-DAG signaling cascade initiated by receptor activation.

cluster_13DAG 1,3-DAG Metabolic Pathway Triglyceride Triglyceride (TAG) Lipase Lipase Triglyceride->Lipase hydrolyzed by DAG13 1,3-DAG Lipase->DAG13 MAG Monoacylglycerol (MAG) DAG13->MAG TAG_synthesis TAG Synthesis DAG13->TAG_synthesis precursor for FFA Free Fatty Acids MAG->FFA

Figure 2. The metabolic role of 1,3-DAG in triglyceride metabolism.

cluster_comparison Logical Comparison of DAG Isomers DAG12 1,2-DAG PKC_Activation PKC Activation DAG12->PKC_Activation Strongly Activates Metabolism Lipid Metabolism DAG12->Metabolism Metabolic Intermediate DAG13 1,3-DAG DAG13->PKC_Activation Weakly/No Activation DAG13->Metabolism Primary Role Signaling Cell Signaling PKC_Activation->Signaling

Figure 3. Logical relationship of 1,2-DAG and 1,3-DAG to key cellular processes.

Experimental Protocols

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is adapted from standard in vitro PKC assays and is designed to compare the activation of PKC by 1,2-DAG and 1,3-DAG.

Materials:

  • Purified PKC isoform (e.g., PKCα)

  • 1,2-diacylglycerol and 1,3-diacylglycerol isomers

  • Phosphatidylserine (B164497) (PS)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • [γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods

  • TCA (trichloroacetic acid) for stopping the reaction (for radioactive assays)

  • Phosphocellulose paper or other means of separating phosphorylated substrate

  • Scintillation counter or appropriate detection instrument

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass tube, mix phosphatidylserine (PS) and the desired diacylglycerol isomer (1,2-DAG or 1,3-DAG) in chloroform.

    • Dry the lipid mixture under a stream of nitrogen to form a thin film.

    • Resuspend the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube, combine the assay buffer, prepared lipid vesicles, and the PKC substrate.

    • Add the purified PKC enzyme to the mixture.

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the Reaction:

    • Start the kinase reaction by adding [γ-³²P]ATP (or unlabeled ATP).

    • Incubate at 30°C for a specified time (e.g., 10-20 minutes).

  • Stop the Reaction and Quantify:

    • For radioactive assays, stop the reaction by adding ice-cold TCA.

    • Spot the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • For non-radioactive methods, use a specific antibody to detect the phosphorylated substrate via ELISA or Western blot.

  • Data Analysis:

    • Compare the PKC activity (amount of phosphorylated substrate) in the presence of 1,2-DAG versus 1,3-DAG. Express results as a percentage of maximal activation or as specific activity.

Protocol 2: Quantification of Intracellular DAG Isomers by LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of 1,2-DAG and 1,3-DAG from cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Internal standards (deuterated or ¹³C-labeled 1,2-DAG and 1,3-DAG species)

  • Lipid extraction solvents (e.g., chloroform, methanol, water in a Bligh-Dyer or Folch method)

  • LC-MS/MS system equipped with a suitable column (e.g., C18)

Procedure:

  • Cell Stimulation and Lysis:

    • Grow cells to the desired confluency.

    • Stimulate cells with an agonist to induce DAG production, if required.

    • Wash cells with ice-cold PBS and lyse them.

  • Lipid Extraction:

    • Add the internal standards to the cell lysate.

    • Perform lipid extraction using a biphasic solvent system (e.g., chloroform:methanol:water).

    • Collect the organic (lower) phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate the DAG isomers using a reverse-phase HPLC column with an appropriate gradient.

    • Detect and quantify the different DAG species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion transitions.

  • Data Analysis:

    • Calculate the concentration of each DAG isomer by comparing its peak area to that of the corresponding internal standard.

cluster_workflow Experimental Workflow: DAG Isomer Analysis Start Cell Culture & Stimulation Lysis Cell Lysis & Addition of Internal Standards Start->Lysis Extraction Lipid Extraction (e.g., Bligh-Dyer) Lysis->Extraction Separation LC Separation of DAG Isomers Extraction->Separation Detection MS/MS Detection & Quantification Separation->Detection Analysis Data Analysis Detection->Analysis

Figure 4. A generalized workflow for the quantitative analysis of intracellular DAG isomers.

Conclusion

The distinction between 1,2-DAG and 1,3-DAG is a clear example of stereospecificity in biological signaling. While both are structurally diacylglycerols, only the sn-1,2 isomer functions as a bona fide second messenger, primarily through the activation of PKC. In contrast, 1,3-DAG is a key player in lipid metabolism but lacks a significant direct role in intracellular signaling cascades. For researchers and drug development professionals, understanding this fundamental difference is crucial for accurately interpreting cellular signaling events and for the rational design of therapeutic agents that target DAG-mediated pathways. Future research may further elucidate the subtle biophysical effects of both isomers on membrane properties and their potential indirect influences on cellular function.

References

A Comparative Guide to the Validation of 1,3-Dioctanoyl Glycerol Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 1,3-dioctanoyl glycerol (B35011) against alternative analytical methods. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this diacylglycerol (DAG) in various matrices. Detailed experimental protocols and validation data are presented to support methods selection and implementation.

Introduction to 1,3-Dioctanoyl Glycerol Quantification

This compound is a specific diacylglycerol used as a cell-permeable probe to study triacylglycerol metabolism[1][2][3]. Accurate quantification is crucial for understanding its role in metabolic and cellular signaling pathways. Diacylglycerols are important lipid mediators, and their imbalanced production can negatively impact physiological functions[4]. LC-MS/MS has emerged as a powerful technique for this purpose due to its high sensitivity and selectivity, but proper method validation is essential to ensure data integrity.

Comparison of Analytical Methodologies

The choice of an analytical method depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. While LC-MS/MS is often preferred, other techniques offer viable alternatives.

Table 1: Comparison of Major Analytical Methods for Diacylglycerol Quantification

Parameter LC-MS/MS Gas Chromatography (GC-MS) HPLC-UV/ELSD Nuclear Magnetic Resonance (NMR)
Sensitivity Very High (pg-fg range)High (pg-ng range)Moderate (ng-µg range)[5]Low (µg-mg range)
Selectivity Very High (based on mass-to-charge ratio)High (based on retention time and mass fragments)Moderate to LowHigh (structural information)
Sample Preparation Moderate (lipid extraction often required)[5]Complex (requires derivatization to increase volatility)[6]Simple to ModerateSimple (minimal preparation)
Isomer Separation Can separate 1,2- and 1,3-isomers with appropriate chromatography[4]Possible with specific columns and methodsYes, demonstrated for various DAGs[7]Can distinguish isomers
Throughput HighLow to ModerateHighLow
Cost HighModerateLow to ModerateVery High
Primary Limitation Matrix effects, ion suppression[4]Limited to volatile/derivatized compoundsLower sensitivity and selectivity[5]Low sensitivity, time-consuming
LC-MS/MS Method Validation Performance

Method validation ensures that the analytical procedure is suitable for its intended purpose. The following table summarizes typical performance characteristics for the quantification of diacylglycerols and similar lipids using LC-MS/MS, compiled from various studies.

Table 2: Typical Validation Parameters for Lipid Quantification by LC-MS/MS

Validation Parameter Typical Performance Metric Reference
Linearity (R²) > 0.99[5]
Limit of Detection (LOD) 0.1 - 10 ng/mL[5]
Limit of Quantification (LOQ) 0.5 - 50 ng/mL[5]
Accuracy (% Recovery) 95 - 105%[5][8]
Precision (% RSD) - Repeatability < 10%[5][8]
Precision (% RSD) - Intermediate < 15%[5][8]

Experimental Protocols

Detailed protocols are critical for reproducing and validating an analytical method. Below are generalized procedures for LC-MS/MS analysis of this compound.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol provides a framework for developing a validated method for quantifying this compound in a biological matrix (e.g., plasma, cell lysates).

1. Materials and Reagents:

  • This compound analytical standard

  • Internal Standard (IS): A structurally similar, stable isotope-labeled diacylglycerol is recommended.

  • Solvents: LC-MS grade methanol, acetonitrile, water, isopropanol, and chloroform (B151607).

  • Formic acid and ammonium (B1175870) formate (B1220265).

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of the this compound standard and the internal standard in a suitable organic solvent (e.g., chloroform or methanol)[6]. Store at -20°C[1].

  • Calibration Standards: Perform serial dilutions of the stock solution with the appropriate solvent to create a series of calibration standards ranging from approximately 0.5 ng/mL to 500 ng/mL[4].

  • Sample Extraction (Bligh-Dyer Method):

    • To 100 µL of sample (e.g., plasma), add the internal standard.

    • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.

    • Add 125 µL of chloroform and vortex.

    • Add 125 µL of water and vortex.

    • Centrifuge for 10 minutes at 2000 x g to separate the layers.

    • Carefully collect the lower organic layer containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., Acetonitrile:Isopropanol).

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating DAG isomers[4].

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start at ~30% B, increasing to 100% B over 15-20 minutes, holding for 5 minutes, and then re-equilibrating.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 - 55°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: For this compound (MW 344.49), the protonated molecule [M+H]⁺ (m/z 345.3) or an adduct like [M+NH₄]⁺ (m/z 362.3) would be selected.

    • Product Ions: Characteristic fragment ions are selected for quantification (quantifier) and confirmation (qualifier). These are determined by infusing the standard compound directly into the mass spectrometer.

4. Method Validation Procedure:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration. Perform a linear regression and ensure the R² value is >0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (repeatability) and on three different days (intermediate precision)[5]. Accuracy should be within 85-115% (95-105% for non-biological matrices) and precision (%RSD) should be <15%[9].

  • LOD and LOQ: Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ[5].

  • Selectivity: Analyze blank matrix samples to ensure no endogenous interferences co-elute and produce a signal in the MRM transitions for the analyte and IS.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the analyte response in a post-extraction spiked sample to that in a neat solution.

Visualizations

LC-MS/MS Validation Workflow

The following diagram illustrates the logical workflow for validating the LC-MS/MS method for this compound quantification.

LC-MS_MS_Validation_Workflow prep Method Development & Standard Preparation linearity Linearity & Range prep->linearity lod_loq LOD & LOQ prep->lod_loq selectivity Selectivity & Specificity prep->selectivity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision stability Stability (Freeze-Thaw, Bench-Top, etc.) accuracy->stability precision->stability lod_loq->stability selectivity->accuracy selectivity->precision report Validation Report stability->report

Caption: Workflow for LC-MS/MS method validation.

Simplified Diacylglycerol Biosynthesis Pathway

This compound is a diacylglycerol (DAG). DAGs are key intermediates in the de novo biosynthesis of triacylglycerols (TAGs), a major energy storage molecule.

TAG_Biosynthesis_Pathway g3p Glycerol-3-Phosphate label1 Acyl-CoA (GPAT) g3p->label1 lpa Lysophosphatidic Acid label2 Acyl-CoA (AGPAT) lpa->label2 pa Phosphatidic Acid label3 H₂O → Pi (PAP) pa->label3 dag Diacylglycerol (DAG) (e.g., this compound) label4 Acyl-CoA (DGAT) dag->label4 tag Triacylglycerol (TAG) label1->lpa label2->pa label3->dag label4->tag

Caption: Simplified de novo pathway for triacylglycerol synthesis.

References

A Comparative Analysis of 1,3-Dioctanoyl Glycerol and Other Protein Kinase C Activators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of 1,3-dioctanoyl glycerol (B35011) with other prominent Protein Kinase C (PKC) activators. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of their mechanisms and performance, supported by experimental data and detailed protocols.

Introduction to Protein Kinase C Activation

Protein Kinase C (PKC) is a family of serine/threonine kinases that play a pivotal role in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is typically initiated by the binding of the second messenger diacylglycerol (DAG) to their C1 domain. This event recruits the enzyme to the cell membrane, leading to a conformational change that alleviates autoinhibition and enables substrate phosphorylation. Various synthetic and natural compounds that mimic the action of DAG are widely used as experimental tools to modulate PKC activity. This guide focuses on comparing the synthetic diacylglycerol analog, 1,3-dioctanoyl glycerol, with its isomeric counterpart, 1,2-dioctanoyl-sn-glycerol (B43705), and other well-established PKC activators like phorbol (B1677699) esters, ingenol (B1671944) mebutate, and bryostatin-1.

Comparative Analysis of PKC Activators

The efficacy and cellular response to PKC activators vary significantly based on their chemical structure, binding affinity, and metabolic stability. A key distinction lies in the isomeric form of diacylglycerol analogs. While 1,2-diacylglycerols are the endogenous activators of PKC, the 1,3-isomers are generally considered inactive.

Data Summary

The following table summarizes the key characteristics of this compound and other selected PKC activators. It is important to note that this compound is largely considered unable to directly activate Protein Kinase C. In contrast, its isomer, 1,2-dioctanoyl-sn-glycerol (DiC8), is a well-characterized, cell-permeable PKC activator and serves as a more relevant comparison to other activators.

Activator ClassSpecific CompoundMechanism of ActionTypical Concentration RangePotency & EfficacyDuration of ActionKey Characteristics & Selectivity
Diacylglycerol Analog (Inactive Isomer) This compound Does not directly activate Protein Kinase C.N/A for PKC activationInactive as a direct PKC activator.N/AServes as a negative control in PKC activation studies. The positioning of the acyl chains prevents proper binding to the C1 domain.
Diacylglycerol Analog (Active Isomer) 1,2-Dioctanoyl-sn-glycerol (DiC8)Mimics endogenous DAG, binds to the C1 domain of conventional and novel PKC isoforms.5-100 µMModerate potency; effectively translocates and activates PKC.Transient; rapidly metabolized by cells, leading to a short duration of action.[1]Broad-spectrum activator of DAG-sensitive PKC isoforms.
Phorbol Esters Phorbol 12-Myristate 13-Acetate (PMA/TPA)Binds with high affinity to the C1 domain of conventional and novel PKC isoforms.10-200 nMHigh potency and sustained activation.Prolonged; resistant to metabolic degradation, leading to sustained PKC activation which can result in isoform downregulation.[2]Broad-spectrum activator of conventional and novel PKC isoforms. Potent tumor promoter.
Ingenol Esters Ingenol Mebutate (PEP005)Binds to the C1 domain of PKC, leading to activation.10-100 nM for cell death inductionPotent activator.Induces rapid cellular responses.Preferentially activates PKCδ and PKCα.[3][4]
Macrocyclic Lactones Bryostatin-1Binds to the C1 domain of PKC, acting as a high-affinity agonist.1-10 nMHigh potency, with sub-nanomolar to nanomolar binding affinities for various isoforms.Can have biphasic effects; short-term exposure leads to activation, while long-term exposure can cause downregulation of specific isoforms.Shows differential regulation of PKC isoforms; can antagonize some phorbol ester-induced responses.

Signaling Pathways and Experimental Workflows

To understand the comparative effects of these compounds, it is crucial to visualize their place in the PKC signaling cascade and the experimental workflows used to assess their activity.

PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem Active PKC Substrate Substrate Protein PKC_mem->Substrate phosphorylates PKC_cyto Inactive PKC PKC_cyto->PKC_mem translocates Receptor GPCR / RTK Receptor->PLC Ligand Ligand Ligand->Receptor DAG->PKC_cyto activates ER Endoplasmic Reticulum IP3->ER releases Ca Ca²⁺ ER->Ca Ca->PKC_cyto co-activates (cPKC) PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response Activators External Activators (PMA, Bryostatin-1, Ingenol Mebutate, 1,2-DOG) Activators->PKC_cyto Inactive_Analog Inactive Analog (1,3-DOG) Inactive_Analog->PKC_cyto no activation

Figure 1. Simplified Protein Kinase C (PKC) signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays PKC Activity Assessment Cells Culture Cells Treatment Treat with PKC Activators (e.g., 1,3-DOG, 1,2-DOG, PMA) at various concentrations and time points Cells->Treatment Lysate Prepare Cell Lysates (Cytosolic & Membrane Fractions) Treatment->Lysate Western Western Blot for PKC Translocation (p-PKC, specific isoforms) Lysate->Western KinaseAssay In Vitro Kinase Assay (using immunoprecipitated PKC or purified enzyme) Lysate->KinaseAssay Data Data Analysis (Quantify band intensity or kinase activity) Western->Data KinaseAssay->Data

Figure 2. General workflow for comparing PKC activator efficacy.

Experimental Protocols

To ensure robust and reproducible results when comparing PKC activators, standardized experimental protocols are essential. Below are outlines for two common methods to assess PKC activation.

Protocol 1: PKC Translocation Assay via Western Blotting

This cell-based assay measures the translocation of PKC isoforms from the cytosol to the cell membrane upon activation.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293, HeLa, or a cell line relevant to the research question) in 6-well plates and grow to 80-90% confluency.

    • Starve cells in serum-free media for 2-4 hours prior to treatment.

    • Treat cells with varying concentrations of the PKC activators (e.g., 1,3-DOG, 1,2-DOG, PMA) for different time points (e.g., 5 min, 15 min, 30 min, 1 hr). Include a vehicle control (e.g., DMSO).

  • Cell Fractionation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a hypotonic buffer (e.g., 20 mM Tris-HCl pH 7.5, 1.5 mM MgCl2, 10 mM KCl, with protease and phosphatase inhibitors).

    • Homogenize the cell suspension and centrifuge at low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The resulting supernatant is the cytosolic fraction.

    • Resuspend the pellet in a lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100) to solubilize membrane proteins. This is the membrane fraction.

  • Western Blotting:

    • Determine the protein concentration of both cytosolic and membrane fractions using a BCA or Bradford assay.

    • Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the PKC isoform of interest (e.g., anti-PKCα, anti-PKCδ) or a pan-phospho-PKC antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities to determine the ratio of membrane-associated to cytosolic PKC.

Protocol 2: In Vitro PKC Kinase Assay

This assay directly measures the enzymatic activity of PKC by assessing the phosphorylation of a specific substrate.

  • Reagents and Preparation:

    • Kinase Buffer: (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2).

    • Lipid Activator Mix: Prepare a solution containing phosphatidylserine (B164497) (PS) and the desired activator (e.g., 1,2-DOG or PMA) or control (1,3-DOG). Sonicate the mixture to form micelles or vesicles.

    • PKC Enzyme: Use purified, recombinant PKC isoforms or immunoprecipitated PKC from cell lysates.

    • Substrate: A specific PKC peptide substrate (e.g., based on the pseudosubstrate sequence) or a protein substrate like myelin basic protein (MBP).

    • ATP: A stock solution of ATP, including [γ-³²P]ATP for radiometric detection or using non-radioactive methods with phospho-specific antibodies.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the kinase buffer, lipid activator mix, PKC enzyme, and substrate.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding the ATP solution.

    • Incubate at 30°C for a set time (e.g., 10-20 minutes).

  • Detection of Phosphorylation:

    • Radiometric Method:

      • Stop the reaction by adding a quench buffer (e.g., containing EDTA).

      • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

      • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

      • Measure the radioactivity on the paper using a scintillation counter.[5]

    • Non-Radioactive Method (ELISA-based):

      • Conduct the reaction in a substrate-coated microplate.

      • After the reaction, wash the wells and add a phospho-specific primary antibody that recognizes the phosphorylated substrate.

      • Add an HRP-conjugated secondary antibody.

      • Add a colorimetric substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.[6]

Conclusion

The choice of a PKC activator is critical for the accurate interpretation of experimental results. This guide highlights that This compound is not a direct activator of Protein Kinase C and is best utilized as a negative control to demonstrate the specificity of effects observed with its active isomer, 1,2-dioctanoyl-sn-glycerol .

For researchers requiring potent and sustained PKC activation, phorbol esters like PMA are a standard choice, though their tumor-promoting properties and tendency to cause isoform downregulation must be considered. Bryostatin-1 offers a high-potency alternative with a more complex, often biphasic, modulatory profile. For studies focusing on specific isoforms, ingenol mebutate provides a valuable tool for preferentially activating PKCδ.

The selection of an appropriate activator should be guided by the specific research question, considering factors such as desired duration of action, isoform selectivity, and potential off-target effects. The provided protocols offer a framework for rigorously comparing the performance of these compounds in a controlled laboratory setting.

References

Navigating the Maze of Isomers: A Comparative Guide to 1,3-Dioctanoyl Glycerol Cross-Reactivity in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of lipid species is paramount. This guide provides a comprehensive comparison of 1,3-dioctanoyl glycerol (B35011) (1,3-DOG) and its potential for cross-reactivity in lipidomics analyses, offering supporting experimental insights and detailed methodologies to aid in the unambiguous identification of diacylglycerol (DAG) isomers.

The Challenge of Isomeric Differentiation

The primary challenge in distinguishing 1,3-DOG from its isomers lies in their identical mass and elemental composition. Standard mass spectrometry (MS) alone is often insufficient for their differentiation, necessitating the use of sophisticated chromatographic techniques and tandem mass spectrometry (MS/MS) to probe their structural differences.

Comparative Analysis: 1,3-DOG vs. Potential Cross-Reactive Lipids

To address the issue of cross-reactivity, it is essential to compare the analytical properties of 1,3-DOG with those of its common interferents. The most significant of these is its constitutional isomer, 1,2-dioctanoyl glycerol.

Chromatographic Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for separating DAG isomers. The elution order is influenced by the polarity of the molecules. Due to the presence of a free primary hydroxyl group, 1,2-diacylglycerols are slightly more polar than their 1,3-diacylglycerol counterparts. Consequently, in a reversed-phase system, 1,3-diacylglycerol isomers typically elute earlier than the corresponding 1,2-diacylglycerol isomers with the same equivalent carbon number (ECN)[1].

Table 1: Comparative Chromatographic and Mass Spectrometric Data for Dioctanoyl Glycerol Isomers

Feature1,3-Dioctanoyl Glycerol (1,3-DOG)1,2-Dioctanoyl Glycerol (1,2-DOG)Reference
Molecular Weight 344.5 g/mol 344.5 g/mol
Chemical Formula C₁₉H₃₆O₅C₁₉H₃₆O₅
Typical Elution Order (RP-HPLC) EarlierLater[1]
Key Diagnostic MS/MS Fragment Ion [M-RCO₂CH₂]⁺Absent or of very low intensity[2]

Note: Specific retention times are highly dependent on the experimental conditions (column, mobile phase, gradient, etc.) and are therefore presented qualitatively. R represents the acyl chain (C₇H₁₅).

Mass Spectrometric Fragmentation

Tandem mass spectrometry (MS/MS) provides crucial structural information by fragmenting the precursor ions and analyzing the resulting product ions. The fragmentation patterns of 1,2- and 1,3-DAG isomers can exhibit key differences that allow for their distinction. A key diagnostic feature for 1,3-diacylglycerols is the presence of a fragment ion corresponding to the loss of a fatty acid and a CH₂ group from the glycerol backbone, represented as [M-RCO₂CH₂]⁺ [2]. This fragment is typically absent or of very low intensity in the MS/MS spectra of 1,2-diacylglycerols.

Experimental Protocols

To achieve reliable separation and identification of 1,3-DOG and its isomers, meticulous experimental design is critical. The following provides a general framework for lipid extraction and LC-MS/MS analysis.

Lipid Extraction: Folch Method

A widely used method for total lipid extraction from biological samples.

  • Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

  • Phase Separation: Add water or a saline solution to the homogenate to induce phase separation. The lipid-containing chloroform layer will separate at the bottom.

  • Collection: Carefully collect the lower chloroform phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water).

LC-MS/MS Analysis of Diacylglycerol Isomers

This protocol outlines a general approach for the separation and identification of DAG isomers. Optimization of specific parameters will be necessary depending on the instrumentation used.

  • Chromatography:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with an appropriate additive like ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive.

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is employed to elute lipids based on their hydrophobicity.

    • Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40-50 °C) to ensure reproducible retention times.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for DAG analysis.

    • Precursor Ion Selection: The [M+NH₄]⁺ adduct of dioctanoyl glycerol (m/z 362.3) is selected for fragmentation.

    • Collision Energy: The collision energy is optimized to induce fragmentation and generate informative product ions.

    • Data Acquisition: Full scan MS and product ion scans (MS/MS) are acquired to identify the precursor ions and their characteristic fragments.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for distinguishing 1,3-DOG from its 1,2-isomer in a typical lipidomics experiment.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_identification Isomer Identification Sample Biological Sample Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction LC_Separation Reversed-Phase LC Extraction->LC_Separation MS_Detection Mass Spectrometry (MS) LC_Separation->MS_Detection Elution Time Decision Differentiation Criteria MSMS_Fragmentation Tandem MS (MS/MS) MS_Detection->MSMS_Fragmentation Precursor Ion Selection MSMS_Fragmentation->Decision Isomer_1_3 1,3-DOG Isomer_1_2 1,2-DOG Decision->Isomer_1_3 Earlier Elution + [M-RCO₂CH₂]⁺ Decision->Isomer_1_2 Later Elution - [M-RCO₂CH₂]⁺

Figure 1. Workflow for the differentiation of 1,3-DOG and 1,2-DOG.

Signaling Pathway Context

The accurate differentiation of 1,2-DOG and 1,3-DOG is critical because only the sn-1,2-diacylglycerol isomer is a well-established second messenger that activates protein kinase C (PKC), a key enzyme in numerous cellular signaling cascades. Misidentification of 1,3-DOG as 1,2-DOG could lead to incorrect assumptions about the activation state of these pathways.

Signaling_Pathway cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 DAG_1_2 1,2-Diacylglycerol (signaling active) PIP2->DAG_1_2 PKC Protein Kinase C (PKC) DAG_1_2->PKC activates DAG_1_3 1,3-Diacylglycerol (signaling inactive) Downstream Downstream Signaling PKC->Downstream phosphorylates Receptor Receptor Activation Receptor->PLC

Figure 2. Role of 1,2-DOG in PKC signaling pathway.

Conclusion

The potential for cross-reactivity of this compound with its isomers, particularly 1,2-dioctanoyl glycerol, poses a significant hurdle in lipidomics research. However, by employing a combination of high-resolution chromatographic separation and detailed tandem mass spectrometric analysis, researchers can confidently distinguish between these closely related lipid species. The implementation of standardized and optimized experimental protocols, along with a thorough understanding of the differential analytical behavior of these isomers, is essential for generating accurate and reproducible lipidomics data. This guide provides a foundational framework to assist researchers in navigating the complexities of diacylglycerol isomer analysis, ultimately contributing to more precise and reliable scientific discoveries.

References

Validating the Specificity of 1,3-Dioctanoyl Glycerol as a Metabolic Tracer for Triacylglycerol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, the precise tracking of lipid synthesis pathways is paramount for understanding cellular physiology and the development of therapeutic interventions. 1,3-Dioctanoyl glycerol (B35011), a cell-permeable diacylglycerol, has emerged as a valuable tool for probing triacylglycerol (TG) metabolism.[1][2] This guide provides an objective comparison of 1,3-dioctanoyl glycerol with alternative metabolic tracers, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their studies.

Principle of this compound as a Metabolic Tracer

This compound is a diacylglycerol molecule containing two eight-carbon fatty acids (octanoate) at the sn-1 and sn-3 positions of the glycerol backbone. Its utility as a metabolic tracer stems from its ability to readily cross cell membranes and enter intracellular lipid metabolic pathways. The medium-chain fatty acids (MCFAs) make it a specific substrate for certain enzymes involved in triacylglycerol synthesis. The core principle is to introduce this labeled precursor into a biological system and subsequently measure its incorporation into various lipid species, thereby elucidating the dynamics of TG synthesis and turnover.

Specificity of this compound

The specificity of a metabolic tracer is its most critical attribute. An ideal tracer should be exclusively incorporated into the metabolic pathway of interest with minimal crossover into other pathways. Evidence suggests that the octanoyl chains of this compound preferentially channel it towards triacylglycerol synthesis. Studies in rat and human adipose tissue preparations have shown that octanoate (B1194180) is a poor substrate for glycerol 3-phosphate esterification, the initial step in de novo phospholipid synthesis, but serves as a substrate for diacylglycerol esterification, the final step in TG synthesis.

Comparison with Alternative Tracers

The choice of a metabolic tracer depends on the specific research question, the biological system under investigation, and the available analytical instrumentation. Here, we compare this compound with other commonly used tracers for lipid metabolism.

TracerPrincipleAdvantagesDisadvantages
This compound Cell-permeable diacylglycerol with medium-chain fatty acids that is a direct precursor for TG synthesis.- High cell permeability. - Specificity for TG synthesis pathway due to the preference of DGAT enzymes for medium-chain fatty acids. - Does not require radioactive isotopes.- Potential for hydrolysis into glycerol and octanoate, which can enter other pathways. - The presence of octanoate may not fully represent the metabolism of endogenous long-chain fatty acids.
Isotopically Labeled Glycerol (e.g., 13C3-Glycerol, 2H5-Glycerol) Stable isotope-labeled glycerol traces the glycerol backbone of newly synthesized glycerolipids.[3][4]- Directly traces the glycerol backbone, providing a clear measure of de novo glycerolipid synthesis. - Stable isotopes are safe for in vivo studies in humans. - Can differentiate between different glycerol sources.- Does not provide information on the fatty acid components of the lipids. - Can be incorporated into both TG and phospholipids.
Isotopically Labeled Fatty Acids (e.g., 13C-Palmitate, 2H-Oleate) Stable isotope-labeled fatty acids trace the incorporation of fatty acids into complex lipids.- Allows for the study of specific fatty acid metabolism. - Can be used to measure both TG synthesis and fatty acid oxidation. - Safe for human studies.- Can be incorporated into various lipid classes, including phospholipids, cholesteryl esters, and TGs, requiring robust separation techniques. - The metabolic fate can be influenced by the chain length and saturation of the fatty acid.
Radioactive Tracers (e.g., [14C]Glycerol, [3H]Fatty Acids) Radioactive isotopes are incorporated into lipids and detected by scintillation counting.- High sensitivity, allowing for the use of low tracer concentrations.- Safety concerns and regulatory hurdles associated with the use of radioactivity. - Does not provide detailed structural information on the labeled lipids.

Experimental Protocols

Protocol 1: Validating the Specificity of this compound Incorporation in Cultured Cells

This protocol outlines a method to quantify the incorporation of this compound into different lipid classes in a cell culture model.

1. Cell Culture and Treatment:

  • Plate cells (e.g., hepatocytes, adipocytes) in appropriate culture dishes and grow to desired confluency.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • On the day of the experiment, replace the culture medium with fresh medium containing a defined concentration of this compound (e.g., 10-100 µM).

  • Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) to monitor the time course of incorporation.

2. Lipid Extraction:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and extract total lipids using a modified Bligh-Dyer method.[5]

    • Add a 2:1 (v/v) mixture of chloroform (B151607):methanol to the cell pellet.

    • Vortex thoroughly and incubate on ice.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the organic (lipid-containing) and aqueous phases.

    • Collect the lower organic phase.

3. Lipid Analysis by Mass Spectrometry:

  • Dry the extracted lipid film under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for mass spectrometry analysis (e.g., 1:1 v/v 1-butanol/methanol with 5 mM ammonium (B1175870) formate).[6]

  • Analyze the lipid species by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the different lipid classes (triacylglycerols, diacylglycerols, phospholipids, etc.) based on their mass-to-charge ratio and fragmentation patterns.

  • Specifically monitor for the appearance of triacylglycerol species containing octanoyl chains.

Protocol 2: Comparative Analysis with 13C3-Glycerol

This protocol allows for a direct comparison of the incorporation of this compound and 13C3-glycerol into the triacylglycerol pool.

1. Cell Culture and Dual-Labeling:

  • Culture cells as described in Protocol 1.

  • Treat the cells with a medium containing both this compound and 13C3-glycerol at appropriate concentrations.

2. Lipid Extraction and Analysis:

  • Extract total lipids as described in Protocol 1.

  • Analyze the lipid extract by LC-MS/MS.

  • Monitor for two distinct sets of labeled triacylglycerols:

    • Those containing octanoyl chains, indicative of this compound incorporation.

    • Those with a +3 Da mass shift in the glycerol backbone, indicative of 13C3-glycerol incorporation.

  • Quantify the relative abundance of each labeled species to compare the efficiency and specificity of the two tracers.

Data Presentation

The following table summarizes hypothetical quantitative data from a comparative experiment, illustrating the preferential incorporation of this compound into triacylglycerols.

Lipid Class% Incorporation of this compound% Incorporation of 13C3-Glycerol
Triacylglycerols (TG) 85%45%
Phosphatidylcholine (PC) 10%35%
Phosphatidylethanolamine (PE) 5%20%

This is example data and will vary depending on the experimental conditions and cell type.

Visualizing Metabolic Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the metabolic fate of this compound and the experimental workflow for its validation.

Metabolic_Fate cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 1,3-DOG This compound 1,3-DOG_in This compound 1,3-DOG->1,3-DOG_in Transport TG Triacylglycerol (containing octanoate) 1,3-DOG_in->TG Acylation (DGAT) Glycerol Glycerol 1,3-DOG_in->Glycerol Hydrolysis Octanoate Octanoate 1,3-DOG_in->Octanoate Hydrolysis PL Phospholipids Glycerol->PL Other Other Metabolic Pathways Octanoate->Other

Metabolic fate of this compound.

Experimental_Workflow Cell_Culture Cell Culture Tracer_Incubation Tracer Incubation (1,3-DOG & Alternatives) Cell_Culture->Tracer_Incubation Lipid_Extraction Lipid Extraction (Bligh-Dyer) Tracer_Incubation->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis Lipid_Extraction->LCMS_Analysis Data_Analysis Data Analysis (Quantification & Comparison) LCMS_Analysis->Data_Analysis Validation Specificity Validation Data_Analysis->Validation

Experimental workflow for tracer validation.

Conclusion

This compound serves as a specific and effective metabolic tracer for the investigation of triacylglycerol synthesis. Its preferential incorporation into TGs, compared to phospholipids, makes it a valuable tool for dissecting the intricacies of lipid metabolism. While alternative tracers such as isotopically labeled glycerol and fatty acids offer their own advantages, the choice of tracer should be carefully considered based on the specific research objectives. The protocols and comparative data presented in this guide provide a framework for researchers to validate and utilize this compound in their studies, ultimately contributing to a deeper understanding of metabolic health and disease.

References

Differential Enzyme Kinetics: A Comparative Analysis of 1,3- vs. 1,2-Diacylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic processing of 1,3-diacylglycerol (1,3-DAG) and 1,2-diacylglycerol (1,2-DAG), two key lipid isomers with distinct metabolic fates and signaling roles. Understanding the differential kinetics of enzymes that metabolize these molecules is crucial for research in cellular signaling, metabolism, and the development of therapeutic agents targeting these pathways.

Introduction

Diacylglycerols (DAGs) are critical intermediates in lipid metabolism and function as second messengers in various cellular signaling cascades. The two primary regioisomers, 1,2-DAG and 1,3-DAG, exhibit profound differences in their biological activities, largely dictated by their selective recognition and processing by specific enzymes. The sn-1,2-diacylglycerol isomer is a well-established activator of protein kinase C (PKC) and serves as a key substrate for diacylglycerol kinases (DGKs) and diacylglycerol lipases (DAGLs). In contrast, 1,3-diacylglycerol is generally not a direct activator of classical signaling pathways and its metabolic fate is distinct. This guide delves into the kinetic differences of key enzymes involved in the metabolism of these two DAG isomers, presenting available quantitative data, detailed experimental protocols, and illustrative signaling and workflow diagrams.

Comparative Enzyme Kinetics

The enzymatic preference for 1,2-DAG over 1,3-DAG is a cornerstone of lipid-mediated signal transduction. While comprehensive kinetic data (Km and Vmax) for a direct comparison are not available for all enzymes, particularly because 1,3-DAG is often not a substrate, the existing evidence clearly indicates a strong selectivity for the 1,2-isomer.

Protein Kinase C (PKC)

PKC isoforms are major effectors of 1,2-DAG signaling. The binding of 1,2-DAG to the C1 domain of conventional and novel PKCs induces a conformational change that relieves autoinhibition and activates the kinase.

Table 1: Substrate Preference of Protein Kinase C (PKC)

SubstrateEnzyme(s)Substrate SpecificityKinetic Parameters (Km, Vmax)Key Findings
1,2-Diacylglycerol Protein Kinase C (PKC) isoformsPrimary Activator Not consistently reported in a direct comparative context.Potently activates conventional and novel PKC isoforms, playing a crucial role in signal transduction.[1]
1,3-Diacylglycerol Protein Kinase C (PKC) isoformsPoor Activator Not applicable as it is not a significant activator.Does not effectively activate PKC and is not considered a physiological signaling molecule in this context.[1]
Diacylglycerol Kinases (DGKs)

DGKs are a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA), another important signaling lipid. This reaction terminates DAG signaling while initiating PA-mediated pathways.

Table 2: Substrate Preference of Diacylglycerol Kinases (DGKs)

SubstrateEnzyme(s)Substrate SpecificityKinetic Parameters (Km, Vmax)Key Findings
sn-1,2-Diacylglycerol Diacylglycerol Kinase (DGK) isoformsSpecific Substrate For DGKε, with 1-stearoyl-2-arachidonoyl-sn-glycerol: Km and Vmax have been determined, but not in direct comparison to 1,3-DAG.DGKs exhibit a high degree of stereospecificity for the sn-1,2-isomer. The C1 domain of DGKs is homologous to that of PKC, contributing to this specificity.
1,3-Diacylglycerol Diacylglycerol Kinase (DGK) isoformsNot a Substrate Not applicable.Generally not phosphorylated by DGKs. Some studies have shown that the enantiomer of 1,2-DAG (2,3-DAG) can inhibit some DGK isoforms, but not by competing at the active site.
Diacylglycerol Lipases (DAGLs)

DAGLs hydrolyze DAG to release a free fatty acid and a monoacylglycerol. These enzymes are crucial for the production of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) from arachidonic acid-containing 1,2-DAG.

Table 3: Substrate Preference of Diacylglycerol Lipases (DAGLs)

SubstrateEnzyme(s)Substrate SpecificityKinetic Parameters (Km, Vmax)Key Findings
sn-1,2-Diacylglycerol Diacylglycerol Lipase (B570770) (DAGL) α and βSpecific Substrate Not available in a direct comparative study with 1,3-DAG.DAGLs are sn-1 specific, hydrolyzing 1,2-DAG to produce 2-monoacylglycerol. This is a key step in endocannabinoid signaling.
1,3-Diacylglycerol Diacylglycerol Lipase (DAGL) α and βNot a Physiological Substrate Not applicable.Not considered a substrate for DAGLs in the context of endocannabinoid synthesis.

Signaling and Metabolic Pathways

The differential processing of 1,2-DAG and 1,3-DAG leads to their involvement in distinct cellular pathways. 1,2-DAG is a central node in signal transduction, while 1,3-DAG is primarily an intermediate in lipid metabolism.

Differential Signaling and Metabolic Fates of DAG Isomers cluster_12_DAG 1,2-Diacylglycerol Pathway cluster_13_DAG 1,3-Diacylglycerol Pathway 1,2-DAG 1,2-DAG PKC Protein Kinase C 1,2-DAG->PKC Activates DGK Diacylglycerol Kinase 1,2-DAG->DGK Substrate DAGL Diacylglycerol Lipase 1,2-DAG->DAGL Substrate Downstream Downstream Signaling PKC->Downstream PA Phosphatidic Acid DGK->PA 2-AG 2-Arachidonoylglycerol DAGL->2-AG 1,3-DAG 1,3-DAG Metabolism Lipid Metabolism (e.g., conversion to other lipids) 1,3-DAG->Metabolism

Caption: Differential pathways of 1,2-DAG and 1,3-DAG.

Experimental Protocols

Accurate assessment of enzyme kinetics requires robust and well-defined experimental protocols. Below are methodologies for assaying the activity of PKC, DGKs, and DAGLs with a focus on comparing DAG isomers.

Protein Kinase C (PKC) Activity Assay

This protocol is adapted from established methods for measuring PKC activation.

Objective: To compare the ability of 1,2-DAG and 1,3-DAG to activate PKC.

Materials:

  • Purified PKC isoform (e.g., PKCα)

  • 1,2-Diacylglycerol (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol)

  • 1,3-Diacylglycerol

  • Phosphatidylserine (PS)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT)

  • ATP, [γ-³²P]ATP

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Lipid Vesicle Preparation:

    • Prepare lipid mixtures of PS and either 1,2-DAG or 1,3-DAG at desired molar ratios in chloroform.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Resuspend the lipid film in assay buffer by sonication to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the assay buffer, lipid vesicles, PKC substrate peptide, and purified PKC enzyme.

    • Initiate the reaction by adding ATP and [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).

  • Stopping the Reaction and Measuring Incorporation:

    • Spot an aliquot of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity retained on the paper using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of PKC (e.g., in pmol of phosphate (B84403) incorporated/min/mg of enzyme).

    • Compare the activity in the presence of 1,2-DAG versus 1,3-DAG across a range of DAG concentrations to determine the relative activation potency.

PKC Activity Assay Workflow start Start prep Prepare Lipid Vesicles (PS + 1,2-DAG or 1,3-DAG) start->prep mix Prepare Kinase Reaction Mix (Buffer, Vesicles, Substrate, PKC) prep->mix react Initiate Reaction with [γ-³²P]ATP and Incubate mix->react spot Spot Reaction on Phosphocellulose Paper react->spot wash Wash Paper to Remove Unincorporated ³²P spot->wash count Measure Radioactivity wash->count analyze Analyze Data and Compare Activation count->analyze end End analyze->end

Caption: Workflow for PKC activity assay.

Diacylglycerol Kinase (DGK) Activity Assay

This protocol is based on methods for measuring the phosphorylation of DAG by DGKs.

Objective: To determine the substrate specificity and kinetic parameters of a DGK isoform for 1,2-DAG versus 1,3-DAG.

Materials:

  • Purified DGK isoform (e.g., DGKε)

  • sn-1,2-Diacylglycerol

  • 1,3-Diacylglycerol

  • Detergent (e.g., Triton X-100) or phospholipids (B1166683) for vesicle formation

  • Assay buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM MgCl₂, 1 mM EGTA)

  • ATP, [γ-³²P]ATP

  • TLC plates

  • Phosphorimager or autoradiography film

Procedure:

  • Substrate Preparation:

    • Prepare mixed micelles of the DAG isomer and detergent, or incorporate the DAG isomer into phospholipid vesicles.

  • Kinase Reaction:

    • Combine the assay buffer, DAG substrate preparation, and purified DGK enzyme in a reaction tube.

    • Initiate the reaction by adding ATP and [γ-³²P]ATP.

    • Incubate at 37°C for a defined period.

  • Lipid Extraction and Separation:

    • Stop the reaction by adding a chloroform/methanol/HCl solution.

    • Extract the lipids into the organic phase.

    • Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system to separate phosphatidic acid from other lipids.

  • Quantification:

    • Visualize the radiolabeled phosphatidic acid using a phosphorimager or autoradiography.

    • Quantify the amount of radioactive phosphate incorporated into phosphatidic acid.

  • Kinetic Analysis:

    • Perform the assay with varying concentrations of each DAG isomer to determine the Michaelis-Menten constants (Km) and maximum velocity (Vmax).

DGK Activity Assay Workflow start Start prep Prepare DAG Substrate (Micelles or Vesicles) start->prep mix Set up Kinase Reaction (Buffer, Substrate, DGK) prep->mix react Add [γ-³²P]ATP and Incubate mix->react extract Stop Reaction and Extract Lipids react->extract separate Separate Lipids by TLC extract->separate quantify Quantify Radiolabeled Phosphatidic Acid separate->quantify analyze Determine Km and Vmax quantify->analyze end End analyze->end

Caption: Workflow for DGK activity assay.

Diacylglycerol Lipase (DAGL) Activity Assay

This protocol outlines a general method for measuring DAGL activity.

Objective: To compare the hydrolysis of 1,2-DAG and 1,3-DAG by DAGL.

Materials:

  • Cell lysates or purified DAGL enzyme

  • 1,2-Diacylglycerol (radiolabeled or unlabeled)

  • 1,3-Diacylglycerol (radiolabeled or unlabeled)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0)

  • LC-MS/MS or radioactive detection method

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare cell lysates containing DAGL or use purified enzyme.

    • Prepare substrate solutions of 1,2-DAG and 1,3-DAG. If using a radioactive assay, the DAG should be radiolabeled in one of the acyl chains.

  • Enzymatic Reaction:

    • Combine the enzyme preparation with the DAG substrate in the assay buffer.

    • Incubate the reaction at 37°C for a specific time.

  • Product Analysis:

    • Stop the reaction and extract the lipids.

    • Analyze the formation of monoacylglycerol and free fatty acid products using LC-MS/MS for unlabeled substrates or by TLC and scintillation counting for radiolabeled substrates.

  • Data Analysis:

    • Quantify the amount of product formed over time.

    • Determine the initial reaction velocities at various substrate concentrations to calculate Km and Vmax for each isomer.

Conclusion

The differential enzymatic kinetics for 1,3- versus 1,2-diacylglycerol underscore the highly specific nature of lipid-mediated signaling and metabolism. The available evidence strongly indicates that key signaling enzymes such as PKC and DGKs are highly selective for the sn-1,2-DAG isomer, effectively excluding 1,3-DAG from these pathways. Similarly, DAGLs involved in endocannabinoid synthesis specifically act on 1,2-DAG. This isomeric specificity is fundamental to maintaining the fidelity of cellular communication and metabolic regulation. For researchers and drug development professionals, a thorough understanding of these kinetic differences is paramount for the design of specific inhibitors or activators targeting these enzymatic pathways and for interpreting the physiological effects of dietary lipids. Further research providing detailed kinetic parameters for a wider range of enzymes with both DAG isomers will continue to refine our understanding of these critical cellular processes.

References

A Comparative Guide to the Biological Equivalence of Synthetic vs. Endogenous 1,3-Diacylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological equivalence of synthetic versus endogenous 1,3-diacylglycerol (1,3-DAG), with a particular focus on its signaling functions in contrast to the well-established second messenger, sn-1,2-diacylglycerol (sn-1,2-DAG).

Executive Summary

Endogenous diacylglycerols (DAGs) are critical molecules in cellular signaling and metabolism. The stereoisomer sn-1,2-DAG is a well-characterized second messenger that activates a variety of signaling proteins, most notably Protein Kinase C (PKC), thereby regulating numerous cellular processes. In contrast, the available scientific evidence strongly indicates that 1,3-diacylglycerol (1,3-DAG) is not a direct activator of PKC and does not function as a second messenger in the canonical signaling pathways activated by sn-1,2-DAG .

While synthetic 1,3-DAG can be introduced into biological systems, its primary effects appear to be metabolic rather than signaling-related. Dietary 1,3-DAG is metabolized differently than triacylglycerols and sn-1,2-DAG, which can lead to physiological effects such as reduced body fat accumulation and improved insulin (B600854) sensitivity. There is no substantial evidence to suggest that endogenous 1,3-DAG plays a direct role in intracellular signaling.

Comparison of Biological Activity: 1,3-DAG vs. sn-1,2-DAG

The primary functional distinction between 1,3-DAG and sn-1,2-DAG lies in their ability to act as signaling molecules.

Featuresn-1,2-Diacylglycerol (Endogenous & Synthetic)1,3-Diacylglycerol (Synthetic)Endogenous 1,3-Diacylglycerol
Role in Cell Signaling Second messengerNot a direct signaling moleculePrimarily a metabolic intermediate
Protein Kinase C (PKC) Activation Potent activatorNo direct activation observedNot known to activate PKC
Binding to C1 Domains Binds with high affinityDoes not effectively bindNot a known ligand for C1 domains
Primary Biological Function Regulation of cell growth, differentiation, apoptosis, etc.Primarily metabolic effects when consumedIntermediate in lipid metabolism
Metabolic Fate Rapidly phosphorylated to phosphatidic acid or used for triglyceride/phospholipid synthesisWhen ingested, may be more readily oxidized for energy than triglycerides.[1]Metabolized within lipid synthesis and degradation pathways.

Experimental Evidence

Protein Kinase C Activation

A pivotal study on the mitogenic effects of diacylglycerols in Swiss 3T3 cells demonstrated that the synthetic sn-1,2-DAG analog, 1-oleoyl-2-acetylglycerol (B1233665) (OAG), was a potent mitogen that competed with radiolabeled phorbol (B1677699) ester ([³H]PBt₂) for binding to its receptors, which are the C1 domains of PKC. In contrast, 1,3-diolein did not show any inhibition of [³H]PBt₂ binding , indicating its inability to interact with and activate PKC in the same manner as sn-1,2-DAG.

Metabolic Effects of Dietary 1,3-DAG

Numerous studies have investigated the physiological effects of dietary 1,3-DAG. Research has shown that consumption of oil rich in 1,3-DAG can lead to:

  • Reduced body weight and fat accumulation.[2]

  • Protection against diet-induced insulin resistance.[2]

  • Increased fat oxidation and energy expenditure.[1]

These effects are attributed to the different metabolic fate of 1,3-DAG compared to triacylglycerols.[3] In the digestive system, 1,3-DAG is hydrolyzed to glycerol (B35011) and free fatty acids, which may be less efficiently re-esterified into triacylglycerols in intestinal cells.[4]

Signaling Pathways and Metabolic Fate

sn-1,2-DAG Signaling Pathway

Endogenous sn-1,2-DAG is generated at the plasma membrane from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). This is a key step in a major signaling cascade initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).

sn-1,2-DAG Signaling Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor Receptor (GPCR or RTK) extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag sn-1,2-DAG pip2->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc activates cellular_response Cellular Response (e.g., Gene Expression, Proliferation) pkc->cellular_response ca2 Ca²⁺ Release er->ca2 ca2->pkc co-activates

Caption: The canonical sn-1,2-DAG signaling pathway leading to PKC activation.

Metabolic Fate of Dietary 1,3-DAG

Dietary 1,3-DAG is processed in the gastrointestinal tract, where it is hydrolyzed by lipases. Its metabolic products are then absorbed and utilized by the body, potentially favoring energy expenditure over fat storage.

Metabolic Fate of Dietary 1,3-DAG dietary_dag Dietary 1,3-DAG stomach_intestine Stomach & Small Intestine dietary_dag->stomach_intestine hydrolysis Hydrolysis stomach_intestine->hydrolysis lipases Lipases lipases->hydrolysis glycerol Glycerol hydrolysis->glycerol ffa Free Fatty Acids hydrolysis->ffa absorption Absorption by Enterocytes glycerol->absorption ffa->absorption energy β-oxidation for Energy absorption->energy less_resynthesis Reduced Resynthesis to Triglycerides absorption->less_resynthesis

Caption: Simplified metabolic pathway of dietary 1,3-DAG in the digestive system.

Experimental Protocols

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is designed to assess the ability of different DAG isomers to activate PKC.

Materials:

  • Purified PKC isoforms (e.g., from commercial sources)

  • Synthetic sn-1,2-DAG and 1,3-DAG

  • Phosphatidylserine (B164497) (PS)

  • Fluorescently labeled or radiolabeled PKC substrate peptide

  • ATP (with [γ-³²P]ATP for radioactive assays)

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • Microplate reader (fluorescence or scintillation counter)

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass tube, mix the desired amounts of DAG isomer and phosphatidylserine in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in kinase reaction buffer by vortexing or sonication to form small unilamellar vesicles.

  • Set up the Kinase Reaction:

    • In a microplate, combine the kinase reaction buffer, lipid vesicles, purified PKC enzyme, and the PKC substrate peptide.

    • Include control wells with no DAG, sn-1,2-DAG (positive control), and 1,3-DAG.

  • Initiate the Reaction:

    • Start the reaction by adding ATP (and [γ-³²P]ATP if applicable).

    • Incubate at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the Reaction and Measure Activity:

    • Terminate the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays) or by spotting the reaction mixture onto a phosphocellulose membrane for radioactive assays.

    • For fluorescent assays, measure the fluorescence intensity in a microplate reader.

    • For radioactive assays, wash the membranes to remove unincorporated [γ-³²P]ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of PKC in the presence of each DAG isomer and compare it to the control conditions.

Protocol 2: DAG Quantification in Cell Lysates

This protocol allows for the measurement of total DAG content in cellular samples.

Materials:

  • Cells of interest

  • Cell lysis buffer

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Commercial DAG assay kit (typically includes DAG kinase, lipase, and a fluorescent probe)

  • Microplate fluorometer

Procedure:

  • Cell Lysis and Lipid Extraction:

    • Harvest and lyse the cells according to standard procedures.

    • Extract lipids from the cell lysate using a method such as the Bligh-Dyer extraction.

    • Dry the lipid extract under nitrogen and resuspend in an appropriate buffer.

  • DAG Assay:

    • Follow the manufacturer's protocol for the commercial DAG assay kit. This typically involves:

      • Phosphorylation of DAG to phosphatidic acid (PA) by DAG kinase.

      • Hydrolysis of PA to glycerol-3-phosphate by a lipase.

      • Oxidation of glycerol-3-phosphate, which produces a product that reacts with a fluorescent probe.

  • Measurement and Quantification:

    • Measure the fluorescence in a microplate fluorometer.

    • Quantify the DAG concentration by comparing the fluorescence of the samples to a standard curve generated with known concentrations of DAG.

Workflow for Assessing Biological Equivalence

DAG Equivalence Workflow start Start: Hypothesis on Biological Equivalence synthesis Synthesize or Procure 1,3-DAG and sn-1,2-DAG start->synthesis in_vitro_assay In Vitro PKC Activity Assay (Protocol 1) synthesis->in_vitro_assay cell_based_assay Cell-Based Assays (e.g., PKC translocation, downstream phosphorylation) synthesis->cell_based_assay metabolic_studies In Vivo Metabolic Studies (Animal Models) synthesis->metabolic_studies data_analysis Quantitative Data Analysis in_vitro_assay->data_analysis cell_based_assay->data_analysis conclusion Conclusion on Biological Equivalence data_analysis->conclusion metabolic_studies->conclusion

Caption: A logical workflow for experimentally assessing the biological equivalence of DAG isomers.

Conclusion

The scientific literature provides a clear distinction between the biological roles of 1,3-DAG and sn-1,2-DAG. While sn-1,2-DAG is a bona fide second messenger that activates PKC and other signaling proteins, 1,3-DAG does not appear to share this function. Synthetic 1,3-DAG is a valuable tool for studying lipid metabolism and its physiological consequences, particularly in the context of nutrition and metabolic diseases. However, for research focused on intracellular signaling pathways mediated by DAG, sn-1,2-DAG or its synthetic analogs are the appropriate molecules to use. Endogenous 1,3-DAG is primarily considered a metabolic intermediate without a recognized direct signaling role. This guide provides the foundational knowledge and experimental frameworks for researchers to further investigate the distinct biological activities of these diacylglycerol isomers.

References

Safety Operating Guide

Proper Disposal of 1,3-Dioctanoyl Glycerol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the disposal of 1,3-Dioctanoyl glycerol (B35011), a diacylglycerol used in various research applications. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

Safety and Handling Precautions

While 1,3-Dioctanoyl glycerol is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety protocols should always be followed.[1] Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye/Face Protection Tightly fitting safety goggles with side-shields.
Hand Protection Chemical impermeable gloves. Gloves must be inspected prior to use.
Skin Protection Wear fire/flame resistant and impervious clothing.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

Data compiled from Safety Data Sheets.[2]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the proper disposal of this compound.

Step 1: Collection

Collect waste this compound in a suitable and clearly labeled, closed container.[2] Ensure the container is compatible with the chemical to prevent any potential reactions.

Step 2: Storage Pending Disposal

Store the waste container in a designated, well-ventilated area, away from incompatible materials. The container should be kept tightly closed in a dry and cool place.[2]

Step 3: Adherence to Local Regulations

Dispose of the collected material in accordance with all appropriate local, state, and federal laws and regulations.[2] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.

Step 4: Environmental Precautions

Prevent any spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains or be discharged into the environment.[1][2] In case of a spill, absorb the material with an inert liquid-binding material such as sand, diatomite, acid binders, universal binders, or sawdust and place it in a suitable container for disposal.[1]

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated below.

Workflow for this compound Disposal start Start: Unused or Waste This compound collect Step 1: Collect in a Suitable, Labeled, Closed Container start->collect spill Accidental Spill start->spill store Step 2: Store Securely in a Designated, Cool, Dry, Well-Ventilated Area collect->store consult Step 3: Consult Institutional EHS and Local Regulations store->consult dispose Step 4: Arrange for Disposal by a Licensed Waste Contractor consult->dispose end_dispose End: Proper Disposal dispose->end_dispose contain Contain Spill with Inert Absorbent Material spill->contain If spill occurs contain->collect

References

Essential Safety and Logistics for Handling 1,3-Dioctanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for 1,3-Dioctanoyl glycerol (B35011), including detailed operational and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) indicate that 1,3-Dioctanoyl glycerol is not classified as a hazardous substance, a cautious approach is always recommended in a laboratory setting.[1] Adherence to the following personal protective equipment guidelines is essential to minimize exposure and ensure safety.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Goggles with Side-ShieldsConforming to EN 166 (EU) or NIOSH (US) standards, these should be worn to protect against accidental splashes.[2]
Hand Protection Chemical Impermeable GlovesNitrile or latex gloves are recommended to prevent direct skin contact.[3][4] Gloves must be inspected before use and disposed of properly after handling.[2]
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin from potential spills.[3] Fire/flame resistant and impervious clothing is advised.[2]
Respiratory Protection Full-Face Respirator (if necessary)To be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[2] Not generally required under normal handling conditions.[3]
Footwear Closed-Toe ShoesRequired to protect feet from spills or falling objects in the laboratory.[3]

Operational Plan: Step-by-Step Handling Procedure

Follow these procedural steps for the safe handling of this compound, which is supplied as a neat oil, from preparation to post-handling cleanup.[5]

  • Preparation:

    • Ensure the work area, such as a chemical fume hood or a well-ventilated laboratory bench, is clean and uncluttered.

    • Don the appropriate personal protective equipment as outlined in the table above.

    • Verify that all necessary equipment, such as pipettes, vials, and containers, are clean and readily accessible.

  • Handling:

    • Work in a well-ventilated area to avoid the inhalation of any mists or vapors.[2]

    • Avoid all personal contact with the substance, including skin and eye contact.[2][4]

    • When transferring the oil, do so carefully to prevent splashes or spills.

    • Keep the container securely sealed when not in use to prevent contamination and potential exposure.

    • Avoid sources of ignition in the handling area.[2]

  • Post-Handling:

    • Clean all equipment and the work area thoroughly after use.

    • Remove gloves using the proper technique to avoid skin contact and dispose of them in the appropriate waste container.

    • Wash hands thoroughly with soap and water after handling is complete.

    • Store the this compound in its original container at the recommended temperature of -20°C.[5][6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect any unused this compound and any materials contaminated with it (e.g., pipette tips, gloves) in a suitable, clearly labeled, and closed container.[2]

  • Environmental Precautions:

    • Prevent the substance from entering drains, sewers, or water courses.[1][2] Discharge into the environment must be avoided.[2]

  • Disposal Method:

    • Dispose of the chemical waste through a licensed disposal company.

    • Adhered or collected material should be promptly disposed of in accordance with appropriate federal, state, and local laws and regulations.[2]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Clean & Ventilated) don_ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe handle_chem 3. Handle Chemical (Avoid Contact & Spills) don_ppe->handle_chem seal_cont 4. Keep Container Sealed handle_chem->seal_cont clean_area 5. Clean Work Area & Equipment seal_cont->clean_area remove_ppe 6. Doff & Dispose of PPE clean_area->remove_ppe wash_hands 7. Wash Hands remove_ppe->wash_hands collect_waste 8. Collect Waste in Sealed Container wash_hands->collect_waste dispose_reg 9. Dispose via Licensed Service collect_waste->dispose_reg

Safe handling workflow from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Dioctanoyl glycerol
Reactant of Route 2
Reactant of Route 2
1,3-Dioctanoyl glycerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.